Titanium oxalate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
oxalate;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.Ti/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJSDUUHGVDNKL-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4O8Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431191 | |
| Record name | Titanium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14677-00-0 | |
| Record name | Titanium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Intricate Structure of Titanium (IV) Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the chemical structure, synthesis, and characterization of titanium (IV) oxalate. Far from being a simple salt, titanium (IV) oxalate is a complex coordination polymer. This document provides a detailed overview of a well-characterized form, [Ti₂O₃(H₂O)₂(C₂O₄)]·H₂O, and its role as a precursor in the synthesis of advanced materials.
Chemical Structure and Properties
While often represented by the simple formula Ti(C₂O₄)₂, titanium (IV) oxalate typically exists as a more complex, hydrated coordination polymer. A key crystalline form, identified as [Ti₂O₃(H₂O)₂(C₂O₄)]·H₂O, has been synthesized and structurally characterized. In this structure, the titanium atoms are in a distorted octahedral coordination environment. The structure is composed of inorganic corrugated layers of corner-sharing TiO₆ octahedra, forming infinite —Ti—O—Ti— linkages. These layers are interconnected by the oxalate anions.[1]
Crystallographic Data
The crystallographic data for [Ti₂O₃(H₂O)₂(C₂O₄)]·H₂O, as determined by ab initio analysis of powder X-ray diffraction data, is summarized in the table below.[1]
| Property | Value |
| Chemical Formula | [Ti₂O₃(H₂O)₂(C₂O₄)]·H₂O |
| Crystal System | Orthorhombic |
| Space Group | Cmca |
| a | 15.494(2) Å |
| b | 10.491(1) Å |
| c | 9.700(1) Å |
| Z | 8 |
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 223.90 g/mol | PubChem CID: 9815934 |
| Appearance | White solid | General knowledge |
| Solubility | Highly insoluble in water | General knowledge |
Experimental Protocols
Synthesis of [Ti₂O₃(H₂O)₂(C₂O₄)]·H₂O
-
Preparation of Titanium Precursor Solution: A solution of a titanium (IV) salt, such as titanium tetrachloride (TiCl₄), is prepared in an aqueous medium.
-
Reaction with Oxalic Acid: A stoichiometric amount of oxalic acid is added to the titanium precursor solution with constant stirring. The molar ratio of titanium to oxalic acid is a critical parameter in determining the final product. For instance, a preparation of a titanium oxalate solution involved stirring 0.15 mole of oxalic acid into 100 ml of an aqueous titanium chloride solution containing approximately 0.1 gram atom of titanium.[2]
-
Precipitation: The pH of the solution is carefully adjusted to induce the precipitation of the titanium (IV) oxalate complex. In one described synthesis, the this compound solution was added to a larger volume of water simultaneously with a 50% ammonium hydroxide solution to maintain a pH of 9.0, leading to precipitation.[2]
-
Isolation and Purification: The resulting precipitate is isolated by filtration, washed with distilled water to remove any soluble impurities, and then dried under appropriate conditions.
Characterization Methods
XRD is a fundamental technique for confirming the crystal structure of the synthesized titanium (IV) oxalate.
-
Sample Preparation: The dried polycrystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.
-
Instrumentation: A powder diffractometer with a monochromatic X-ray source (e.g., Cu Kα) is used.
-
Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-80° with a step size and counting time optimized to obtain good signal-to-noise ratio.
-
Data Analysis: The experimental diffraction pattern is compared with reference patterns from crystallographic databases (e.g., ICDD) for phase identification. For detailed structural analysis, Rietveld refinement can be performed to refine the lattice parameters and atomic positions.
TGA is employed to study the thermal decomposition of titanium (IV) oxalate, which is crucial for its application as a precursor for metal oxides.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Instrumentation: A thermogravimetric analyzer is used.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve shows mass loss steps corresponding to dehydration and decomposition of the oxalate ligand. The temperatures at which these events occur and the percentage of mass loss provide information about the thermal stability and composition of the compound. For potassium this compound, thermal decomposition in a nitrogen atmosphere proceeds through five main stages, ultimately forming potassium titanate.[3] The dehydration of potassium titanyl oxalate begins at 70°C and is complete by 200°C.[4]
Applications as a Precursor
Titanium (IV) oxalate is a significant precursor in the synthesis of various functional materials, most notably titanium dioxide (TiO₂) nanoparticles and lead zirconate titanate (PZT) ceramics.
Synthesis of TiO₂ Nanoparticles
The thermal decomposition of titanium (IV) oxalate is a common route to produce TiO₂ nanoparticles with controlled crystal phases (anatase, rutile, or brookite).
Synthesis of PZT Ceramics
Titanium (IV) oxalate can be used as the titanium source in the sol-gel or co-precipitation synthesis of PZT, a piezoelectric ceramic.
Structural Representation
The fundamental building block of the [Ti₂O₃(H₂O)₂(C₂O₄)]·H₂O structure involves octahedrally coordinated titanium atoms.
References
An In-depth Technical Guide to the Synthesis of Titanium Oxalate from Titanium Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of titanium oxalate from titanium tetrachloride. It covers the core chemical principles, detailed experimental protocols, and the critical parameters influencing the reaction outcome. This document is intended to serve as a valuable resource for researchers in materials science, catalysis, and inorganic chemistry.
Introduction
This compound is a key precursor in the synthesis of various advanced materials, including high-purity titanium dioxide (TiO₂) nanoparticles, catalysts, and electroceramics. The synthesis of this compound from titanium tetrachloride (TiCl₄) is a crucial process that requires careful control of reaction conditions to achieve the desired product characteristics. This guide focuses on the chemical pathways, experimental methodologies, and quantitative analysis of this synthesis.
The primary challenge in the synthesis of this compound from titanium tetrachloride in an aqueous medium is the rapid and highly exothermic hydrolysis of TiCl₄, which favors the formation of titanium dioxide and its hydrated forms. Therefore, the reaction must be carefully controlled to direct the chemical pathway towards the formation of the desired this compound complex. The product of this reaction is often not a simple titanium(IV) oxalate but rather a more complex species, frequently identified as titanyl oxalate or a hydrated variant.
Reaction Mechanism and Chemical Pathway
The reaction between titanium tetrachloride and oxalic acid in an aqueous solution is a multi-step process. The initial step involves the hydrolysis of titanium tetrachloride to form various titanium oxychloride and hydroxide species. These species then react with oxalic acid to form a soluble this compound complex. The final product is typically precipitated from the solution by adjusting the pH.
The overall proposed reaction pathway can be summarized as follows:
-
Hydrolysis of Titanium Tetrachloride: Titanium tetrachloride reacts vigorously with water to form titanium oxychloride (TiOCl₂) and hydrochloric acid (HCl).
-
TiCl₄ + H₂O → TiOCl₂ + 2HCl
-
-
Formation of Titanium Hydroxide Intermediate: In the presence of a base, such as ammonium hydroxide, the titanium oxychloride is converted to titanium hydroxide (Ti(OH)₄).
-
Complexation with Oxalic Acid: Titanium hydroxide reacts with oxalic acid (H₂C₂O₄) to form a soluble this compound complex.
-
Precipitation: The this compound is then precipitated from the solution, often as a hydrated titanyl oxalate complex (e.g., TiO(C₂O₄)·xH₂O), by carefully controlling the pH.
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Workflow for the synthesis of this compound from titanium tetrachloride.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound from titanium tetrachloride in an aqueous medium.
Materials and Equipment
-
Titanium tetrachloride (TiCl₄, ≥99% purity)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O, ≥99% purity)
-
Ammonium hydroxide (NH₄OH, 28-30% solution)
-
Deionized water
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Synthesis Procedure
-
Preparation of Aqueous Titanium Chloride Solution: Carefully and slowly add a known amount of titanium tetrachloride to a beaker containing deionized water under constant stirring. The reaction is highly exothermic and releases HCl gas, so this step should be performed in a well-ventilated fume hood.
-
Addition of Oxalic Acid: To the aqueous titanium chloride solution, add a solution of oxalic acid in deionized water. The molar ratio of oxalic acid to titanium should be controlled to optimize the reaction.
-
Precipitation of this compound: While vigorously stirring the solution, slowly add ammonium hydroxide solution to raise the pH of the mixture. The precipitation of this compound is typically observed at a pH around 9.0.[1]
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration using a Büchner funnel. The filter cake is then washed several times with deionized water to remove any soluble impurities.
-
Drying: The purified this compound is dried in an oven at a controlled temperature to remove residual water.
Quantitative Data
The yield and purity of the synthesized this compound are highly dependent on the reaction conditions. The following table summarizes typical quantitative data reported for this synthesis.
| Parameter | Value | Reference |
| Molar Ratio (Oxalic Acid:Titanium) | 1.5 : 1 | [1] |
| Precipitation pH | 9.0 | [1] |
| Yield | Data not available in the public domain | |
| Purity | Data not available in the public domain |
Note: While a specific experimental protocol is available, detailed quantitative data such as yield and purity are not consistently reported in the publicly accessible literature for the direct synthesis from titanium tetrachloride.
Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and morphology.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the oxalate group and titanium-oxygen bonds.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the product.
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition of the this compound and determine the amount of hydrated water.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.
Non-Aqueous Synthesis Routes
To circumvent the challenges associated with the hydrolysis of titanium tetrachloride in aqueous media, non-aqueous synthesis routes can be explored. These methods typically involve the reaction of titanium tetrachloride with oxalic acid or an oxalate salt in an organic solvent. While less common, this approach can offer better control over the reaction and potentially lead to different product morphologies and purities. Further research is needed to fully develop and optimize non-aqueous synthesis protocols for this compound.
Conclusion
The synthesis of this compound from titanium tetrachloride is a feasible yet challenging process that requires careful management of the competing hydrolysis reaction. The aqueous synthesis route, involving the controlled precipitation from a solution of titanium chloride and oxalic acid, is the most commonly described method. However, a significant lack of publicly available quantitative data, including yield and purity, highlights an area for further research and development. The exploration of non-aqueous synthesis pathways may provide alternative and potentially more controlled methods for producing high-purity this compound for advanced applications. This guide provides a foundational understanding for researchers to build upon in their efforts to synthesize and characterize this important inorganic precursor.
References
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Potassium Titanium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition mechanism of potassium titanium oxalate, K₂TiO(C₂O₄)₂·2H₂O. The information presented herein is compiled from various scientific studies and is intended to serve as a valuable resource for researchers and professionals working with this compound.
Introduction
Potassium this compound (PTO) is a coordination complex that finds applications in various fields, including the synthesis of titanium dioxide nanoparticles and as a mordant in the dyeing industry.[1] Understanding its thermal behavior is crucial for controlling the properties of the resulting materials. The thermal decomposition of PTO is a multi-stage process involving dehydration, decomposition of the oxalate ligand, and the formation of a stable final product. This guide details the sequential breakdown of the compound, supported by quantitative data and experimental methodologies.
Experimental Protocols
The study of the thermal decomposition of potassium this compound typically employs a combination of thermoanalytical techniques to elucidate the various stages of the reaction.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
A primary method for investigating the thermal decomposition of PTO is combined Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[2][3]
-
Objective: To determine the temperature ranges of decomposition stages, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).
-
Instrumentation: A simultaneous TGA-DTA instrument is used.
-
Methodology:
-
A small, precisely weighed sample of potassium this compound dihydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 1000 °C).
-
The analysis is conducted under a controlled atmosphere, typically a dynamic inert gas like nitrogen or argon, to prevent oxidative side reactions.[4][5] Air or other reactive atmospheres can also be used to study the effect of the atmosphere on the decomposition pathway.[6][7]
-
The TGA instrument continuously records the mass of the sample as a function of temperature, while the DTA instrument measures the temperature difference between the sample and an inert reference material.
-
Evolved Gas Analysis (EGA)
To identify the gaseous products released during each decomposition stage, Evolved Gas Analysis (EGA) is often coupled with TGA-DTA.
-
Objective: To identify the chemical composition of the gases evolved during decomposition.
-
Instrumentation: A mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is connected to the outlet of the TGA-DTA instrument.
-
Methodology:
-
As the sample is heated in the TGA-DTA, the evolved gases are continuously transferred to the MS or FTIR for analysis.
-
The resulting spectra provide information about the molecular mass and/or infrared absorption bands of the gaseous products, allowing for their identification (e.g., H₂O, CO, CO₂).
-
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is employed to identify the crystalline phases of the solid residues at different stages of decomposition.
-
Objective: To determine the crystal structure of the starting material, intermediate products, and the final residue.
-
Methodology:
-
Samples of potassium this compound are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA-DTA analysis and then cooled to room temperature.
-
The resulting solid residues are analyzed using an X-ray diffractometer.
-
The obtained diffraction patterns are compared with standard diffraction databases to identify the crystalline phases present.
-
Thermal Decomposition Pathway
The thermal decomposition of potassium this compound, K₂TiO(C₂O₄)₂·2H₂O, proceeds through a series of distinct stages. The exact temperatures can vary slightly depending on factors such as heating rate and atmosphere.
Stage 1: Dehydration
The initial stage of decomposition involves the loss of the two molecules of water of hydration.[6][7] This is an endothermic process that typically occurs in the temperature range of ambient to 200 °C.[5][6][7]
K₂TiO(C₂O₄)₂·2H₂O(s) → K₂TiO(C₂O₄)₂(s) + 2H₂O(g)
Stage 2: Decomposition of Anhydrous Oxalate
Following dehydration, the anhydrous potassium this compound begins to decompose. This is a complex stage that can involve multiple steps and the evolution of carbon monoxide (CO) and carbon dioxide (CO₂).[4][8][9] This stage generally occurs between 275 °C and 450 °C.[6][7][8] The decomposition of the oxalate ligand leads to the formation of an intermediate carbonate species.[8]
K₂TiO(C₂O₄)₂(s) → Intermediate(s) + CO(g) + CO₂(g)
Stage 3: Decomposition of Intermediates
The intermediate carbonate species formed in the previous stage further decomposes at higher temperatures, typically in the range of 460 °C to 750 °C.[8] This step involves the release of carbon dioxide.
Intermediate(s) → K₂TiO₃(s) + CO₂(g)
Final Product
The final, stable residue of the thermal decomposition of potassium this compound is potassium titanate (K₂TiO₃).[4][6][7][9] X-ray analysis of the residue heated to 1000 °C has confirmed the presence of potassium metatitanate.[7]
Quantitative Data Summary
The following table summarizes the quantitative data for the thermal decomposition of potassium this compound based on thermogravimetric analysis.
| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Evolved Products | Solid Product(s) |
| Dehydration | Ambient - 200 | 10.28 | ~10.3 | H₂O | Anhydrous K₂TiO(C₂O₄)₂ |
| Oxalate Decomposition | 275 - 450 | 32.94 | ~33.0 | CO, CO₂ | Intermediate Carbonate Species |
| Intermediate Decomposition | 460 - 750 | 12.57 | ~12.6 | CO₂ | K₂TiO₃ |
| Overall | Ambient - 1000 | 55.79 | ~55.9 | H₂O, CO, CO₂ | K₂TiO₃ |
Note: The experimental mass loss values are approximate and can vary with experimental conditions.
Visualizations
Thermal Decomposition Pathway of Potassium this compound
References
- 1. Potassium this compound | 14481-26-6 [chemicalbook.com]
- 2. web.abo.fi [web.abo.fi]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Titanium Oxalate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of titanium oxalate and its related compounds in aqueous solutions. Due to the limited availability of quantitative solubility data for simple titanium(IV) oxalate, this guide also addresses the solubility of more complex and soluble titanyl oxalate compounds, which are often of greater practical importance. The guide details the significant influence of hydrolysis and complexation on the aqueous behavior of titanium(IV) and provides general experimental protocols for solubility determination.
Introduction to Titanium Oxalates
Titanium can form several oxalate compounds, and their solubility in water varies significantly. It is crucial to distinguish between simple this compound and complex titanyl oxalates.
-
Titanium(IV) Oxalate (Ti(C₂O₄)₂): This compound is consistently reported as being highly insoluble in water.[1][2][3] When heated, it decomposes to form titanium oxide.[1]
-
Titanyl Oxalate (TiOC₂O₄): Formed from the reaction of titanium hydroxide and oxalic acid, this compound's formation and stability are influenced by factors such as pH and the presence of excess oxalic acid.[4] The normal oxalate, Ti(C₂O₄)₂, has not been successfully isolated in a solid form from aqueous solutions.[5]
-
Complex Titanyl Oxalates: These are salts containing the titanyl oxalate anion, such as potassium this compound (K₂TiO(C₂O₄)₂) and ammonium this compound ((NH₄)₂TiO(C₂O₄)₂). These complexes are generally soluble in water.[3][6][7]
The aqueous chemistry of titanium is dominated by the titanyl ion (TiO²⁺), which readily undergoes hydrolysis, especially in less acidic conditions, to form various mononuclear and polynuclear species.[1][8] This hydrolysis plays a critical role in the solubility and precipitation behavior of titanium compounds.
Quantitative Solubility Data
Table 1: Solubility of Titanyl Potassium Oxalate in Water
| Temperature (°C) | Solubility (g/L) |
| 20 | 63 |
| 70 | 1190 |
Note: The provided data is for "Titanyl Potassium Oxalate."[9]
Factors Influencing Solubility
The solubility of this compound species is influenced by several factors:
-
pH: The solubility of metal oxalates is generally pH-dependent.[10] In acidic solutions, the oxalate ion (C₂O₄²⁻) can be protonated to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), which can shift the dissolution equilibrium. For titanium, the speciation of the titanium(IV) ion is also highly dependent on pH, with the titanyl ion (TiO²⁺) being the predominant species in acidic solutions.[1][8]
-
Temperature: As indicated in Table 1, the solubility of potassium titanyl oxalate increases significantly with temperature.[9]
-
Presence of Complexing Agents: Oxalic acid itself can act as a complexing agent, and the presence of excess oxalate can lead to the formation of soluble oxalato complexes of titanium.[4][11]
-
Common Ion Effect: The presence of a common ion, such as potassium in a solution of potassium titanyl oxalate, can decrease its solubility.
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of this compound are not prevalent in the reviewed literature, general methods for sparingly soluble salts can be applied. The choice of method depends on the expected solubility and the available instrumentation.
Gravimetric Method
This classical method is suitable for salts with moderate insolubility.
Protocol:
-
Saturation: Prepare a saturated solution of the this compound compound in the desired aqueous medium (e.g., deionized water, buffer of a specific pH) by adding an excess of the solid to the solvent.
-
Equilibration: Stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: Carefully filter the saturated solution through a pre-weighed, fine-porosity filter paper to remove all undissolved solid.
-
Evaporation: Take a known volume of the clear filtrate and evaporate the solvent completely in a pre-weighed container.
-
Drying and Weighing: Dry the container with the residue to a constant weight in an oven at an appropriate temperature.
-
Calculation: The mass of the residue corresponds to the amount of dissolved this compound in the known volume of the filtrate, from which the solubility can be calculated (e.g., in g/L or mol/L).
Conductometric Method
This method is suitable for sparingly soluble salts that yield ions in solution.
Protocol:
-
Calibration: Calibrate the conductivity meter with standard solutions of known conductivity.
-
Solvent Conductivity: Measure the conductivity of the pure solvent.
-
Saturated Solution: Prepare a saturated solution of the this compound compound as described in the gravimetric method.
-
Conductivity Measurement: Measure the conductivity of the saturated solution.
-
Calculation: The specific conductivity of the salt is the difference between the conductivity of the solution and the solvent. The molar conductivity can be calculated, and from that, the solubility can be determined. This method is most effective for salts that do not undergo significant hydrolysis.[12]
Spectrophotometric Method
This method requires the formation of a colored complex with the dissolved titanium ions.
Protocol:
-
Saturated Solution: Prepare a saturated solution and filter it as described previously.
-
Complexation: To a known volume of the filtrate, add a reagent that forms a colored complex with titanium(IV) ions. A common method involves the addition of hydrogen peroxide in an acidic solution to form the yellow pertitanic acid complex, which can be measured spectrophotometrically.[13]
-
Calibration Curve: Prepare a series of standard solutions of a soluble titanium salt (e.g., potassium this compound) of known concentrations and develop a calibration curve by measuring their absorbance after complexation.[14]
-
Absorbance Measurement: Measure the absorbance of the complexed sample solution at the wavelength of maximum absorbance (around 400 nm for the pertitanic acid complex).[13]
-
Concentration Determination: Determine the concentration of titanium in the saturated solution from the calibration curve.
Signaling Pathways and Equilibria in Aqueous Solution
The behavior of this compound in aqueous solutions is governed by a series of interconnected equilibria, including dissolution, hydrolysis of the titanium(IV) species, and acid-base reactions of the oxalate ion.
Dissolution and Hydrolysis Pathway
The following diagram illustrates the general pathway from solid titanium(IV) oxalate to various species in an aqueous acidic solution.
Caption: Dissolution and subsequent hydrolysis of titanium(IV) oxalate in aqueous solution.
Experimental Workflow for Solubility Determination (Gravimetric)
The logical flow of a typical gravimetric determination of solubility is outlined below.
Caption: A typical experimental workflow for the gravimetric determination of solubility.
Conclusion
The solubility of this compound in aqueous solutions is a complex topic, largely due to the pronounced tendency of titanium(IV) to hydrolyze and form various species. While simple titanium(IV) oxalate is highly insoluble, complex titanyl oxalates, such as potassium this compound, exhibit significant and temperature-dependent solubility. For researchers and professionals in drug development and other scientific fields, it is essential to consider the specific form of this compound and the precise conditions of the aqueous environment, particularly pH, when evaluating its solubility and potential applications. The experimental protocols outlined in this guide provide a starting point for the quantitative determination of the solubility of these compounds.
References
- 1. Hydrolysis of titanium(IV) in aqueous (Na,H)Cl solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. americanelements.com [americanelements.com]
- 3. primaryinfo.com [primaryinfo.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility table - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis Kinetics of Low-Concentration Industrial TiOSO4 Solution and Structural Evolution of Metatitanic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of titanium(IV) in aqueous (Na,H)Cl solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. georgeweil.com [georgeweil.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. scribd.com [scribd.com]
- 13. Solubility Product Constant Data Table [groups.chem.ubc.ca]
- 14. ajsonline.org [ajsonline.org]
basic properties of titanyl oxalate for material synthesis
An In-depth Technical Guide on the Core Properties of Titanyl Oxalate for Material Synthesis
Introduction to Titanyl Oxalate and its Derivatives
Titanyl oxalate and its related compounds are versatile and highly significant precursors in the field of material synthesis. Primarily utilized for the production of high-purity titanium dioxide (TiO₂) and complex titanates such as barium titanate (BaTiO₃), these compounds offer excellent control over the stoichiometry, purity, and morphology of the final materials. Titanyl oxalate complexes are typically prepared through the reaction of a titanium source, like titanium tetrachloride, with oxalic acid.
The term "titanyl oxalate" can refer to several related chemical structures, including simple titanium oxalates, complex acids like titanyl oxalic acid (H₂TiO(C₂O₄)₂), and double salts such as barium titanyl oxalate (BaTiO(C₂O₄)₂·4H₂O) or potassium titanyl oxalate. These precursors are valued for their decomposition characteristics; upon heating, they controllably break down, yielding highly reactive, fine-grained oxide powders at relatively low temperatures. This guide provides a comprehensive overview of the fundamental properties, thermal behavior, and synthetic applications of titanyl oxalate, aimed at researchers and professionals in materials science and drug development.
Core Physicochemical Properties
The fundamental properties of titanyl oxalate compounds vary depending on their specific composition and hydration state. Several chemical formulas have been reported, reflecting the complexity of titanium-oxalate chemistry.
Qualitative Properties
-
Appearance : Titanyl oxalate compounds are typically white or yellowish crystalline solids or powders[1][2].
-
Solubility : Simple titanium oxalate is generally described as highly insoluble in water[3]. However, related complexes can exhibit different solubility profiles. For instance, ammonium titanyl oxalate monohydrate and titanous oxalate are reported to be soluble in water[1][2][4][5]. This property is crucial for solution-based synthesis routes like hydrothermal and sol-gel methods.
Quantitative Data Summary
The molecular formula and weight of titanyl oxalate can vary significantly based on the specific salt or complex. The table below summarizes the properties of several common titanyl oxalate-related compounds.
| Compound Name/Synonym | Chemical Formula | Molecular Weight ( g/mol ) | Reference(s) |
| This compound | C₄O₈Ti / Ti(C₂O₄)₂ | 223.9 | [3][6] |
| This compound (2:3) | C₆O₁₂Ti₂ / Ti₂(C₂O₄)₃ | 359.79 | [7] |
| Titanous Oxalate Decahydrate | Ti₂(C₂O₄)₃·10H₂O | Not specified | [2] |
| Barium Titanyl Oxalate Tetrahydrate | BaTiO(C₂O₄)₂·4H₂O | Not specified | [8][9] |
| Potassium Titanyl Oxalate | C₄H₂K₂O₉Ti | 320.12 | [10] |
| Ammonium Titanyl Oxalate Monohydrate | C₄H₁₀N₂O₁₀Ti | Not specified | [4] |
Thermal Decomposition Behavior
The thermal decomposition of titanyl oxalate is a critical process for material synthesis, as it directly leads to the formation of the desired oxide material. The process is typically studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
General Pathway
When heated (calcined), titanyl oxalate compounds decompose to form titanium oxide[3]. This conversion is often a multi-step process involving the loss of water of crystallization, followed by the decomposition of the oxalate groups, which releases carbon monoxide (CO) and carbon dioxide (CO₂).
Decomposition of Complex Titanyl Oxalates
The decomposition of double salts like barium titanyl oxalate (BTO) and lead titanyl oxalate has been studied in detail.
-
Dehydration : The process begins with the loss of water of crystallization, which for BTO occurs between 150°C and 250°C[11].
-
Oxalate Decomposition : This is the main exothermic step, occurring between 310°C and 390°C for lead titanyl oxalate and 230°C to 350°C for BTO. This stage involves the breakdown of the oxalate ligand into gaseous products and the formation of an intermediate phase, such as an oxide-carbonate complex[12][13][14].
-
Final Oxide Formation : At higher temperatures, any remaining carbonate species decompose, and the final crystalline oxide lattice is formed. For BTO, stoichiometric BaTiO₃ is formed at temperatures around 600°C, while full crystallization may require temperatures up to 800°C[11][13].
Role in Material Synthesis
Titanyl oxalate is a preferred precursor for synthesizing both simple and complex oxide materials due to the fine, reactive powders it produces upon decomposition.
Synthesis of Titanium Dioxide (TiO₂) Nanoparticles
Titanyl oxalate is widely used in the hydrothermal synthesis of TiO₂ nanoparticles. The morphology and crystalline phase (anatase, rutile, or brookite) of the resulting TiO₂ can be precisely controlled by adjusting reaction parameters.[15]
-
Effect of pH : The pH of the precursor solution plays a crucial role. For instance, in the presence of oxalic acid, anatase formation is favored at a pH of 2, while rutile is predominant at a pH of 4 to 6[15]. A high pH value can facilitate the growth of the brookite phase[15].
-
Hydrothermal Conditions : Temperature and reaction time during hydrothermal treatment also influence the particle size and crystallinity of the final TiO₂ product[16].
Synthesis of Perovskite Titanates
Barium titanyl oxalate is a classic precursor for the wet-chemical synthesis of barium titanate (BaTiO₃), a ferroelectric material with important applications in electronics. This "oxalate method" allows for the precise mixing of barium and titanium at the molecular level, ensuring the formation of a stoichiometric, single-phase BaTiO₃ powder upon calcination[8][13]. This approach avoids the high temperatures and mechanical grinding required in traditional solid-state synthesis, leading to finer, more uniform particles.
Experimental Protocols
The following sections provide generalized experimental procedures based on methodologies reported in the literature.
Protocol for Synthesis of Barium Titanyl Oxalate (BTO)
This protocol describes the precipitation of barium titanyl oxalate tetrahydrate, a precursor for BaTiO₃[8].
-
Prepare Titanium Solution : Slowly add titanium tetrachloride (TiCl₄) to rapidly stirred, chilled distilled water to prevent hydrolysis. Dilute the resulting clear solution to a known volume.
-
Prepare Barium Solution : Dissolve barium chloride dihydrate (BaCl₂·2H₂O) in distilled water.
-
Precipitation : To the barium chloride solution, add the titanium tetrachloride solution in a stoichiometric amount (based on a pre-determined titanium content).
-
Add Oxalic Acid : Prepare a solution of oxalic acid and add it to the mixed Ba-Ti solution to precipitate the barium titanyl oxalate.
-
Washing and Drying : The resulting precipitate is filtered, washed thoroughly with distilled water to remove chloride ions, and then dried.
Protocol for Hydrothermal Synthesis of TiO₂ Nanoparticles
This is a general procedure for synthesizing TiO₂ nanoparticles using a titanyl oxalate complex acid solution[15][16].
-
Prepare Precursor Solution : Synthesize a complex titanyl oxalate acid, H₂TiO(C₂O₄)₂, by dissolving hydrated titanium dioxide (TiO₂·nH₂O) in an oxalic acid solution.
-
Adjust pH (Optional) : Adjust the pH of the precursor solution using a base (e.g., NaOH) or acid to target a specific TiO₂ crystalline phase[15].
-
Hydrothermal Treatment : Transfer the solution to a sealed autoclave and heat it to a specific temperature (e.g., 150-250°C) for a set duration (e.g., 10 minutes to several hours)[16].
-
Cooling and Collection : After the reaction, the autoclave is cooled to room temperature. The resulting TiO₂ powder is collected by centrifugation.
-
Washing and Drying : The powder is washed multiple times with distilled water and ethanol to remove any unreacted precursors and then dried in an oven.
Characterization Methods
To analyze titanyl oxalate precursors and the resulting synthesized materials, a range of analytical techniques are employed:
-
X-Ray Diffraction (XRD) : To determine the crystal structure and phase composition (e.g., anatase, rutile) of the final oxide products[16].
-
Thermogravimetric Analysis (TGA/DTA) : To study the thermal decomposition behavior and determine critical reaction temperatures[11][13].
-
Electron Microscopy (SEM/TEM) : To observe the morphology, particle size, and microstructure of the synthesized nanoparticles[15][16].
-
Infrared (IR) and Raman Spectroscopy : To confirm the presence of oxalate groups in the precursor and to characterize the bonding in the final titanate materials[14][15].
-
Titration : Oxalate content in the precursor can be determined by titration with potassium permanganate[8][17].
Safety Information
When handling titanyl oxalate and its precursors, appropriate safety precautions must be taken:
-
Inhalation : Dust can cause irritation to the upper respiratory tract. Handling should be done in well-ventilated areas, and appropriate respiratory protection should be used[18].
-
Ingestion : Accidental ingestion of soluble oxalate salts can be toxic, leading to systemic poisoning due to hypocalcaemia[18].
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required.
-
Thermal Decomposition Products : The thermal decomposition process releases carbon monoxide, which is a toxic gas. Calcination should be performed in a furnace with adequate ventilation or an exhaust system.
Conclusion
Titanyl oxalate and its derivatives are exceptionally useful chemical precursors in materials science. Their primary advantage lies in the ability to form homogeneous, stoichiometric mixtures of metal ions at a molecular level, which, upon controlled thermal decomposition, yield high-purity, nanocrystalline oxide materials. The versatility of the oxalate method, particularly in controlling phase and morphology through solution-based techniques like hydrothermal synthesis, ensures that titanyl oxalate will remain a cornerstone for the development of advanced ceramic powders, catalysts, and other functional materials.
References
- 1. TITANIUM AMMONIUM OXALATE [chembk.com]
- 2. This compound 's chemicals dictionary [lookchem.com]
- 3. americanelements.com [americanelements.com]
- 4. CAS 10580-03-7: Ammonium titanyl oxalate monohydrate [cymitquimica.com]
- 5. AMMONIUM TITANYL OXALATE MONOHYDRATE | 10580-03-7 [chemicalbook.com]
- 6. This compound,CAS : 14677-00-0 [eforu-materials.com]
- 7. This compound (2:3) | C6O12Ti2 | CID 14440874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. [PDF] Preparation of barium titanyl oxalate tetrahydrate for conversion to barium titanate of high purity | Semantic Scholar [semanticscholar.org]
- 10. showa-america.com [showa-america.com]
- 11. THE PREPARATION OF THE TITANYL OXALATES OF DIVALENT METALS AND A PHYSICO- CHEMICAL STUDY OF THEIR THERMAL DECOMPOSITION (Journal Article) | OSTI.GOV [osti.gov]
- 12. research.utwente.nl [research.utwente.nl]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. georgeweil.com [georgeweil.com]
Crystal Structure of Titanium (IV) Oxalate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of a specific, well-characterized form of titanium (IV) oxalate hydrate, --INVALID-LINK--·H₂O. The information presented is primarily based on the findings from the study of polycrystalline samples using X-ray powder diffraction data. This document is intended to serve as a comprehensive resource, offering detailed crystallographic data, experimental protocols for synthesis and analysis, and visual representations of the compound's structural characteristics and the workflow for its characterization.
Introduction
Titanium (IV) oxalate hydrates are a class of coordination compounds that have garnered interest as precursors for the synthesis of titanium-based materials, such as oxides with various technological applications. The precise crystal structure of these hydrates is crucial for understanding their properties and thermal decomposition pathways, which in turn influences the characteristics of the final oxide materials. This guide focuses on the orthorhombic phase, --INVALID-LINK--·H₂O, which has been structurally elucidated from powder diffraction data.[1]
Crystallographic Data
The crystal structure of --INVALID-LINK--·H₂O has been determined to be orthorhombic. The fundamental crystallographic parameters are summarized in the table below for clear reference and comparison.
| Parameter | Value |
| Chemical Formula | --INVALID-LINK--·H₂O |
| Crystal System | Orthorhombic |
| Space Group | Cmca |
| Unit Cell Dimension a | 15.494(2) Å |
| Unit Cell Dimension b | 10.491(1) Å |
| Unit Cell Dimension c | 9.700(1) Å |
| Unit Cell Volume | 1576.9(3) ų |
| Formula Units per Cell (Z) | 8 |
Data sourced from Boudaren et al.[1]
The structure of this compound is characterized by inorganic corrugated layers formed by corner-sharing TiO₆ octahedra. These layers create infinite —Ti—O—Ti— connections and are linked together by the oxalate anions.[1]
Experimental Protocols
The synthesis and structural characterization of --INVALID-LINK--·H₂O involve a series of precise steps, from precursor preparation to data analysis. The following sections detail the methodologies employed.
Synthesis of Ti₂O₃(H₂O)₂·H₂O
The synthesis of polycrystalline --INVALID-LINK--·H₂O is achieved through a precursor-based method. While the specific precursors for this exact synthesis are noted as part of a study on PZT type oxides, a general approach for preparing titanium oxalates involves the reaction of a titanium (IV) salt with oxalic acid in an aqueous solution.
A documented method for producing a titanium oxalate complex, which upon thermal treatment yields TiO₂, involves refluxing an aqueous solution of potassium titanyl oxide oxalate. This leads to the direct crystallization of a this compound complex.[1] For the specific compound --INVALID-LINK--·H₂O, the synthesis is performed to obtain a polycrystalline powder suitable for X-ray diffraction studies.[1]
Structural Determination from Powder Diffraction Data
The crystal structure of --INVALID-LINK--·H₂O was solved ab initio from conventional monochromatic X-ray powder diffraction data. This technique is essential when single crystals of sufficient size and quality for single-crystal X-ray diffraction are not available. The process involves the following key steps:
-
Data Collection: A high-quality powder X-ray diffraction pattern of the polycrystalline sample is collected.
-
Indexing: The diffraction pattern is indexed to determine the unit cell parameters and crystal system.
-
Structure Solution: The crystal structure is solved from the indexed powder data using direct methods or other ab initio techniques.
-
Structure Refinement: The structural model is refined using the Rietveld method to obtain the final atomic coordinates and crystallographic parameters.
Structural Visualization
To aid in the understanding of the experimental and analytical workflow for the characterization of titanium (IV) oxalate hydrate, a logical diagram is provided below.
Caption: Synthesis and X-ray diffraction workflow.
Thermal Behavior
The thermal behavior of --INVALID-LINK--·H₂O has been investigated using temperature-dependent X-ray diffraction and thermal analyses. This is a critical aspect for its application as a precursor. The study of its dehydration process revealed the formation of a partially dehydrated phase, --INVALID-LINK--, where the structural framework of the precursor is maintained. Further heating leads to the complete decomposition of the compound into anatase, a polymorph of TiO₂.[1]
Other Forms of Titanium (IV) Oxalate Hydrate
It is important to note that other forms of this compound hydrates and related compounds exist, though their crystal structures may not be as thoroughly detailed in publicly accessible literature. For instance, ammonium titanyl oxalate, (NH₄)₂TiO(C₂O₄)₂·H₂O, has been reported to have a monoclinic crystal structure with distinct cyclic tetrameric units. The preparation of titanyl oxalate, TiOC₂O₄, has also been a subject of investigation, with some studies suggesting its formation in solution. The variability in stoichiometry and the presence of the titanyl group (TiO²⁺) highlight the complexity of this compound chemistry.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of a specific titanium (IV) oxalate hydrate, --INVALID-LINK--·H₂O. The presented crystallographic data, experimental protocols, and workflow diagrams offer a comprehensive resource for researchers and professionals in the fields of materials science, chemistry, and drug development. The understanding of this crystal structure is fundamental for the controlled synthesis of titanium-based materials with tailored properties.
References
An In-depth Technical Guide to the Formation of Titanium Oxalate Complexes in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of titanium oxalate complexes in aqueous solutions. It covers the synthesis, characterization, and solution chemistry of these complexes, with a focus on quantitative data and detailed experimental procedures. This document is intended to be a valuable resource for researchers in materials science, coordination chemistry, and drug development who are working with or exploring the applications of titanium-based compounds.
Introduction
This compound complexes are versatile coordination compounds that play a significant role as intermediates in the synthesis of titanium-based materials, such as high-purity titanium dioxide (TiO₂) nanoparticles with controlled crystalline structures.[1][2] The interaction of titanium(IV) ions with oxalate ligands in solution leads to the formation of various stable complexes, influencing the reactivity and bioavailability of the titanium center. Understanding the formation and properties of these complexes is crucial for controlling the synthesis of advanced materials and for elucidating the role of titanium compounds in biological systems, an area of growing interest in drug development. While titanium complexes have been explored for their antimicrobial and anticancer properties, the formation of highly stable oxalate complexes can impact their therapeutic efficacy.[3] This guide details the fundamental aspects of this compound complex formation in solution.
Solution Chemistry and Speciation
The formation of this compound complexes in aqueous solution is highly dependent on factors such as pH, the concentration of reactants, and temperature. In acidic to neutral solutions (pH 1-4), the dominant mononuclear species is the titanyl oxalate complex, [TiO(C₂O₄)₂]²⁻.[3] This complex features a central titanium atom coordinated to an oxo ligand and two bidentate oxalate ligands.
The general equilibrium for the formation of the 1:2 complex can be represented as:
TiO²⁺ + 2 C₂O₄²⁻ ⇌ [TiO(C₂O₄)₂]²⁻
At higher concentrations, polynuclear oxo-Ti(IV) oxalate species can also form. The speciation of titanium(IV) in the presence of oxalate is a critical factor in controlling the subsequent hydrolysis and condensation reactions that lead to the formation of titanium dioxide.
Logical Relationship of this compound Formation and Hydrolysis
The following diagram illustrates the key relationships in the formation of this compound complexes from a titanium precursor and its subsequent hydrolysis to form titanium dioxide.
Quantitative Data
The stability of this compound complexes in solution can be quantified by their stability constants. This data is essential for predicting the speciation of titanium in the presence of oxalate and for designing synthetic procedures.
Stability Constants
The stepwise formation of metal-ligand complexes is described by stability constants (K). For the reaction ML(n-1) + L ⇌ MLn, the stepwise stability constant is Kn = [MLn] / ([ML(n-1)][L]). The overall stability constant (β) is the product of the stepwise constants.
| Complex Species | Log K | Method | Reference |
| [Ti(C₂O₄)]⁺ (Ti³⁺) | 6.45 | Spectrophotometry | [4] |
| [Ti(C₂O₄)₂]⁻ (Ti³⁺) | 6.08 | Spectrophotometry | [4] |
| [TiO(C₂O₄)₂]²⁻ (Ti⁴⁺) | logK₂ = 4.986 | pH-metry | [5] |
| [TiO(C₂O₄)₃]⁴⁻ (Ti⁴⁺) | logK₃ = 4.376 | pH-metry | [5] |
| Table 1: Stability constants of this compound complexes in aqueous solution. |
Thermodynamic Data
Currently, there is a lack of specific experimental data in the literature for the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation for this compound complexes in aqueous solution. General principles of chelate complex formation suggest that the process is likely driven by a significant positive entropy change due to the release of water molecules from the titanium ion's coordination sphere.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound complexes.
Synthesis of Potassium Titanyl Oxalate Dihydrate
This protocol describes the synthesis of potassium titanyl oxalate dihydrate (K₂[TiO(C₂O₄)₂]·2H₂O), a common and water-soluble this compound complex.[7][8]
Materials:
-
Tetra-iso-propyl titanate (TIPT)
-
Potassium hydrogen oxalate (KHC₂O₄)
-
Isopropanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 427 g of tetra-iso-propyl titanate to 200 g of isopropanol.
-
Add 391 g of potassium hydrogen oxalate to the mixture.
-
Heat the mixture to reflux for 1 hour.
-
After reflux, remove the isopropanol by distillation.
-
To the remaining residue, add 242 g of deionized water and heat the mixture to boiling. Two liquid layers will form.
-
Separate the lower aqueous layer. The product will crystallize from this layer upon cooling.
-
Filter the crystals and dry them in a vacuum oven at 70°C.
Workflow for Synthesis of Potassium Titanyl Oxalate:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. scispace.com [scispace.com]
- 6. Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3699137A - Production of potassium titanyl oxalate - Google Patents [patents.google.com]
- 8. Buy Potassium this compound Dihydrate (EVT-1485609) | 14402-67-6 [evitachem.com]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Titanium Oxalate Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of titanium oxalate powder. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this compound. The information is presented in a structured format, including detailed tables of quantitative data, experimental protocols, and visualizations to elucidate key processes.
Physical Properties
Table 1: Physical Properties of this compound Powder
| Property | Value | Source(s) |
| Appearance | Solid | |
| Crystal System | Orthorhombic (for --INVALID-LINK--·H₂O) | |
| Space Group | Cmca (for --INVALID-LINK--·H₂O) | |
| Cell Dimensions | a = 15.494(2) Å, b = 10.491(1) Å, c = 9.700(1) Å (for --INVALID-LINK--·H₂O) | |
| Solubility in Water | Highly insoluble |
Chemical Properties
The chemical behavior of this compound is largely defined by its thermal decomposition and its role as a precursor in the synthesis of titanium dioxide. It is known to convert to titanium oxide upon heating (calcination).
Table 2: Chemical Identity of this compound
| Identifier | Value | Source(s) |
| Compound Formula | C₄O₈Ti (anhydrous) | |
| Molecular Weight | 223.9 g/mol (anhydrous) | |
| Linear Formula | Ti(C₂O₄)₂ | |
| IUPAC Name | oxalate; titanium(4+) | |
| PubChem CID | 9815934 |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments related to the synthesis and characterization of this compound powder.
Synthesis of Titanium(IV) Oxalate Hydrate (Ti₂O₃(H₂O)₂·H₂O)
This protocol is based on the synthesis of a specific, well-characterized polycrystalline form of titanium(IV) oxalate.
Objective: To synthesize polycrystalline --INVALID-LINK--·H₂O.
Materials:
-
Titanium(IV) precursor (e.g., potassium titanyl oxide oxalate)
-
Deionized water
-
Reflux apparatus
-
Filtration system
-
Drying oven
Procedure:
-
Prepare an aqueous solution of a suitable titanium precursor, such as potassium titanyl oxide oxalate.
-
Reflux the aqueous solution. The refluxing process leads to the direct crystallization of the this compound complex.
-
After the reaction is complete, filter the resulting polycrystalline precipitate.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the collected powder at a controlled temperature (e.g., calcination at 450 °C for one hour is reported to yield TiO₂ powder from a similar complex).
Thermal Decomposition Analysis
Thermogravimetric analysis (TGA) is a standard method to study the thermal behavior of materials like this compound.
Objective: To determine the thermal decomposition profile of this compound powder.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a precisely weighed sample of this compound powder into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.
-
Record the mass loss of the sample as a function of temperature.
-
The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition events. The decomposition of the oxalate groups typically results in the evolution of carbon monoxide (CO) and carbon dioxide (CO₂).
Visualizations
Diagrams are provided to illustrate key experimental workflows and logical relationships relevant to this compound.
Caption: Workflow for the synthesis of TiO₂ powder from a this compound complex.
Caption: Logical relationship of titanium compounds in pharmaceutical applications.
Relevance to Drug Development
While titanium metal and titanium dioxide are well-established in the pharmaceutical industry for applications such as medical implants and as excipients in drug formulations, the direct application of this compound powder in drug development is less documented. However, its properties suggest potential areas of interest for researchers.
The antimicrobial activity of titanyl oxalate has been noted, suggesting a potential for development as an antimicrobial agent. Furthermore, its role as a precursor for the synthesis of titanium dioxide nanoparticles is significant. TiO₂ nanoparticles are being explored for various biomedical applications, including drug delivery, due to their biocompatibility and photocatalytic properties. The ability to produce TiO₂ with controlled characteristics through the thermal decomposition of this compound makes it a relevant starting material for research in this area.
Titanium Oxalate Precursors: A Technical Guide to Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of titanium oxalate precursors, a versatile class of compounds crucial for the synthesis of advanced titanium-based materials. This document details their synthesis protocols, physicochemical properties, and key applications, with a particular focus on their relevance in materials science and the pharmaceutical industry.
Introduction to this compound Precursors
This compound precursors are coordination complexes, typically involving a titanium(IV) center bound to one or more oxalate ligands. These compounds are of significant interest primarily as intermediates in the production of high-purity, nanostructured titanium dioxide (TiO₂) and various titanates (e.g., BaTiO₃, CaTiO₃). The oxalate method offers excellent control over stoichiometry, purity, and morphology of the final product. Thermal decomposition of these precursors yields fine, homogeneous oxide powders at relatively low temperatures, making it an advantageous route compared to conventional high-temperature solid-state reactions. While not directly used as therapeutic agents, their role as starting materials for creating biocompatible TiO₂ nanoparticles and other titanium complexes makes them relevant to the field of drug development.[1][2][3]
Synthesis of this compound Precursors
The synthesis of this compound precursors is typically achieved through precipitation or co-precipitation methods in aqueous solutions. The reaction involves a soluble titanium salt, such as titanium tetrachloride (TiCl₄), and oxalic acid or a soluble oxalate salt.
Key Synthesis Methodologies
A. Titanyl Oxalate Precipitation: This method involves the direct reaction of a titanium(IV) solution with oxalic acid to precipitate a titanyl oxalate complex. The resulting precipitate can be isolated, washed, and dried.
B. Co-precipitation for Mixed Metal Titanates: To produce precursors for complex oxides like barium titanate (BaTiO₃) or calcium titanate (CaTiO₃), a solution containing both titanium and the desired divalent metal ion is treated with oxalic acid.[4][5] This ensures a homogeneous, atomic-level mixing of the metal cations, which is crucial for forming the desired perovskite phase upon calcination.
Detailed Experimental Protocols
Protocol 1: Synthesis of Barium Titanyl Oxalate (BaTiO(C₂O₄)₂·4H₂O)
This protocol is adapted from the procedure for preparing high-purity barium titanate precursor.[4]
-
Solution Preparation: Dissolve 165 g (0.675 mole) of barium chloride dihydrate (BaCl₂·2H₂O) in 1,600 mL of distilled water. Separately, prepare a titanium tetrachloride (TiCl₄) solution containing exactly 32 g (0.668 mole) of titanium.
-
Mixing: Cool the barium chloride solution to room temperature. While stirring constantly, slowly add the TiCl₄ solution. Maintain the temperature at or below 30°C throughout the addition to prevent premature hydrolysis of the titanium salt.
-
Precipitation: Prepare a solution of oxalic acid. The amount should be approximately 10% in excess of the stoichiometric quantity required. Add this solution to the Ba-Ti mixture to precipitate barium titanyl oxalate tetrahydrate.
-
Isolation and Washing: Filter the resulting white precipitate from the solution. Wash the precipitate thoroughly with distilled water to remove any unreacted ions.
-
Drying: Dry the washed precipitate in an oven at a controlled temperature (e.g., 50-80°C) until a constant weight is achieved.
Protocol 2: General Synthesis of Divalent Metal Titanyl Oxalates
This protocol is a generalized method based on the synthesis of various titanyl oxalates.[6]
-
Titanium Solution: Prepare an aqueous solution of titanium tetrachloride with a concentration of 0.2 to 0.3 g titanium/mL.
-
Oxalate Complex Formation: Add a concentrated oxalic acid solution to the titanium tetrachloride solution with vigorous agitation to form the titanyl oxalate complex in solution.
-
Co-precipitation: Prepare an aqueous solution of the desired divalent metal salt (e.g., BaCl₂, SrCl₂, CaCl₂). Add this solution to the titanyl oxalate solution to induce the precipitation of the corresponding metal titanyl oxalate hydrate.
-
Isolation: The white precipitate is then filtered, washed with distilled water, and dried.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound precursors.
Physicochemical Properties and Characterization
The properties of this compound precursors dictate their subsequent conversion into functional materials.
Data Presentation
Table 1: Physical and Chemical Properties of Common Titanium Oxalates
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
|---|---|---|---|
| Titanium(IV) Oxalate | C₄O₈Ti | 223.90 | White solid |
| Titanium(III) Oxalate | C₆O₁₂Ti₂ | 359.79 | Not specified |
| Potassium Titanyl Oxalate | K₂[TiO(C₂O₄)₂]·2H₂O | 354.13 | White crystalline powder |
| Barium Titanyl Oxalate | BaTiO(C₂O₄)₂·4H₂O | 452.34 | White precipitate |
| Calcium Titanyl Oxalate | CaTiO(C₂O₄)₂·6H₂O | 400.16 | White precipitate |
Data sourced from PubChem and scientific literature.[4][5]
Characterization Techniques
-
X-ray Diffraction (XRD): Used to determine the crystalline structure and phase purity of the precursor and the final calcined product.
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Essential for studying the thermal decomposition behavior, including determining dehydration and decomposition temperatures and confirming the final product yield.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic vibrational bands of the oxalate groups and monitor their removal during thermal treatment.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Employed to analyze the morphology, particle size, and microstructure of the precursor and the resulting oxide nanoparticles.
Thermal Decomposition
The thermal decomposition (calcination) of this compound precursors is the critical step to convert them into the desired metal oxides. The process involves dehydration followed by the decomposition of the oxalate ligands.
The decomposition of the oxalate groups typically occurs in the temperature range of 300-450°C, evolving carbon monoxide (CO) and carbon dioxide (CO₂).[7] The final metal oxide phase is formed at higher temperatures, often around 600-800°C.[6]
Table 2: Thermal Decomposition Data for Titanyl Oxalate Precursors
| Precursor | Dehydration Temp. (°C) | Oxalate Decomposition Temp. (°C) | Final Product Formation Temp. (°C) | Final Product |
|---|---|---|---|---|
| CaTiO(C₂O₄)₂·5H₂O | 150 - 250 | 320 - 360 | ~800 | CaTiO₃ |
| SrTiO(C₂O₄)₂·5.5H₂O | 150 - 250 | 320 - 360 | ~800 | SrTiO₃ |
| BaTiO(C₂O₄)₂·4H₂O | 150 - 250 | 320 - 360 | ~800 | BaTiO₃ |
| K₂[TiO(C₂O₄)₂] | - | ~315 (main step) | >400 | K₂TiO₃ |
Data adapted from Strizhkov et al. (1960) and Muraleedharan & Pasha (2011).[6]
Decomposition Pathway Diagram
Caption: Thermal decomposition pathway of a typical titanyl oxalate precursor.
Applications in Research and Drug Development
While this compound itself is not a therapeutic agent, its role as a precursor is vital for creating materials with significant biomedical and pharmaceutical applications.
Precursor for Advanced Materials
The primary application is the synthesis of nanostructured oxides. The properties of the final TiO₂ material can be controlled by adjusting synthesis parameters of the oxalate precursor. For instance, the solution pH during hydrothermal treatment of a this compound complex can tune the resulting TiO₂ crystal phase, with anatase favored at pH 2 and rutile at pH 4-6.[7] This control is critical for applications in photocatalysis, sensors, and ceramics.
Relevance to Drug Development Professionals
The connection between this compound precursors and drug development is primarily through the advanced materials they produce.
-
Synthesis of Titanium-Based Therapeutics: Stable titanium complexes like potassium titanyl oxalate can serve as starting materials for synthesizing novel titanium-based coordination complexes.[8] Research into titanium compounds as anticancer agents (e.g., titanocene dichloride, budotitane) has shown promise, although challenges with hydrolytic stability remain.[1][9] Oxalate-based routes may offer a pathway to more stable and effective therapeutic candidates.
-
Production of TiO₂ Nanoparticles for Drug Delivery: this compound precursors are an excellent route to produce high-purity TiO₂ nanoparticles. These nanoparticles are being extensively investigated as drug delivery vehicles due to their biocompatibility and low toxicity.[3] Their high surface area allows for the loading of various drugs, and their surfaces can be functionalized to target specific cells or tissues.
-
Antimicrobial Applications: The TiO₂ nanoparticles generated from these precursors exhibit significant antimicrobial properties, particularly under UV irradiation.[2] This makes them suitable for developing antimicrobial coatings on medical devices and implants, helping to prevent hospital-acquired infections.
Conclusion
This compound precursors are highly valuable intermediates in materials chemistry. The synthesis methods, particularly co-precipitation, allow for precise stoichiometric control and lead to homogeneous, high-purity oxide materials upon thermal decomposition. For materials scientists, these precursors provide an elegant route to control the phase and morphology of TiO₂ and complex titanates. For drug development professionals, they represent a critical starting point for synthesizing both experimental titanium-based anticancer complexes and biocompatible TiO₂ nanocarriers for advanced drug delivery systems and antimicrobial applications. The continued study of these precursors is essential for advancing the fields of materials science and nanomedicine.
References
- 1. A Comprehensive Review on the Development of Titanium Complexes as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. THE PREPARATION OF THE TITANYL OXALATES OF DIVALENT METALS AND A PHYSICO- CHEMICAL STUDY OF THEIR THERMAL DECOMPOSITION (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Evolving Landscape of Titanium Chemistry: A Technical Guide to the Discovery of Novel Titanium Oxalato Complexes
For Researchers, Scientists, and Drug Development Professionals
The field of inorganic chemistry continues to unveil novel compounds with significant potential across various scientific and industrial domains. Among these, titanium complexes, particularly those incorporating oxalato ligands, are gaining increasing attention due to their diverse applications in photocatalysis, materials science, and medicine. This technical guide provides an in-depth exploration of recently discovered titanium oxalato complexes, offering detailed experimental protocols, comprehensive quantitative data, and visual representations of synthetic pathways to aid researchers in this exciting and evolving area.
Synthesis and Structural Elucidation of a Novel Titanium(IV) Oxalate: Ti₂(O)₃(H₂O)₂
A significant recent discovery in the field is the synthesis and characterization of a novel polycrystalline titanium(IV) oxalate, --INVALID-LINK--·H₂O. This compound features a unique layered structure with corner-sharing TiO₆ octahedra, linked by oxalate anions.
Experimental Protocol: Synthesis of Ti₂(O)₃(H₂O)₂·H₂O
The synthesis of this complex is achieved through a straightforward aqueous solution method:
Procedure:
-
A concentrated aqueous solution of titanium tetrachloride (TiCl₄) is prepared, with a titanium concentration of 0.2 to 0.3 g/mL.
-
To this solution, a concentrated solution of oxalic acid (H₂C₂O₄) is added with vigorous agitation.
-
The resulting titanyl oxalate complex precipitates from the solution. For the synthesis of related divalent metal titanyl oxalates, an aqueous solution of the corresponding divalent salt is added at this stage.[1]
Quantitative Data: Crystallographic and Thermal Analysis
The structural and thermal properties of --INVALID-LINK-- have been thoroughly characterized.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Cmca |
| a (Å) | 15.494(2) |
| b (Å) | 10.491(1) |
| c (Å) | 9.700(1) |
| Z | 8 |
Thermal Decomposition:
Thermogravimetric analysis reveals a multi-step decomposition process for related calcium titanyl oxalate:
-
150-250 °C: Loss of water of crystallization.
-
320-360 °C: Decomposition of oxalate groups with the evolution of CO₂.
-
~800 °C: Formation of the corresponding metatitanate.[1]
Oxalate-Bridged Titanium(IV) Complexes Supported by a Tris(phenolato)-Amine Ligand
Another class of novel titanium oxalato complexes involves bridging oxalate ligands supported by bulky tris(phenolato)-amine ligands. These complexes demonstrate the versatility of the oxalate ligand in forming multinuclear structures.
Experimental Protocol: Synthesis of [{(O₃N)Ti}₂(μ-C₂O₄-κO²:κO'²)]
Two primary synthetic routes have been established for this bridged complex:
-
Protonolysis Route: The synthesis involves the reaction of the benzyl complex [(O₃N)Ti(CH₂Ph)] with oxalic acid.
-
Oxidation Route: Alternatively, the titanium(III) complex [(O₃N)Ti)]₂ can be oxidized using oxalic acid to yield the same bridged titanium(IV) complex.[2]
Quantitative Data: Spectroscopic and Crystallographic Analysis
Characterization of the oxalate-bridged complex reveals key structural features.
| Data Type | Observation |
| ¹³C NMR | Resonance at δ = 162.8 ppm for the oxalate carbonyl carbon. |
| IR Spectroscopy | C=O stretching frequency at ν = 1660 cm⁻¹. |
| X-ray Diffraction | Distorted octahedral coordination for the titanium centers. |
| C-C bond length of 1.544(3) Å within the oxalate ligand. | |
| Ti-O bond lengths: Ti1-O1 2.0356(17) Å, Ti1-O2 2.1930(18) Å. |
Mixed-Ligand Titanium(IV)-Oxo-Clusters
Research has also focused on the synthesis of multinuclear titanium-oxo-clusters where oxalate is not the primary ligand but plays a role in the overall structure and properties. An example is the synthesis of titanium(IV)-oxo-clusters with 5-sulfosalicylic acid and 1,10-phenanthroline, where the synthetic methodology can be adapted for the inclusion of oxalate ligands.
General Experimental Workflow for Titanium-Oxo-Cluster Synthesis
The synthesis of these complex clusters typically involves the reaction of a titanium alkoxide with one or more organic ligands in a suitable solvent system.
General Procedure:
-
A titanium(IV) alkoxide, such as titanium(IV) isobutoxide, is dissolved in a suitable solvent mixture (e.g., THF/isobutanol).
-
The organic ligand(s), which could include oxalic acid or other dicarboxylic acids, are added to the solution.
-
The reaction is typically carried out under an inert atmosphere (e.g., Argon) at room temperature.
-
The solution is left for crystallization, and the resulting crystals are isolated and characterized.[3]
This generalized protocol provides a foundation for exploring the synthesis of novel mixed-ligand titanium oxalato complexes.
Conclusion
The discovery of new titanium oxalato complexes is a rapidly advancing area of research with significant implications for catalysis, materials science, and medicine. The detailed experimental protocols and comprehensive characterization data presented in this guide offer a valuable resource for scientists and researchers. The synthetic workflows, visualized through clear diagrams, provide a logical framework for the preparation of these novel compounds. As our understanding of the synthesis-structure-property relationships in these systems grows, so too will the potential for their application in transformative technologies.
References
- 1. THE PREPARATION OF THE TITANYL OXALATES OF DIVALENT METALS AND A PHYSICO- CHEMICAL STUDY OF THEIR THERMAL DECOMPOSITION (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Titanium(IV) Oxo-Complex with Acetylsalicylic Acid Ligand and Its Polymer Composites: Synthesis, Structure, Spectroscopic Characterization, and Photocatalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hydrothermal Synthesis of TiO₂ Nanoparticles using Titanium Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) nanoparticles are of significant interest in various scientific and industrial fields, including drug delivery, due to their biocompatibility, photostability, and low cost.[1][2] The hydrothermal synthesis method offers a versatile and efficient route to produce TiO₂ nanoparticles with controlled crystal structure, morphology, and size.[3] Utilizing titanium oxalate as a precursor in this process presents a straightforward approach to obtaining tailored TiO₂ nanostructures. The ability to control the physicochemical properties of these nanoparticles is crucial for their application in drug delivery systems, where factors such as particle size, surface area, and crystal phase can influence drug loading capacity, release kinetics, and cellular uptake. This document provides detailed protocols and application notes for the hydrothermal synthesis of TiO₂ nanoparticles using this compound, with a focus on parameters that can be adjusted to optimize the nanoparticles for drug development purposes.
Experimental Protocols
This section outlines a detailed methodology for the hydrothermal synthesis of TiO₂ nanoparticles using a this compound precursor. The protocol is based on established procedures and allows for the tuning of nanoparticle properties by modifying key reaction parameters.
Materials:
-
Titanium (IV) oxalate complex (e.g., Potassium titanyl oxalate, K₂TiO(C₂O₄)₂) or prepare in situ from a titanium precursor and oxalic acid.
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Ethanol
-
Teflon-lined stainless-steel autoclave
-
Centrifuge
-
Drying oven or furnace
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific amount of this compound complex in deionized water to achieve the desired precursor concentration. For instance, a 0.07 M to 0.28 M aqueous solution of complex titanyl oxalate acid can be prepared.
-
Stir the solution vigorously until the precursor is completely dissolved, forming a clear and homogeneous solution.
-
-
pH Adjustment (Crucial for Phase Control):
-
Adjust the pH of the precursor solution using HCl (for acidic conditions) or NaOH (for alkaline conditions). The pH of the solution is a critical parameter that influences the resulting crystal phase of the TiO₂ nanoparticles.[4]
-
For example, a pH of around 2 tends to favor the formation of the anatase phase, while a pH in the range of 4 to 6 can promote the formation of the rutile phase.[4] Alkaline conditions (pH > 9) can also be used to produce anatase or mixed-phase nanoparticles.[5]
-
-
Hydrothermal Reaction:
-
Transfer the prepared solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven or furnace preheated to the desired reaction temperature. Common reaction temperatures range from 120°C to 200°C.[6][7]
-
Maintain the temperature for a specific duration, typically ranging from 6 to 24 hours.[4][7] The reaction time and temperature are key parameters for controlling the crystallinity and size of the nanoparticles.[8]
-
-
Cooling and Product Recovery:
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave carefully in a well-ventilated area.
-
Collect the white precipitate (TiO₂ nanoparticles) from the bottom of the Teflon liner.
-
-
Washing and Purification:
-
Wash the collected precipitate several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Centrifuge the suspension after each washing step to separate the nanoparticles from the supernatant.
-
-
Drying:
-
Dry the purified TiO₂ nanoparticles in an oven at a temperature of 60-80°C for several hours to remove the residual solvent.
-
-
Calcination (Optional):
-
To enhance the crystallinity and potentially induce phase transformations, the dried powder can be calcined in a furnace at temperatures typically ranging from 400°C to 600°C for a few hours.
-
Data Presentation
The following tables summarize the influence of key experimental parameters on the properties of the synthesized TiO₂ nanoparticles, based on findings from various studies.
Table 1: Effect of pH on the Crystal Phase of TiO₂ Nanoparticles
| Precursor | pH | Hydrothermal Temperature (°C) | Hydrothermal Time (h) | Resulting Crystal Phase(s) | Reference |
| This compound | ~2 | 200 | 24 | Predominantly Anatase | [4] |
| This compound | 4 - 6 | 200 | 24 | Predominantly Rutile | [4] |
| This compound | > 9 | 150-250 | 6-10 | Anatase, Anatase-Brookite mixture | [4][5] |
Table 2: Effect of Temperature and Time on TiO₂ Nanoparticle Properties
| Precursor | Temperature (°C) | Time (h) | Resulting Morphology | Crystal Phase | Reference |
| Potassium Titanyl Oxalate | 120 | 6-12 | Hexagonal prism, spherical polyhedra | This compound Intermediate | [7] |
| Potassium Titanyl Oxalate | 150 | Not Specified | Durian-shaped | Rutile/Anatase mixture (~42.5% Anatase) | [6][7] |
| Amorphous TiO₂ | 170 | 24 | Nanoparticles | Anatase | [8] |
| Amorphous TiO₂ | 200-220 | 24 | Nanowires | TiO₂(B) | [8] |
| Amorphous TiO₂ | 170 | 72 | Nanowires | TiO₂(B) | [8] |
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step process of the hydrothermal synthesis of TiO₂ nanoparticles from a this compound precursor.
References
- 1. [PDF] Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery | Semantic Scholar [semanticscholar.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrothermal synthesis of a rutile/anatase TiO2 mixed crystal from potassium titanyl oxalate: crystal structure and formation mechanism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Sol-Gel Synthesis of Titanium Dioxide from Titanium Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) nanoparticles are of significant interest across various scientific disciplines, including photocatalysis, drug delivery, and biomaterials, owing to their stability, biocompatibility, and unique electronic and optical properties. The sol-gel method offers a versatile and cost-effective route for the synthesis of high-purity, nanostructured TiO₂ with controllable particle size and crystal structure. While titanium alkoxides are common precursors, the use of a titanium oxalate complex presents an alternative pathway that can influence the final properties of the material. Oxalic acid can act as a chelating agent, influencing the hydrolysis and condensation rates and, consequently, the phase composition of the resulting TiO₂.[1][2]
This document provides detailed application notes and experimental protocols for the preparation of TiO₂ nanoparticles via the sol-gel method using a this compound precursor.
Experimental Protocols
Protocol 1: Preparation of this compound Precursor Solution
This protocol outlines the synthesis of a water-soluble this compound complex, which will serve as the precursor for the sol-gel process.
Materials:
-
Titanium (IV) isopropoxide (or other titanium alkoxide)
-
Oxalic acid dihydrate
-
Ethanol
-
Deionized water
-
Ammonium hydroxide
Procedure:
-
Alkoxide-Oxalic Acid Reaction: In a fume hood, dissolve a specific molar ratio of titanium (IV) isopropoxide in ethanol. Separately, prepare a solution of oxalic acid in ethanol.
-
Mixing: Slowly add the oxalic acid solution to the titanium alkoxide solution under vigorous stirring. A white precipitate of a this compound complex may form.
-
Redissolution (optional): To form a clear precursor solution, the precipitate can be redissolved. This may be achieved by adjusting the pH or by adding a controlled amount of a stabilizing agent, though for the purpose of a sol-gel process proceeding to hydrolysis, a suspended sol is also viable.
-
Alternative Aqueous Route: An alternative method involves the reaction of freshly prepared titanium hydroxide with oxalic acid to form titanyl oxalate.[3]
Protocol 2: Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol details the hydrolysis and condensation of the this compound precursor to form a TiO₂ gel, followed by drying and calcination to obtain the final crystalline nanoparticles.
Materials:
-
This compound precursor solution (from Protocol 1)
-
Deionized water
-
Ammonium hydroxide (or other base/acid for pH adjustment)
-
Ethanol
Procedure:
-
Hydrolysis: The this compound precursor solution is diluted with a mixture of ethanol and deionized water under controlled temperature and vigorous stirring. The hydrolysis of the this compound complex is initiated by the water, leading to the formation of titanium hydroxide and hydrated titania species.
-
pH Adjustment and Gelation: The pH of the solution is a critical parameter for controlling the crystalline phase of the final TiO₂ product.[1][2] Slowly add ammonium hydroxide to the solution until the desired pH is reached (see Table 1 for guidance). As the condensation of hydroxyl groups proceeds, a three-dimensional Ti-O-Ti network forms, resulting in the formation of a gel.
-
Aging: The gel is typically aged for a period (e.g., 24 hours) at room temperature or a slightly elevated temperature. During aging, the polycondensation reactions continue, strengthening the gel network.
-
Drying: The aged gel is washed with deionized water and ethanol to remove unreacted precursors and byproducts. The washed gel is then dried in an oven at a temperature typically between 80-100 °C to remove the solvent.
-
Calcination: The dried gel is calcined in a furnace at a specific temperature (e.g., 400-800 °C) for a set duration (e.g., 2 hours).[4] This step removes residual organic compounds and induces crystallization of the amorphous TiO₂ into the desired phase (anatase, rutile, or brookite).
Data Presentation
The following tables summarize key quantitative data influencing the properties of the synthesized TiO₂.
Table 1: Influence of pH on TiO₂ Crystal Phase
| Precursor System | pH | Resulting Crystal Phase(s) | Reference |
| This compound Complex | 2 | Anatase | [1] |
| This compound Complex | 4-6 | Rutile | [1] |
| This compound Complex | High pH | Anatase-Brookite Composite | [2] |
| Titanium Isopropoxide and Oxalic Acid | 8 | Anatase | [4] |
Table 2: Effect of Calcination Temperature on TiO₂ Properties
| Precursor System | Calcination Temperature (°C) | Resulting Crystal Phase(s) | Average Crystallite Size (nm) | Reference |
| Titanium Isopropoxide and Oxalic Acid | 400 | Anatase | - | [4] |
| Titanium Isopropoxide and Oxalic Acid | 600 | Anatase and Rutile | - | [4] |
| Titanium Isopropoxide and Oxalic Acid | 800 | Anatase and Rutile | - | [4] |
| Titanium Isopropoxide | 500 | Anatase | ~11 | |
| Titanium Isopropoxide | 800 | Rutile | ~25 |
Visualizations
Caption: Experimental workflow for the sol-gel synthesis of TiO₂ from a this compound precursor.
Caption: Logical relationship of pH control on the resulting TiO₂ crystalline phase.
Applications and Significance
The ability to control the crystalline phase of TiO₂ is crucial for various applications. For instance, the anatase phase generally exhibits higher photocatalytic activity, which is beneficial for applications in environmental remediation and solar energy conversion. The rutile phase, being the most thermodynamically stable, is often used in pigments and UV-protection applications. The presence of mixed phases, such as an anatase-brookite composite, can enhance photocatalytic efficiency due to improved charge separation.[1]
For drug development professionals, TiO₂ nanoparticles serve as potential carriers for targeted drug delivery, and their surface properties, which are influenced by the synthesis method, are critical for drug loading and release kinetics. The biocompatibility and non-toxic nature of TiO₂ make it a promising material for various biomedical applications.
Conclusion
The sol-gel synthesis of TiO₂ from a this compound precursor provides a valuable alternative to traditional alkoxide-based routes. The use of oxalic acid as a chelating agent and the ability to tune the crystalline phase through careful pH control offer opportunities to tailor the properties of the resulting nanoparticles for specific applications in research, catalysis, and medicine. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore this synthesis method further.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of visible light responsive titanium dioxide from this compound complex and their photocatalytic study = 經由草酸鈦錯合物製備的具可見光反應的二氧化鈦光觸媒之合成、光反應效率以及鑑定|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 3. Studies on the preparation of this compound - eprints@NML [eprints.nmlindia.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Titanium Oxalate as a Precursor for Anatase TiO₂ Photocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) is a widely studied semiconductor material with significant applications in photocatalysis, owing to its chemical stability, non-toxicity, and cost-effectiveness. The anatase crystalline phase of TiO₂ is particularly valued for its high photocatalytic activity. The choice of precursor and synthesis method plays a critical role in determining the final properties of the TiO₂ nanoparticles, such as crystal structure, particle size, surface area, and, consequently, their photocatalytic efficiency.
Titanium oxalate has emerged as a promising precursor for the synthesis of anatase TiO₂. Its decomposition yields highly reactive intermediates that can facilitate the formation of the desired anatase phase at relatively lower temperatures compared to other precursors. This document provides detailed application notes and experimental protocols for the synthesis of anatase TiO₂ photocatalysts using this compound as a precursor, their characterization, and the evaluation of their photocatalytic performance.
Data Presentation
The following tables summarize the key quantitative data correlating the synthesis parameters with the physicochemical properties and photocatalytic activity of anatase TiO₂ derived from this compound.
Table 1: Effect of Calcination Temperature on the Properties of TiO₂ Synthesized from this compound
| Calcination Temperature (°C) | Anatase Phase Content (%) | Crystallite Size (nm) | Specific Surface Area (m²/g) | Band Gap (eV) | Reference |
| 400 | ~100 (Anatase) | ~10 | 106.9 | - | [1] |
| 500 | >95 (Anatase) | 14 - 20 | - | - | [2][3] |
| 600 | ~96 (Anatase with some Rutile) | 21 - 28 | - | - | [2][3] |
| 700 | Anatase to Rutile transformation begins | >35 | - | - | [2][4] |
| 800 | Mostly Rutile | - | - | - | [3] |
Table 2: Photocatalytic Degradation of Methylene Blue using TiO₂ Synthesized from this compound
| Catalyst | Pollutant | Catalyst Loading (g/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| TiO₂ (calcined at 700°C) | Methylene Blue | 0.5% (w/v) | UV (4 x 8W lamps) | 180 | > P25 Degussa | [5] |
| Granular TiO₂ | Methylene Blue | 40 g in 2 L | UV (300W OSRAM) | 60 | 87 | [6] |
| TiO₂ | Methylene Blue | 2 | Solar | - | Optimal at this loading | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Precursor
This protocol describes the synthesis of titanyl oxalate from a titanium tetrachloride precursor.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Oxalic acid (H₂C₂O₄)
-
Ammonia solution (NH₄OH)
-
Distilled water
-
Ethanol
Procedure:
-
Slowly add a concentrated solution of oxalic acid to an aqueous solution of titanium tetrachloride (e.g., 0.2 to 0.3 g titanium/ml) with constant stirring.[7]
-
A white precipitate of titanyl oxalate will form.
-
Adjust the pH of the solution to a desired value (e.g., pH 2 for favoring anatase in the subsequent step) using ammonia solution.
-
The precipitate is then filtered and washed thoroughly with distilled water to remove any unreacted reagents and byproducts.
-
The washed precipitate is then dried in an oven at a low temperature (e.g., 80-100°C) to obtain the this compound precursor powder.
Protocol 2: Synthesis of Anatase TiO₂ via Calcination
This protocol details the thermal decomposition of the this compound precursor to form anatase TiO₂ nanoparticles.
Materials:
-
This compound precursor powder (from Protocol 1)
-
Furnace
Procedure:
-
Place a known amount of the dried this compound precursor in a ceramic crucible.
-
Place the crucible in a muffle furnace.
-
Ramp up the temperature to the desired calcination temperature (e.g., 400-600°C for anatase phase) at a controlled rate (e.g., 5°C/min).
-
Hold the temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition and crystallization.
-
After calcination, allow the furnace to cool down to room temperature naturally.
-
The resulting white powder is the anatase TiO₂ photocatalyst.
Protocol 3: Synthesis of Anatase TiO₂ via Hydrothermal Method
This protocol describes a hydrothermal route to synthesize anatase TiO₂ from a this compound-based precursor.
Materials:
-
Potassium titanyl oxalate (K₂TiO(C₂O₄)₂) or a prepared this compound solution
-
Distilled water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Prepare an aqueous solution of the this compound precursor (e.g., using potassium titanyl oxalate).[1]
-
Transfer the solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 120-160°C) for a defined period (e.g., 1-24 hours).[1][8]
-
After the hydrothermal treatment, allow the autoclave to cool down to room temperature.
-
The resulting precipitate is collected by filtration or centrifugation.
-
Wash the product thoroughly with distilled water and ethanol to remove any impurities.
-
Dry the final product in an oven at a low temperature (e.g., 80°C).
Protocol 4: Evaluation of Photocatalytic Activity - Degradation of Methylene Blue
This protocol outlines a standard procedure to assess the photocatalytic performance of the synthesized anatase TiO₂ using the degradation of methylene blue (MB) as a model reaction.
Materials:
-
Synthesized anatase TiO₂ powder
-
Methylene blue (MB)
-
Distilled water
-
Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)
-
Magnetic stirrer
-
Spectrophotometer
Procedure:
-
Preparation of MB solution: Prepare a stock solution of methylene blue of a known concentration (e.g., 50 mg/L) in distilled water.[6]
-
Photocatalytic Reaction Setup:
-
In a beaker or a dedicated photoreactor vessel, add a specific volume of the MB solution (e.g., 100 mL).[4]
-
Add a measured amount of the synthesized TiO₂ photocatalyst to achieve the desired catalyst loading (e.g., 1.0 g/L).
-
Stir the suspension in the dark for a period of time (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the MB molecules and the catalyst surface.[4]
-
-
Photocatalytic Degradation:
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension (e.g., 3-5 mL).[4]
-
Immediately centrifuge or filter the aliquot to remove the TiO₂ particles.
-
-
Analysis:
-
Measure the absorbance of the clear supernatant at the maximum absorption wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.
-
The concentration of MB can be determined using a pre-established calibration curve.
-
-
Calculation of Degradation Efficiency:
-
The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration of MB (after the dark adsorption step) and Cₜ is the concentration of MB at time t.
-
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for the synthesis and application of anatase TiO₂.
References
- 1. Hydrothermal synthesis of a rutile/anatase TiO2 mixed crystal from potassium titanyl oxalate: crystal structure and formation mechanism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. The Anatase-to-Rutile Phase Transition in Highly Oriented Nanoparticles Array of Titania with Photocatalytic Response Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Calcination Conditions on the Properties and Photoactivity of TiO2 Modified with Biuret [mdpi.com]
- 4. ajbasweb.com [ajbasweb.com]
- 5. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. set-science.com [set-science.com]
- 7. THE PREPARATION OF THE TITANYL OXALATES OF DIVALENT METALS AND A PHYSICO- CHEMICAL STUDY OF THEIR THERMAL DECOMPOSITION (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Potassium Titanium Oxalate in Dyeing Cotton and Leather
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of potassium titanium oxalate as a mordant in the dyeing of cotton and leather. The information is intended to guide researchers in experimental design and application, with a focus on achieving optimal dyeing outcomes and evaluating the performance of the dyed substrates.
Application in Cotton Dyeing
Potassium this compound serves as an effective mordant for cotton, a cellulosic fiber. It is particularly noted for its ability to produce vibrant orange hues with natural dyes rich in tannins and to enhance the lightfastness and wash fastness of the dyed fabric.[1][2][3][4] It can be applied as a pre-mordant or a post-mordant.
Data Presentation: Colorfastness and Colorimetric Properties of Dyed Cotton
Table 1: Illustrative Colorfastness Ratings of Cotton Fabric Dyed with a Natural Tannin-Rich Dye
| Mordanting Method | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (ISO 105-X12) |
| Color Change | Staining | ||
| No Mordant | 2-3 | 3 | 3 |
| Pre-mordanting with Potassium this compound | 4 | 4-5 | 4-5 |
| Post-mordanting with Potassium this compound | 4 | 4-5 | 4 |
Note: Ratings are on a scale of 1-5, where 5 indicates the best fastness.
Table 2: Illustrative Colorimetric Data (CIELAB) and Color Strength (K/S) of Cotton Fabric Dyed with a Natural Tannin-Rich Dye
| Mordanting Method | L* (Lightness) | a* (Red/Green) | b* (Yellow/Blue) | C* (Chroma) | h° (Hue Angle) | K/S Value |
| No Mordant | 75.2 | 8.5 | 30.1 | 31.3 | 74.2 | 5.8 |
| Pre-mordanting with Potassium this compound | 65.8 | 25.3 | 45.6 | 52.1 | 60.9 | 15.2 |
| Post-mordanting with Potassium this compound | 68.1 | 22.9 | 42.8 | 48.5 | 61.8 | 13.7 |
Experimental Protocols for Cotton Dyeing
A. Pre-mordanting and Dyeing of Cotton Fabric
This protocol describes the process of mordanting the cotton fabric with potassium this compound before dyeing.
Materials:
-
Scoured and bleached 100% cotton fabric
-
Potassium this compound (K₂TiO(C₂O₄)₂)
-
Natural dye (e.g., weld, gallnut, or other tannin-rich extract)
-
Deionized water
-
Heating mantle or water bath
-
Beakers and stirring rods
Protocol:
-
Preparation of Mordanting Bath:
-
Weigh the dry cotton fabric.
-
Calculate the required amount of potassium this compound, typically 5-15% of the weight of the fabric (WOF).[3]
-
In a beaker, dissolve the potassium this compound in a small amount of warm deionized water.
-
Transfer the dissolved mordant to a larger vessel and add enough deionized water to achieve a liquor ratio of 20:1 to 40:1 (e.g., 20-40 mL of water for every 1 gram of fabric).
-
-
Mordanting:
-
Thoroughly wet the cotton fabric in lukewarm water and then immerse it in the mordanting bath.
-
Slowly heat the bath to 80-90°C and maintain this temperature for 45-60 minutes, stirring periodically to ensure even mordanting.[3]
-
Allow the bath to cool down with the fabric still immersed.
-
Remove the fabric and rinse it once or twice with room temperature water.
-
-
Dyeing:
-
Prepare the dyebath according to the manufacturer's instructions or the specific protocol for the chosen natural dye.
-
Immerse the mordanted and rinsed cotton fabric into the dyebath.
-
Heat the dyebath to the temperature recommended for the specific dye (typically 60-90°C) and maintain for 60 minutes, with occasional stirring.
-
Allow the dyebath to cool before removing the fabric.
-
-
Post-Dyeing Treatment:
-
Rinse the dyed fabric in lukewarm water until the water runs clear.
-
Wash the fabric with a neutral pH soap.
-
Rinse thoroughly and allow to air dry away from direct sunlight.
-
B. Dyeing and Post-mordanting of Cotton Fabric
This protocol involves dyeing the cotton fabric first, followed by treatment with potassium this compound to fix the dye.
Protocol:
-
Dyeing:
-
Dye the un-mordanted, scoured, and bleached cotton fabric with the chosen natural dye as described in the dyeing step of the pre-mordanting protocol.
-
-
Preparation of Post-mordanting Bath:
-
Prepare the mordanting bath with potassium this compound (5-15% WOF) as described in the pre-mordanting protocol.
-
-
Post-mordanting:
-
Immerse the wet, dyed fabric into the prepared mordanting bath.
-
Slowly heat the bath to 80-90°C and maintain this temperature for 45 minutes, stirring regularly.[3]
-
Allow the bath to cool with the fabric inside.
-
-
Final Rinsing:
-
Remove the fabric from the mordanting bath and rinse once or twice with room temperature water.
-
Wash with a neutral pH soap, rinse, and air dry.
-
Experimental Workflow Diagrams (Graphviz)
Caption: Experimental workflows for pre-mordanting and post-mordanting of cotton with potassium this compound.
Application in Leather Dyeing
Potassium this compound is also utilized in the leather industry, both as a mordant in dyeing processes and as a component in chromium-free titanium tanning systems.[4] As a mordant, it facilitates the fixation of dyes to the leather substrate.
Data Presentation: Colorfastness of Dyed Leather
Specific quantitative data on the colorfastness of leather dyed using potassium this compound as a mordant is limited. The following table provides an illustrative example of the type of data that should be collected and how it can be presented.
Table 3: Illustrative Colorfastness Ratings of Leather Dyed with an Anionic Dye
| Mordanting Method | Water Fastness (ISO 105-E01) | Light Fastness (ISO 105-B02) | Rubbing Fastness (ISO 11640) |
| Color Change | Staining | ||
| No Mordant | 3 | 3-4 | 3 |
| With Potassium this compound Mordant | 4-5 | 4 | 4-5 |
Note: Ratings are on a scale of 1-5, where 5 indicates the best fastness.
Experimental Protocol for Leather Dyeing
This protocol is based on a study of dyeing a leather semi-finished product and is intended for a laboratory setting.[1]
Materials:
-
Chrome-tanned or vegetable-tanned leather, properly prepared (e.g., shaved, neutralized)
-
Potassium this compound (K₂TiO(C₂O₄)₂)
-
Anionic leather dye
-
Deionized water
-
Laboratory dyeing drum or suitable agitated vessel
-
pH meter
Protocol:
-
Preparation of Mordant-Dye Solution:
-
Prepare a 0.2 mol/dm³ working solution of potassium this compound in deionized water. The pH of this solution will be approximately 2.1.
-
Prepare the anionic dye solution according to the desired concentration.
-
The ratio of potassium this compound to dye can be varied, for example, from 0.5:1 to 2.0:1 by weight, to study its effect on dye fixation and color.[1]
-
-
Dyeing Process:
-
Place the leather sample into the dyeing vessel.
-
Add water to achieve a suitable float (e.g., 100-200% on shaved weight of the leather).
-
Add the prepared mordant-dye solution to the vessel.
-
Agitate the vessel at a controlled temperature, for example, starting at ambient temperature and gradually increasing to 40-60°C over a period of 60-120 minutes.
-
Monitor the exhaustion of the dyebath.
-
-
Fixation and Washing:
-
After the dyeing period, the dye can be fixed using standard leather dyeing procedures, such as acidification with formic acid.
-
Drain the dyebath.
-
Wash the leather thoroughly with water at a temperature of approximately 60°C to remove any unfixed dye.[1]
-
-
Post-Dyeing Operations:
-
The leather can then be fatliquored and subjected to standard finishing processes.
-
Dry the leather under controlled conditions.
-
Experimental Workflow Diagram (Graphviz)
Caption: A generalized workflow for dyeing leather using a potassium this compound mordant.
References
Application Notes and Protocols for Photocatalytic CO2 Reduction using Titanium Oxalate-Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and utilization of titanium dioxide (TiO₂) photocatalysts derived from titanium oxalate precursors for the reduction of carbon dioxide (CO₂). The methodologies outlined herein are based on established hydrothermal and sol-gel synthesis techniques, yielding catalysts with tunable crystalline phases and morphologies.[1] These materials have demonstrated significant potential in converting CO₂ into valuable chemical feedstocks, such as methane (CH₄), carbon monoxide (CO), and methanol (CH₃OH), under UV and visible light irradiation.[1] This guide is intended for researchers in materials science, catalysis, and renewable energy to facilitate the replication and further development of these promising photocatalytic systems.
Introduction
The photocatalytic reduction of CO₂ into fuels and chemical products is a compelling strategy to mitigate greenhouse gas emissions and produce renewable energy. Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its low cost, high stability, and strong photo-oxidative power. The use of a this compound complex as a precursor for TiO₂ synthesis offers a versatile route to control the catalyst's physicochemical properties, such as crystal phase (anatase, rutile, brookite), particle size, and surface area, which are critical for optimizing photocatalytic efficiency.[1] Notably, bicrystalline anatase-brookite TiO₂ composites synthesized from this compound have shown enhanced yields of methanol from CO₂ photoreduction.[1]
Experimental Protocols
Synthesis of this compound-Derived TiO₂ Nanoparticles
This section details two primary methods for synthesizing TiO₂ photocatalysts from a this compound precursor: a hydrothermal method and a sol-gel method.
2.1.1. Hydrothermal Synthesis of TiO₂ Nanoparticles
The hydrothermal method allows for the synthesis of crystalline TiO₂ nanoparticles with controlled phases by adjusting the pH of the precursor solution.[1]
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Oxalic acid
-
Ethanol
-
Ammonia solution
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Preparation: Prepare a this compound complex solution by dissolving titanium (IV) isopropoxide in ethanol, followed by the dropwise addition of an oxalic acid solution under vigorous stirring.
-
pH Adjustment: Adjust the pH of the resulting solution to the desired level (e.g., pH 2 for predominantly anatase, pH 4-6 for rutile, or higher pH for brookite phases) using an ammonia solution.[1]
-
Hydrothermal Treatment: Transfer the solution into a Teflon-lined stainless-steel autoclave and heat it to 150-200°C for 12-24 hours.[2]
-
Product Recovery: After cooling the autoclave to room temperature, collect the precipitate by centrifugation or filtration.
-
Washing: Wash the collected solid repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed powder in an oven at 80-100°C overnight.
-
Calcination (Optional): To enhance crystallinity, the dried powder can be calcined in a furnace at 400-500°C for 2-4 hours in air.
2.1.2. Sol-Gel Synthesis of TiO₂ Nanoparticles
The sol-gel method is another effective technique for preparing TiO₂ nanoparticles at relatively low temperatures.
Materials:
-
Titanium (IV) isopropoxide (TTIP) or Titanium (IV) butoxide
-
Oxalic acid
-
Ethanol or other alcohol solvent
-
Deionized water
-
Nitric acid or acetic acid (as a catalyst)
Procedure:
-
Sol Formation: Dissolve titanium (IV) isopropoxide in an alcohol solvent. Separately, prepare an aqueous solution of oxalic acid.
-
Hydrolysis and Condensation: Slowly add the oxalic acid solution to the titanium precursor solution under vigorous stirring. A few drops of nitric acid or acetic acid can be added to control the hydrolysis rate.[3] Continue stirring until a transparent sol is formed.
-
Gelation: Allow the sol to age at room temperature for 24-48 hours until a gel is formed.
-
Drying: Dry the gel in an oven at 80-100°C to remove the solvent, resulting in a xerogel.
-
Grinding: Grind the dried xerogel into a fine powder using a mortar and pestle.
-
Calcination: Calcine the powder in a furnace at 450-600°C for 2-5 hours to obtain the crystalline TiO₂ nanoparticles.[4]
Characterization of the Synthesized Catalysts
To ensure the desired properties of the synthesized TiO₂ catalysts, a suite of characterization techniques should be employed:
-
X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, brookite) and crystallite size.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the nanoparticles.
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy and light absorption properties of the catalyst.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.
Photocatalytic CO₂ Reduction Experiment
This protocol outlines the procedure for evaluating the performance of the synthesized TiO₂ catalysts for CO₂ reduction.
Experimental Setup:
A gas-phase or liquid-phase photoreactor is required. A typical batch reactor consists of a sealed quartz or stainless-steel vessel with a window for light irradiation. The reactor should be equipped with gas inlet and outlet ports for purging and sampling. A high-pressure mercury lamp, xenon lamp, or LEDs can be used as the light source.
Procedure:
-
Catalyst Loading: Disperse a known amount of the synthesized TiO₂ catalyst in the reactor. For liquid-phase reactions, the catalyst is suspended in a solvent (e.g., deionized water). For gas-phase reactions, the catalyst is typically coated on a solid support.
-
CO₂ Saturation: Purge the reactor with high-purity CO₂ gas for at least 30-60 minutes to ensure the reaction environment is saturated with CO₂ and free of air.
-
Reaction Initiation: Start the light irradiation to initiate the photocatalytic reaction. The reaction temperature should be controlled, as it can influence product desorption and reaction rates.
-
Product Analysis: At regular time intervals, collect gas and liquid samples from the reactor.
-
Gas Products (CH₄, CO): Analyze using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID).
-
Liquid Products (CH₃OH, HCOOH): Analyze using a gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatography (HPLC).
-
Data Presentation
The performance of various this compound-derived TiO₂ catalysts for photocatalytic CO₂ reduction is summarized in the table below. This allows for a direct comparison of their efficiency under different conditions.
| Catalyst | Synthesis Method | Reaction Phase | Major Products | Product Yield (μmol g⁻¹ h⁻¹) | Light Source | Reference |
| TiO₂ (Anatase-Brookite) | Hydrothermal | Liquid | CH₃OH | Not specified | UV-Vis & Visible | [1] |
| Fe-loaded MMT/TiO₂ | Sol-Gel | Gas | CO | 289.30 | UV | [5] |
| Pure TiO₂ | Sol-Gel | Gas | CO | 8.52 | UV | [5] |
| 3% BS/TiO₂ composite | Not specified | Gas | CH₄, CO | CH₄: 4.39, CO: 3.82 | Not specified | [6] |
| Pure TiO₂ | Not specified | Gas | CH₄, CO | CH₄: 2.12, CO: 2.18 (total yield in μmol g⁻¹) | Not specified | [6] |
| Co-trimer sensitized TiO₂ | Microwave-assisted | Liquid | CH₄, CO | CH₄: 14.28, CO: 32.84 | UV | |
| Cu-trimer sensitized TiO₂ | Microwave-assisted | Liquid | CH₄ | 6.23 | UV |
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the proposed photocatalytic mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrothermal synthesis of a rutile/anatase TiO2 mixed crystal from potassium titanyl oxalate: crystal structure and formation mechanism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. krishisanskriti.org [krishisanskriti.org]
- 4. mdpi.com [mdpi.com]
- 5. aidic.it [aidic.it]
- 6. cetjournal.it [cetjournal.it]
Application Notes: Hierarchical Hollow TiO₂ Materials from Ti(IV) Oxalate Complex
References
- 1. asianpubs.org [asianpubs.org]
- 2. Biomedical Applications of TiO2 Nanostructures: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Porous Titanium Dioxide Spheres for Drug Delivery and Sustained Release [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note and Protocol for the Preparation of Standard Titanium Solutions from Potassium Titanium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for preparing standard titanium solutions using potassium titanium oxalate. This method is advantageous due to the high purity and stability of the starting material, yielding a reliable and accurate standard for various analytical applications, including colorimetric and spectrophotometric analyses.
Introduction
Accurate quantification of titanium is crucial in numerous fields, including materials science, environmental analysis, and pharmaceutical development. The preparation of a stable and accurate standard solution is the cornerstone of reliable quantitative analysis. Potassium this compound (K₂TiO(C₂O₄)₂·2H₂O) serves as an excellent primary standard for titanium.[1] It is a crystalline solid that can be obtained in high purity.[2] This application note details a robust protocol for the preparation of a standard titanium sulfate solution from potassium this compound, involving the oxidative destruction of the oxalate moiety.
Advantages of Using Potassium this compound
-
High Purity and Stability: The salt is a stable, crystalline solid that can be recrystallized to a high degree of purity.[1]
-
Availability: It is more readily obtainable compared to other titanium salts like potassium fluotitanate.[1]
-
Safety: The procedure avoids the use of highly corrosive hydrofluoric acid, which is required when starting from potassium fluotitanate.[1]
-
Convenience: The entire procedure can be carried out in standard laboratory glassware, such as Pyrex, eliminating the need for platinum dishes.[1]
Experimental Protocol
This protocol outlines the conversion of potassium this compound to a standard titanium sulfate solution. The key step is the complete removal of the oxalate radical by heating with sulfuric acid and ammonium sulfate, as residual oxalate can interfere with subsequent analyses, particularly colorimetric methods involving hydrogen peroxide.[1]
Materials and Equipment
-
Reagents:
-
Potassium this compound (K₂TiO(C₂O₄)₂·2H₂O), analytical reagent grade
-
Ammonium Sulfate ((NH₄)₂SO₄), analytical reagent grade
-
Sulfuric Acid (H₂SO₄), concentrated (98%)
-
Deionized Water
-
Potassium Permanganate (KMnO₄) solution (optional, for testing oxalate removal)
-
-
Equipment:
-
Analytical balance (4-decimal place)
-
Pyrex beaker (e.g., 500 mL)
-
Heating mantle or hot plate
-
Fume hood
-
Volumetric flask (e.g., 1000 mL), Class A
-
Glass funnel
-
Filter paper (e.g., Whatman No. 40)
-
Glass storage bottle
-
Procedure
-
Weighing: Accurately weigh approximately 4.5 grams of recrystallized potassium this compound. This amount is calculated to yield a final solution containing about 1 gram of titanium dioxide (TiO₂).[1]
-
Mixing: Transfer the weighed potassium this compound to a Pyrex beaker and add approximately 8 grams of ammonium sulfate.[1] Mix the two solids.
-
Digestion: In a fume hood, carefully add 50 mL of concentrated sulfuric acid to the beaker containing the solids.
-
Heating and Digestion: Gently heat the mixture. The solution will initially foam but will become calm as the reaction proceeds.[1] Continue heating until the solution boils and maintain at this temperature for several minutes to ensure the complete destruction of the oxalic acid.[1] The entire heating process should take about 20 minutes.[1]
-
Cooling and Dilution: Allow the beaker to cool to room temperature. Carefully and slowly, dilute the concentrated acid solution by adding it to approximately 800 mL of deionized water in a larger beaker, with constant stirring.
-
Final Volume Adjustment: Transfer the cooled, diluted solution to a 1000 mL volumetric flask. Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask. Dilute to the mark with deionized water.
-
Filtration and Storage: Filter the solution through a suitable filter paper to remove any insoluble matter.[1] Store the final standard titanium solution in a clean, labeled, glass-stoppered bottle.[1]
Quality Control
To confirm the complete destruction of the oxalate, a small portion of the filtered solution can be tested by adding a drop of potassium permanganate solution. The purple color of the permanganate should persist, indicating the absence of reducing agents like oxalate.[1]
For highly accurate work, the exact concentration of titanium in the prepared standard solution should be determined gravimetrically.[1]
Data Presentation
The following table summarizes the quantitative data for the preparation of a standard titanium solution.
| Parameter | Value | Reference |
| Starting Material | Potassium this compound Dihydrate | K₂TiO(C₂O₄)₂·2H₂O |
| Molecular Weight of Starting Material | 354.13 g/mol | [2][3] |
| Mass of Potassium this compound | ~4.5 g | [1] |
| Mass of Ammonium Sulfate | ~8.0 g | [1] |
| Volume of Concentrated Sulfuric Acid | 50 mL | |
| Final Volume of Standard Solution | 1000 mL | [1] |
| Approximate Concentration of TiO₂ | 1 g/L | [1] |
| Storage | Glass-stoppered bottle at room temperature | [1] |
| Stability of Solid Potassium this compound | Stable under recommended storage conditions | [4] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of the standard titanium solution.
Caption: Workflow for preparing standard titanium solution.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the components and the process.
References
Application Notes & Protocols: Titanium Oxalate in Visible Light-Driven Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of titanium oxalate and its derivatives in visible light-driven photocatalysis. The information is intended to guide researchers in the synthesis of active photocatalysts and their application in the degradation of environmental pollutants.
Introduction
Titanium dioxide (TiO₂) is a widely utilized photocatalyst known for its high efficiency, stability, and low cost. However, its wide bandgap (~3.2 eV for anatase) restricts its activity primarily to the UV region of the electromagnetic spectrum, limiting the use of abundant visible light. The use of this compound complexes as precursors or additives offers a promising strategy to extend the photocatalytic activity of titania-based materials into the visible light spectrum. This can be achieved through two primary approaches:
-
As a Precursor for Doped or Mixed-Phase TiO₂: Thermal treatment of this compound precursors can yield TiO₂ nanoparticles with controlled crystalline phases (anatase, rutile, brookite) and morphologies.[1][2] This synthesis method can also introduce carbon or nitrogen doping, which narrows the bandgap and enhances visible light absorption.[2]
-
As a Promoter in TiO₂ Suspensions: The addition of oxalate ions to TiO₂ suspensions can enhance the degradation of pollutants under visible light.[3] This is attributed to the formation of a surface complex between oxalate and TiO₂, which is susceptible to excitation by lower-energy photons.
These application notes will detail the synthesis of visible-light active TiO₂ from a this compound complex and its application in the photocatalytic degradation of organic pollutants.
Experimental Protocols
Protocol for Synthesis of Visible Light-Active TiO₂ Nanoparticles from a this compound Complex
This protocol is adapted from methodologies involving the hydrothermal synthesis of TiO₂ from a this compound complex, which allows for the control of crystalline structure and morphology.[2][4]
Materials:
-
Titanium (IV) isopropoxide
-
Oxalic acid
-
Ammonium hydroxide
-
Deionized water
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and hotplate
-
Centrifuge
-
Drying oven
-
Muffle furnace
Procedure:
-
Preparation of the this compound Complex:
-
Slowly add titanium (IV) isopropoxide to an aqueous solution of oxalic acid with vigorous stirring. The molar ratio of titanium isopropoxide to oxalic acid can be varied to control the properties of the final product.
-
Continue stirring for 1-2 hours to ensure the complete formation of the this compound complex precipitate.
-
Wash the precipitate several times with deionized water and ethanol to remove any unreacted precursors.
-
Dry the resulting white powder in an oven at 80-100 °C.
-
-
Hydrothermal Synthesis of TiO₂ Nanoparticles:
-
Disperse a specific amount of the dried this compound complex in deionized water.
-
Adjust the pH of the solution using ammonium hydroxide. The final pH is a critical parameter for controlling the crystalline phase of the TiO₂ (e.g., a high pH can favor the formation of brookite).[2]
-
Transfer the suspension to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 150-180 °C for 12-24 hours.
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the final TiO₂ powder in an oven at 80-100 °C.
-
-
Calcination (Optional):
-
To improve crystallinity, the dried powder can be calcined in a muffle furnace at 400-500 °C for 2-4 hours in air.
-
Protocol for Photocatalytic Degradation of an Organic Pollutant
This protocol describes a general procedure for evaluating the photocatalytic activity of the synthesized TiO₂ nanoparticles under visible light irradiation using a model pollutant such as Methylene Blue (MB) or Pentachlorophenol (PCP).[3][5]
Materials:
-
Synthesized TiO₂ photocatalyst
-
Model pollutant (e.g., Methylene Blue, Pentachlorophenol)
-
Deionized water
-
Scavengers for reactive oxygen species (e.g., isopropanol for •OH, benzoquinone for •O₂⁻) (optional)
Equipment:
-
Photoreactor with a visible light source (e.g., Xenon lamp with a UV cutoff filter, λ > 420 nm)
-
Magnetic stirrer
-
pH meter
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of the Reaction Suspension:
-
Suspend a specific amount of the synthesized TiO₂ photocatalyst in an aqueous solution of the model pollutant of a known concentration. A typical catalyst loading is in the range of 500-1000 mg/L.[3]
-
Adjust the pH of the suspension to the desired value using dilute acid or base. The pH can significantly influence the degradation efficiency.[3]
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.
-
-
Photocatalytic Reaction:
-
Irradiate the suspension with a visible light source while continuously stirring.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Immediately centrifuge or filter the aliquots to remove the photocatalyst particles.
-
-
Analysis:
-
Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer (for dyes like MB) or HPLC (for colorless pollutants like PCP).
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
-
Reactive Species Scavenging Experiment (Optional):
-
To identify the primary reactive species involved in the degradation process, add specific scavengers to the reaction mixture before irradiation and observe the effect on the degradation rate.[3]
-
Data Presentation
The following tables summarize key quantitative data from studies on this compound-based photocatalysis.
Table 1: Optimized Conditions for Photocatalytic Degradation of Pentachlorophenol (PCP) using N-F-TiO₂ in the presence of Oxalate Ions under Visible Light. [3]
| Parameter | Optimal Value | PCP Degradation Efficiency |
| Catalyst Concentration | 600 mg/L | 97.5% |
| Oxalate/PCP Ratio | 2 | |
| pH | 10 |
Table 2: Influence of pH on Major Reactive Species in PCP Degradation. [3]
| pH | Major Reactive Species |
| 4 | Superoxide radicals (•O₂⁻) |
| 10 | Hydroxyl radicals (•OH) |
Table 3: Photocatalytic Degradation of Methylene Blue (MB) using TiO₂ Synthesized from Potassium this compound. [5]
| Catalyst | Irradiation Time | Degradation Efficiency |
| Biphasic TiO₂ (with 30 mL H₂O₂) | 30 min | ~100% |
Visualizations
The following diagrams illustrate the experimental workflow and proposed mechanisms in visible light-driven photocatalysis involving this compound.
Caption: Workflow for synthesis and photocatalytic testing.
Caption: Proposed mechanism for visible light photocatalysis.
References
- 1. Anatase/Rutile Phase Control of Titanium Oxide Nanoparticles Synthesized from Potassium this compound by Homogeneous Precipitation and Hydrothermal Methods | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic degradation of pentachlorophenol by visible light Ν-F-TiO₂ in the presence of oxalate ions: optimization, modeling, and scavenging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of visible light responsive titanium dioxide from this compound complex and their photocatalytic study = 經由草酸鈦錯合物製備的具可見光反應的二氧化鈦光觸媒之合成、光反應效率以及鑑定|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Controlling TiO₂ Morphology using a Titanium Oxalate Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium dioxide (TiO₂) is a versatile material with wide-ranging applications in photocatalysis, sensing, and drug delivery, owing to its chemical stability, biocompatibility, and unique electronic properties. The morphology and crystalline phase of TiO₂ nanomaterials significantly influence their performance. The use of a titanium oxalate precursor offers a versatile and controllable route to synthesize TiO₂ with desired characteristics. This document provides detailed application notes and experimental protocols for controlling TiO₂ morphology through hydrothermal and sol-gel methods using a this compound precursor. Key synthesis parameters, such as pH and calcination temperature, are discussed, and their impact on the final product's properties is summarized in tabular and graphical formats.
Key Experimental Protocols
Protocol 1: Preparation of this compound Precursor
This protocol describes the synthesis of a this compound complex, which serves as the starting material for TiO₂ synthesis.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Oxalic acid
-
Ethanol
-
Ammonium hydroxide
Procedure:
-
Dissolve a specific molar ratio of titanium(IV) isopropoxide in ethanol with vigorous stirring.
-
In a separate beaker, prepare a solution of oxalic acid in ethanol.
-
Slowly add the oxalic acid solution to the TTIP solution under continuous stirring.
-
A white precipitate of this compound complex will form.
-
Adjust the pH of the solution to 8 by adding ammonium hydroxide to ensure complete precipitation.[1]
-
Age the precipitate for a predetermined duration (e.g., 24 hours) at room temperature.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the resulting white powder in an oven at a low temperature (e.g., 80°C) for several hours to obtain the this compound precursor.
Protocol 2: Hydrothermal Synthesis of TiO₂ Nanostructures
This protocol outlines the hydrothermal method for synthesizing crystalline TiO₂ nanostructures from the this compound precursor. The morphology and phase can be controlled by tuning the pH and reaction temperature.
Materials:
-
This compound precursor (from Protocol 1)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Disperse a calculated amount of the this compound precursor in deionized water to form a suspension.
-
Adjust the pH of the suspension to the desired value using HCl or NaOH. For instance, a pH of 2 is reported to favor the formation of the anatase phase, while a pH range of 4 to 6 predominantly yields the rutile phase.[2] A high pH in the presence of sodium hydroxide can facilitate the growth of the brookite phase.[2]
-
Transfer the suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired reaction temperature (e.g., 120°C to 200°C) for a specific duration (e.g., 6 to 24 hours).[2][3][4] A temperature of 150°C has been used to obtain a rutile/anatase mixed crystal.[3][4]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting TiO₂ powder by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the final TiO₂ powder in an oven at a low temperature (e.g., 80°C).
-
For further control over crystallinity and phase, proceed with calcination as described in Protocol 4.
Protocol 3: Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol details the sol-gel method for preparing TiO₂ nanoparticles, offering control over particle size and phase.
Materials:
-
This compound precursor (from Protocol 1)
-
Ethanol
-
Deionized water
-
Nitric acid (as a catalyst)
Procedure:
-
Disperse the this compound precursor in a mixture of ethanol and deionized water.
-
Add a few drops of nitric acid to the suspension while stirring to catalyze the hydrolysis and condensation reactions.
-
Continue stirring the mixture at room temperature until a transparent sol is formed.
-
Allow the sol to age at room temperature for a period (e.g., 24-48 hours) to form a gel.
-
Dry the gel at a moderate temperature (e.g., 100°C) to remove the solvent, resulting in a xerogel.
-
Grind the xerogel into a fine powder.
-
Calcine the powder at a specific temperature to obtain crystalline TiO₂ nanoparticles (see Protocol 4).
Protocol 4: Calcination of TiO₂ Powder
Calcination is a critical step to control the crystallinity, phase composition, and particle size of the synthesized TiO₂.
Procedure:
-
Place the dried TiO₂ powder (from Protocol 2 or 3) in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the furnace to the desired calcination temperature at a controlled ramp rate (e.g., 5°C/minute).
-
Hold the temperature for a specific duration (e.g., 2-4 hours).
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting powder is the final crystalline TiO₂ product.
Data Presentation
The following tables summarize the quantitative data on the influence of key synthesis parameters on the properties of TiO₂.
Table 1: Effect of pH on TiO₂ Phase Composition in Hydrothermal Synthesis
| pH | Predominant Phase(s) | Reference |
| 2 | Anatase | [2] |
| 4-6 | Rutile | [2] |
| High pH (with NaOH) | Brookite | [2] |
Table 2: Effect of Calcination Temperature on TiO₂ Properties
| Calcination Temperature (°C) | Crystalline Phase | Crystallite Size (nm) | Specific Surface Area (m²/g) | Reference |
| 250 | Anatase | 6.8 | 145.8 | [5] |
| 400 | Anatase | ~10 | 106.9 | [5] |
| 500 | Anatase + Rutile | - | - | [6] |
| 600 | Anatase + Rutile | 20.5 (Rutile) | - | [5] |
| 700 | Rutile | 17.7 (Anatase) | 26.85 | [5] |
| 900 | Rutile | 22.7 | - | [5] |
Note: '-' indicates data not available in the cited sources.
Visualizations
The following diagrams illustrate the experimental workflows and the relationships between synthesis parameters and the resulting TiO₂ morphology.
Caption: Experimental workflow for TiO₂ synthesis.
Caption: Influence of synthesis parameters on TiO₂ properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrothermal synthesis of a rutile/anatase TiO2 mixed crystal from potassium titanyl oxalate: crystal structure and formation mechanism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Fabrication of Anti-Corrosion Coatings Using Titanium Potassium Oxalate
These application notes provide a comprehensive overview and detailed protocols for the fabrication of anti-corrosion coatings on aluminum alloy substrates using titanium potassium oxalate as an additive in the micro-arc oxidation (MAO) process. This document is intended for researchers, scientists, and materials engineering professionals.
Introduction
Micro-arc oxidation (MAO), also known as plasma electrolytic oxidation, is a surface treatment process that produces a hard, dense, and well-adhered ceramic coating on light metals such as aluminum, magnesium, and titanium. These coatings offer excellent corrosion resistance, wear resistance, and thermal insulation. The incorporation of additives into the electrolyte solution during the MAO process can further enhance the properties of the resulting coating. Titanium potassium oxalate has been shown to be an effective additive for improving the anti-corrosion performance of MAO coatings on aluminum alloys.[1][2][3] The addition of titanium potassium oxalate to the electrolyte leads to the in-situ formation of titanium dioxide (TiO₂) within the aluminum oxide (Al₂O₃) matrix, resulting in a denser and more corrosion-resistant composite coating.[1][3]
Mechanism of Action
During the MAO process, the aluminum alloy substrate acts as the anode in an electrolytic bath. When a high voltage is applied, plasma discharges occur on the anode surface, leading to the formation of a ceramic oxide layer. When titanium potassium oxalate is present in the electrolyte, the complex titanyl oxalate anion, [TiO(C₂O₄)₂]²⁻, migrates towards the anode under the influence of the electric field.[1] At the anode surface, the high temperatures generated by the plasma discharges cause the decomposition of the titanyl oxalate complex, leading to the formation and incorporation of TiO₂ into the growing Al₂O₃ layer. This process results in a more compact and less porous coating with enhanced anti-corrosion properties.[1]
Mechanism of TiO₂ incorporation into the MAO coating.
Experimental Protocols
The following protocols describe the fabrication and characterization of anti-corrosion coatings on aluminum alloy using the MAO process with a titanium potassium oxalate-containing electrolyte.
-
Cutting: Cut the aluminum alloy into specimens of the desired dimensions (e.g., 20 mm x 20 mm x 5 mm).
-
Grinding: Mechanically grind the surfaces of the specimens using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 400, 800, and 1200 grit) to achieve a smooth surface finish.
-
Cleaning: Ultrasonically clean the ground specimens in acetone for 10 minutes, followed by rinsing with deionized water.
-
Drying: Dry the cleaned specimens in a stream of warm air.
-
Electrolyte Preparation:
-
Prepare a base electrolyte solution. A typical composition consists of sodium silicate (Na₂SiO₃) and potassium hydroxide (KOH) or sodium hydroxide (NaOH) in deionized water.
-
Dissolve titanium potassium oxalate in the base electrolyte at various concentrations (e.g., 0, 5, 8, 10, 12, and 15 g/L) to study its effect on the coating properties.[1][2][3]
-
-
MAO System Setup:
-
Use a high-power pulsed DC or AC power supply.
-
The aluminum alloy specimen serves as the anode, and a stainless-steel plate or the electrolytic cell wall can be used as the cathode.
-
Maintain the electrolyte temperature at a constant value (e.g., 20 ± 2 °C) using a water cooling system.
-
-
Coating Fabrication:
-
Immerse the prepared aluminum alloy specimen in the electrolyte.
-
Apply the electrical parameters. For example, a constant voltage mode with a termination voltage of 480 V, a frequency of 800 Hz, and a duty cycle of 30% can be used.
-
Set the oxidation duration, for instance, to 15 minutes.
-
-
Post-Treatment:
-
After the MAO process is complete, rinse the coated specimens thoroughly with deionized water.
-
Dry the specimens in warm air.
-
Experimental workflow for fabrication and characterization.
-
Surface Morphology and Composition:
-
Examine the surface and cross-sectional morphology of the coatings using Scanning Electron Microscopy (SEM).
-
Determine the elemental composition of the coatings using Energy-Dispersive X-ray Spectroscopy (EDS).
-
-
Phase Analysis:
-
Identify the crystalline phases present in the coating (e.g., Al₂O₃, TiO₂) using X-ray Diffraction (XRD).
-
-
Corrosion Resistance Evaluation:
-
Perform electrochemical corrosion tests in a 3.5% NaCl solution using a three-electrode cell setup (with the coated sample as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode as the reference electrode).
-
Measure the open-circuit potential (OCP), and perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the corrosion resistance.
-
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of MAO coatings fabricated with different concentrations of titanium potassium oxalate.
Table 1: Elemental Composition of MAO Coatings
| Titanium Potassium Oxalate (g/L) | Al (wt%) | O (wt%) | Si (wt%) | Ti (wt%) |
| 0 | 45.32 | 48.15 | 6.53 | 0.00 |
| 5 | 44.87 | 47.92 | 6.21 | 1.00 |
| 8 | 44.51 | 47.68 | 6.03 | 1.78 |
| 10 | 44.13 | 47.35 | 5.82 | 2.70 |
| 12 | 43.82 | 47.01 | 5.64 | 3.53 |
| 15 | 43.55 | 46.73 | 5.49 | 4.23 |
Note: Data is illustrative and based on trends reported in the literature.[2]
Table 2: Corrosion Parameters of MAO Coatings
| Titanium Potassium Oxalate (g/L) | Corrosion Potential (Ecorr) (V) | Corrosion Current (Icorr) (A/cm²) |
| 0 | -0.3314 | 22.594 x 10⁻⁷ |
| 5 | -0.3125 | 15.849 x 10⁻⁷ |
| 8 | -0.2987 | 9.772 x 10⁻⁷ |
| 10 | -0.2816 | 4.677 x 10⁻⁷ |
| 12 | -0.2853 | 5.129 x 10⁻⁷ |
| 15 | -0.2891 | 5.888 x 10⁻⁷ |
Data sourced from a study on the effect of titanium potassium oxalate concentration on the anti-corrosion properties of MAO coatings.[1]
Conclusion
The addition of titanium potassium oxalate to the electrolyte during the micro-arc oxidation of aluminum alloys is a promising method for enhancing the anti-corrosion properties of the resulting ceramic coatings. The optimal concentration of titanium potassium oxalate has been identified as 10 g/L, which yields a coating with a more compact structure and significantly improved corrosion resistance, as evidenced by a lower corrosion current and a more positive corrosion potential.[1][3] The protocols and data presented in these application notes provide a valuable resource for researchers and engineers working on the development of advanced anti-corrosion coatings.
References
Troubleshooting & Optimization
Technical Support Center: Controlling Particle Size in TiO₂ Synthesis from Titanium Oxalate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling particle size during the synthesis of titanium dioxide (TiO₂) nanoparticles from a titanium oxalate precursor.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing TiO₂ nanoparticles from this compound?
A1: The two primary methods for synthesizing TiO₂ nanoparticles from a this compound precursor are thermal decomposition and hydrothermal synthesis. Thermal decomposition involves heating the solid this compound complex to a specific temperature in a controlled atmosphere. Hydrothermal synthesis involves heating an aqueous suspension of the this compound complex in a sealed vessel (autoclave) to elevated temperatures and pressures.
Q2: Which key parameters influence the final particle size of TiO₂?
A2: The final particle size of TiO₂ nanoparticles is influenced by several critical parameters, including the concentration of the this compound precursor, the pH of the reaction solution (in hydrothermal synthesis), the calcination temperature and duration, and the presence of any additives or surfactants.
Q3: How does the precursor concentration affect the particle size?
A3: Generally, a higher precursor concentration can lead to the formation of larger particles. This is because a higher concentration increases the probability of particle collision and agglomeration during the synthesis process.
Q4: What is the role of pH in controlling the particle size and crystal phase?
A4: The pH of the synthesis solution is a critical factor, particularly in hydrothermal methods. It significantly influences both the crystalline phase (anatase, rutile, or brookite) and the particle morphology and size.[1][2] Acidic conditions can favor the formation of certain phases, while alkaline conditions may promote others. The pH also affects the surface charge of the nanoparticles, influencing their stability and tendency to agglomerate.
Q5: How does calcination temperature impact the characteristics of the TiO₂ nanoparticles?
A5: Calcination temperature has a profound effect on the crystallinity, crystal phase, and particle size of the final TiO₂ product.[3][4] Increasing the calcination temperature generally leads to an increase in particle size and improved crystallinity.[3] It can also induce phase transformations, typically from amorphous to anatase and then from anatase to the more stable rutile phase at higher temperatures.[4]
Troubleshooting Guides
Issue 1: The resulting TiO₂ particles are much larger than the target size.
| Possible Cause | Suggested Solution | Expected Outcome |
| High Precursor Concentration | Decrease the initial concentration of the this compound solution. | Reduced nucleation and growth rate, leading to smaller particle sizes. |
| High Calcination Temperature | Lower the calcination temperature or reduce the duration of the heat treatment. | Less thermal energy for crystal growth, resulting in smaller final particles.[3] |
| Inappropriate pH | Adjust the pH of the reaction mixture away from the isoelectric point of TiO₂ to increase electrostatic repulsion between particles. | Increased particle stability in suspension and reduced agglomeration. |
| Agglomeration During Drying | Freeze-dry the sample instead of oven-drying to minimize particle aggregation due to capillary forces. | Preservation of the primary particle size from the solution. |
Issue 2: The TiO₂ nanoparticles are highly agglomerated.
| Possible Cause | Suggested Solution | Expected Outcome |
| pH is Near the Isoelectric Point | Adjust the pH to be either acidic (pH < 4) or basic (pH > 8) to induce surface charge and electrostatic repulsion. | A stable, well-dispersed nanoparticle suspension. |
| High Ionic Strength | If possible, wash the precursor or the synthesized nanoparticles with deionized water to remove excess ions. | Reduced screening of surface charges, leading to stronger repulsion and better dispersion. |
| Lack of Stabilizing Agent | Introduce a suitable surfactant or capping agent during the synthesis process. | The stabilizer will adsorb onto the nanoparticle surface, providing steric hindrance to prevent agglomeration. |
Issue 3: The final product is not the desired crystalline phase (e.g., anatase vs. rutile).
| Possible Cause | Suggested Solution | Expected Outcome |
| Incorrect Calcination Temperature | Adjust the calcination temperature. Lower temperatures (around 400-600 °C) generally favor the anatase phase, while higher temperatures (>700 °C) promote the formation of the rutile phase.[4] | Formation of the desired TiO₂ crystal structure. |
| Incorrect pH in Hydrothermal Synthesis | Modify the pH of the hydrothermal reaction. For instance, in the presence of oxalic acid, a pH of 2 has been reported to favor anatase, while a pH of 4 to 6 favors rutile.[2] | Control over the resulting crystalline phase. |
Data Presentation
Table 1: Effect of Calcination Temperature on TiO₂ Crystallite Size
| Calcination Temperature (°C) | Resulting Phase(s) | Average Crystallite Size (nm) |
| 300 | Brookite/Rutile | - |
| 400 | Anatase | ~10[3] |
| 500 | Anatase/Brookite/Rutile | - |
| 600 | Anatase/Rutile | 20.5 (Rutile)[3] |
| 700 | Anatase/Rutile | 17.7 (Anatase), - (Rutile)[3] |
| 800 | Rutile | 37.54[4] |
| 900 | Rutile | 22.7[3] |
| 1100 | Rutile | - |
Note: The data in this table is compiled from studies that may have used different titanium precursors. However, the general trend of increasing particle size with increasing calcination temperature is well-established for the synthesis of TiO₂.[1][3][4][5]
Table 2: Influence of pH on TiO₂ Nanoparticle Size
| pH | Resulting Phase(s) | Average Particle Size (nm) |
| 1 | Anatase/Rutile | 14 |
| 3.2 | Anatase/Brookite/Rutile | ~8 |
| 5.0 | Anatase | ~21 |
| 6.8 | Anatase | ~10 |
| 7 | Anatase | 19 |
| 10 | Anatase | 20 |
Note: This table presents data from various studies on TiO₂ synthesis to illustrate the general influence of pH. The specific particle sizes may vary depending on the exact experimental conditions and precursor used.[6]
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of TiO₂ Nanoparticles from Potassium Titanyl Oxalate
-
Precursor Preparation: Prepare a solution of potassium titanyl oxalate in deionized water.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a temperature between 120 °C and 150 °C for a specified duration (e.g., 1-24 hours).[7]
-
Cooling and Washing: Allow the autoclave to cool down to room temperature. Collect the resulting precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed powder in an oven at a low temperature (e.g., 80 °C) overnight.
-
Calcination (Optional): To improve crystallinity and control the final phase, calcine the dried powder in a muffle furnace at a specific temperature (e.g., 400-800 °C) for a few hours.
Protocol 2: Thermal Decomposition of this compound
-
Precursor Preparation: Synthesize or obtain a this compound complex.
-
Thermal Decomposition: Place the this compound powder in a ceramic crucible and transfer it to a tube furnace.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., air or an inert gas like nitrogen) to the desired calcination temperature (e.g., 400-800 °C) at a specific heating rate. Hold the temperature for a set duration (e.g., 2-4 hours).
-
Cooling: Allow the furnace to cool down naturally to room temperature.
-
Collection: Collect the resulting TiO₂ powder.
Visualizations
Caption: Workflow for TiO₂ synthesis from this compound.
Caption: Influence of key parameters on TiO₂ particle size.
References
- 1. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. akademisains.gov.my [akademisains.gov.my]
- 6. researchgate.net [researchgate.net]
- 7. Hydrothermal synthesis of a rutile/anatase TiO2 mixed crystal from potassium titanyl oxalate: crystal structure and formation mechanism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing TiO2 Phase Formation from Titanium Oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective phase formation of Titanium Dioxide (TiO2) from a titanium oxalate precursor. The following information is designed to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of TiO2 nanoparticles and offers potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Undesired Mixed Phases (e.g., Anatase-Rutile Mixture) | 1. Incorrect pH: The pH of the reaction solution is a critical factor in determining the resulting TiO2 phase.[1] 2. Inhomogeneous pH distribution: Local variations in pH within the reactor can lead to the formation of different phases simultaneously. 3. Inadequate temperature control: The temperature during hydrothermal treatment or calcination can influence phase transformation. | 1. Verify and Calibrate pH Meter: Ensure your pH meter is accurately calibrated before adjusting the reaction mixture. 2. Precise pH Adjustment: Add the pH-adjusting solution (e.g., NaOH, HCl) dropwise and with vigorous stirring to ensure a uniform pH throughout the solution. Allow the solution to stabilize before proceeding. 3. Optimize Temperature: For hydrothermal synthesis, ensure the autoclave reaches and maintains the target temperature. For calcination, use a programmable furnace with a controlled ramp rate. |
| Formation of Amorphous TiO2 | 1. Incomplete Hydrolysis/Condensation: The reaction may not have proceeded to completion. 2. Low Reaction Temperature: The temperature may be insufficient to induce crystallization. 3. Inappropriate pH: Extreme pH values can sometimes hinder crystallization. | 1. Increase Reaction Time/Temperature: Extend the duration of the hydrothermal treatment or increase the calcination temperature.[2] 2. Optimize pH: Adjust the pH to a range known to favor crystalline phase formation (see FAQ section). |
| Predominantly Anatase Phase When Rutile is Desired | 1. pH is too high: Higher pH values generally favor the formation of the anatase phase.[3] | 1. Lower the pH: Adjust the pH of the this compound solution to a more acidic range (e.g., pH 4-6) to promote the formation of rutile.[1] |
| Difficulty in Synthesizing Pure Brookite | 1. Suboptimal pH: Brookite formation is highly sensitive to pH and typically requires alkaline conditions.[1][4] 2. Absence of necessary cations: The presence of certain alkali ions, such as Na+, is often crucial for stabilizing the brookite phase.[1][4] | 1. Increase pH: Adjust the pH to a highly alkaline range (e.g., pH > 11).[5] 2. Introduce Sodium Ions: Use NaOH to adjust the pH, as the Na+ ions can act as a structure-directing agent for brookite.[1][4] A specific concentration of Na+ is often required to stabilize the brookite structure.[4] |
| Low Yield of TiO2 Nanoparticles | 1. Incomplete Precipitation: The pH may not be optimal for the complete precipitation of the titanium precursor. 2. Loss of Material During Washing/Centrifugation: Fine nanoparticles can be lost during the washing and collection steps. | 1. Optimize Precipitation pH: Ensure the final pH is adjusted to maximize the precipitation of the titanium hydroxide intermediate. 2. Refine Washing Procedure: Use a higher centrifugation speed or a finer filter membrane to minimize the loss of nanoparticles. Consider using flocculants if compatible with the desired final product. |
Frequently Asked Questions (FAQs)
Q1: What is the general influence of pH on the selective phase formation of TiO2 from this compound?
A1: The pH of the precursor solution is a determining factor in the crystallographic phase of the synthesized TiO2. Generally, acidic conditions (low pH) favor the formation of the rutile phase, while neutral to alkaline conditions (higher pH) promote the anatase phase.[1][3] The synthesis of the brookite phase is more complex and typically requires highly alkaline conditions, often in the presence of specific alkali metal ions like Na+.[1][4]
Q2: At what pH ranges can I expect to form anatase, rutile, and brookite from a this compound precursor?
A2: While the exact pH can vary depending on other experimental parameters (e.g., temperature, precursor concentration), the following ranges serve as a general guideline:
-
Anatase: Predominantly forms at a pH of approximately 2.[1] In some systems, pure anatase can be obtained at a pH between 4.4 and 6.8.[6]
-
Rutile: Tends to be the dominant phase in the pH range of 4 to 6.[1]
-
Brookite: Formation is favored at high pH values, often in conjunction with other reagents. For instance, the presence of NaOH to create a highly alkaline environment is often necessary.[1] A pH of 12.5 has been reported as critical for initiating brookite formation.[4]
Q3: Why is the formation of mixed-phase TiO2 a common issue?
A3: The formation of mixed phases often occurs when the reaction conditions, particularly pH and temperature, are not precisely controlled. Local fluctuations in pH within the reaction vessel can lead to the simultaneous crystallization of different TiO2 polymorphs. Additionally, the energy barriers for the formation of anatase, rutile, and brookite can be close under certain conditions, leading to a mixture of phases.
Q4: Can I convert one phase of TiO2 to another after synthesis?
A4: Yes, phase transformation is possible through post-synthesis heat treatment (calcination). For example, amorphous TiO2 can be converted to anatase, which can then transform into the more stable rutile phase at higher temperatures.[2] However, directly controlling the phase during the initial synthesis through pH optimization is often more efficient and provides better control over the material's properties.
Quantitative Data Presentation
The following table summarizes the influence of pH on the phase composition of TiO2 synthesized from a titanium precursor.
| pH | Anatase (%) | Rutile (%) | Brookite (%) | Reference |
| ~2 | Predominant | - | - | [1] |
| 3.2 | Present | Dominant | Present | [6] |
| 4-6 | - | Predominant | - | [1] |
| 4.4 | 100 | 0 | 0 | [6] |
| 5.0 | 100 | 0 | 0 | [6] |
| 6.8 | 100 | 0 | 0 | [6] |
| >11 | - | - | Likely to form | [5] |
| 12.5 | Favored in the absence of sufficient Na+ | - | Formation initiated | [4] |
Note: The exact percentages can vary based on other experimental conditions such as temperature, reaction time, and precursor concentration.
Experimental Protocols
Detailed Methodology for pH-Controlled Synthesis of TiO2
This protocol outlines the steps for synthesizing different phases of TiO2 from a this compound precursor via a hydrothermal method.
1. Preparation of this compound Precursor Solution:
-
Dissolve a known amount of a titanium source (e.g., titanium isopropoxide, titanium tetrachloride) in an appropriate solvent.
-
Add oxalic acid to the solution with constant stirring to form the this compound complex. The molar ratio of titanium to oxalic acid should be carefully controlled.
2. pH Adjustment:
-
Slowly add a pH-adjusting solution (e.g., NaOH for increasing pH, HCl for decreasing pH) to the this compound solution under vigorous stirring.
-
Monitor the pH continuously using a calibrated pH meter.
-
For Anatase , adjust the pH to the desired range (e.g., ~2 or 4.4-6.8).
-
For Rutile , adjust the pH to the target range (e.g., 4-6).
-
For Brookite , adjust the pH to a highly alkaline state (e.g., >11) using a solution containing the desired cation (e.g., NaOH).
3. Hydrothermal Treatment:
-
Transfer the pH-adjusted solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired reaction temperature (e.g., 150-200 °C) for a specific duration (e.g., 12-24 hours).
4. Product Recovery and Purification:
-
After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the collected powder several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) overnight.
5. (Optional) Calcination:
-
If further crystallization or phase transformation is required, calcine the dried powder in a furnace at a specific temperature and duration.
Mandatory Visualizations
Caption: Experimental workflow for TiO2 synthesis.
Caption: Relationship between pH and TiO2 phase.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrothermal synthesis of a rutile/anatase TiO2 mixed crystal from potassium titanyl oxalate: crystal structure and formation mechanism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
preventing agglomeration of nanoparticles in titanium oxalate synthesis
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the agglomeration of nanoparticles during titanium oxalate synthesis.
Troubleshooting Guide: Preventing Nanoparticle Agglomeration
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Heavy precipitation of large, aggregated particles upon mixing reactants. | High Precursor Concentration: An increased concentration of titanium precursors can lead to a higher nucleation rate and a greater tendency for particles to agglomerate.[1][2][3] | - Reduce the concentration of the titanium precursor and oxalic acid. - Employ a slower addition rate of the precipitating agent (oxalic acid) to the titanium salt solution under vigorous stirring. |
| Inappropriate pH: The pH of the reaction medium significantly affects the surface charge of the nanoparticles, influencing electrostatic repulsion.[4] At the isoelectric point, particles have minimal repulsion and a high tendency to agglomerate. | - Adjust the pH of the synthesis solution to be significantly different from the isoelectric point of the titanium species. For titania-based nanoparticles, this is typically in the range of pH 5-7. Therefore, working at a lower or higher pH can increase surface charge and repulsive forces. - For hydrothermal synthesis of TiO2 from this compound, pH can influence the crystalline structure, with anatase favoring lower pH (e.g., pH 2) and rutile being more predominant at pH 4-6.[5] | |
| Formation of hard agglomerates that are difficult to redisperse. | Ineffective Capping/Stabilizing Agent: Van der Waals forces can cause nanoparticles to attract each other, leading to agglomeration. Surfactants or capping agents are necessary to counteract these forces. | - Introduce a surfactant or capping agent to the reaction mixture. These molecules adsorb to the nanoparticle surface, providing either electrostatic or steric hindrance. - Anionic surfactants like sodium dodecyl sulfate (SDS) or cationic surfactants such as cetyltrimethylammonium bromide (CTAB) can be used.[6][7][8] - Non-ionic polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can provide steric stabilization. |
| Inadequate Mixing: Localized high concentrations of reactants due to poor mixing can promote uncontrolled particle growth and agglomeration. | - Ensure vigorous and uniform stirring throughout the synthesis process. - Consider using a high-shear mixer for improved homogenization. | |
| Particle growth and sintering during drying and calcination. | High Calcination Temperature: Elevated temperatures can cause nanoparticles to fuse together, forming larger, sintered particles.[9] | - Use a slow heating and cooling rate during calcination to minimize thermal stress. - Calcine the material at the lowest temperature that still allows for the desired crystalline phase formation and removal of the oxalate precursor. For other metal oxalates, decomposition to the oxide occurs at temperatures around 450-500 °C.[10] - Spread the precursor powder thinly in the crucible to reduce inter-particle contact.[9] |
| Improper Washing/Drying: Residual ions from the synthesis can screen the surface charges that help keep nanoparticles dispersed. Rapid drying can also lead to the formation of agglomerates. | - Thoroughly wash the this compound precipitate with deionized water and a solvent like ethanol to remove unreacted precursors and byproducts. - Dry the nanoparticles under vacuum or by freeze-drying (lyophilization) to prevent the formation of hard agglomerates that can occur with oven drying. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of agglomeration in this compound nanoparticle synthesis?
Agglomeration is primarily caused by the inherent tendency of nanoparticles to reduce their high surface energy by sticking together. This is driven by van der Waals forces. Key factors that exacerbate this issue during synthesis include high precursor concentrations, a pH near the isoelectric point where electrostatic repulsion is minimal, and the absence of stabilizing agents.[1][2]
Q2: How do I choose the right surfactant or capping agent?
The choice of surfactant depends on the solvent system and the desired surface properties of the nanoparticles.
-
Ionic Surfactants (e.g., SDS, CTAB): These are effective in aqueous solutions where they can provide strong electrostatic repulsion. The choice between anionic and cationic will depend on the desired surface charge of the nanoparticles.[6][7][8]
-
Non-ionic Polymers (e.g., PEG, PVP): These provide steric hindrance and are often used to create a protective layer around the nanoparticles, preventing them from getting too close to each other. They can be effective in both aqueous and non-aqueous media.
It is important to consider that the capping agent may need to be removed in a subsequent calcination step, or it may be chosen to remain as a surface coating for specific applications.
Q3: What is the effect of pH on the stability of this compound nanoparticles?
The pH of the solution is a critical parameter for controlling the size and agglomeration of nanoparticles. It determines the surface charge of the particles. When the pH is far from the isoelectric point, the nanoparticles will have a higher surface charge, leading to greater electrostatic repulsion and better dispersion.[4] For titania systems, the isoelectric point is typically between pH 5 and 7. Therefore, synthesis is often carried out in acidic or alkaline conditions to ensure stability.
Q4: Can the precursor concentration affect the final particle size?
Yes, the precursor concentration is a significant factor. Generally, a higher precursor concentration leads to an increased rate of nucleation and can result in larger primary particle sizes.[1][3] It can also increase the likelihood of aggregation.[1][2] For better control over nanoparticle size and to minimize agglomeration, it is advisable to work with lower precursor concentrations.
Q5: How does calcination temperature impact nanoparticle agglomeration?
Calcination is often used to convert the this compound precursor to titanium dioxide. However, high temperatures can lead to significant particle growth and sintering, where individual nanoparticles fuse together to form hard agglomerates.[9] It is crucial to optimize the calcination temperature and duration to achieve the desired crystallinity without excessive particle growth. Using a slow heating ramp rate can also help to mitigate this.[9]
Experimental Protocols
General Synthesis of this compound Nanoparticles with Agglomeration Control
This protocol provides a general framework. Specific concentrations, temperatures, and times should be optimized for the desired nanoparticle characteristics.
1. Precursor Solution Preparation:
-
Dissolve a titanium salt (e.g., titanium(IV) isopropoxide, titanium tetrachloride) in an appropriate solvent (e.g., ethanol, deionized water with acid).
-
If using a capping agent, it can be added to this solution or the precipitating agent solution. For example, dissolve a calculated amount of PVP or PEG in the titanium precursor solution.
2. Precipitation:
-
Prepare a solution of oxalic acid in deionized water.
-
Slowly add the oxalic acid solution to the titanium precursor solution under vigorous and constant stirring. A magnetic stirrer or overhead mixer is recommended.
-
Maintain the desired pH of the reaction mixture by adding an acid (e.g., HCl) or a base (e.g., NH4OH) as needed. Monitor the pH with a calibrated pH meter.
3. Aging:
-
After the addition is complete, continue to stir the resulting suspension for a period of time (e.g., 1-24 hours) at a controlled temperature. This aging step allows for the growth and stabilization of the nanoparticles.
4. Washing:
-
Separate the this compound nanoparticles from the solution by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water to remove unreacted ions and byproducts.
-
Perform a final wash with a solvent such as ethanol to help remove water and facilitate drying.
5. Drying:
-
Dry the washed nanoparticles. To minimize agglomeration, freeze-drying (lyophilization) is preferred over oven drying. If oven drying is used, a low temperature (e.g., 60-80 °C) under vacuum is recommended.
6. Calcination (Optional):
-
If the goal is to produce titanium dioxide nanoparticles, calcine the dried this compound powder in a furnace.
-
Use a slow heating ramp (e.g., 2-5 °C/min) to the target temperature (e.g., 400-600 °C) and hold for a specific duration (e.g., 2-4 hours).
Visualizations
Experimental Workflow for this compound Nanoparticle Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound nanoparticles with a focus on preventing agglomeration.
Mechanism of Agglomeration Prevention
Caption: A diagram showing how electrostatic and steric stabilization mechanisms prevent nanoparticle agglomeration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AP01013 Effect of Precursor Concentration on Structural Characteristics of Titanium Dioxide Nanopowders Synthesized by Green Method | Iraqi Journal of Applied Physics [ijap-iq.com]
- 4. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. THE INFLUENCE OF SURFACTANTS ON THE CRYSTALLIZATION OF CALCIUM-OXALATE HYDRATES | Prof. Nissim Garti [nissimgarti.huji.ac.il]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. benchchem.com [benchchem.com]
- 10. Nanorods of transition metal oxalates: A versatile route to the oxide nanoparticles - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Thermal Decomposition of Titanium Oxalate to TiO₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of titanium dioxide (TiO₂) via the thermal decomposition of titanium oxalate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| T01 | Final TiO₂ product is grey or black, not white. | Incomplete combustion of the oxalate precursor, leading to residual carbon impurities. | • Ensure adequate air or oxygen supply during calcination. • Increase the calcination temperature or duration to facilitate complete oxidation of carbon residues. • Perform the calcination in a well-ventilated furnace or with a gentle flow of air/oxygen. |
| T02 | The resulting TiO₂ powder is yellow. | Presence of nitrogen-containing impurities, which can become incorporated into the TiO₂ lattice if ammonia or nitrogen-containing bases were used during the precipitation of the this compound precursor. | • Thoroughly wash the this compound precursor with deionized water before calcination to remove any residual nitrates or ammonium salts. • If possible, avoid the use of nitrogen-containing reagents during the synthesis of the precursor. |
| T03 | The TiO₂ nanoparticles are heavily aggregated. | High calcination temperatures or rapid heating rates can lead to excessive sintering and particle growth. | • Optimize the calcination temperature and time to balance crystallinity with particle size control. • Employ a slower heating rate to allow for more controlled crystal growth. • Consider post-synthesis sonication to break up soft agglomerates. |
| T04 | Inconsistent or mixed crystalline phases (anatase, rutile, brookite) in the final product. | The calcination temperature and the pH of the precursor solution are critical factors in determining the resulting TiO₂ polymorph. | • Precisely control the calcination temperature to target the desired phase. Refer to the quantitative data table below for guidance on phase transformation temperatures. • Control the pH during the precipitation of the this compound precursor, as this can influence the final crystal structure.[1] |
| T05 | Low yield of TiO₂ powder. | Mechanical loss of the fine powder during handling and transfer. | • Handle the precursor and final product in a controlled environment, such as a glove box, to minimize losses. • Use appropriate collection techniques, such as high-efficiency filters, if performing the decomposition in a tube furnace with gas flow. |
Frequently Asked Questions (FAQs)
Q1: What is the expected decomposition mechanism of this compound to TiO₂?
A1: The thermal decomposition of this compound is an oxidative process where the oxalate anion breaks down, releasing carbon monoxide (CO) and carbon dioxide (CO₂), leaving behind titanium dioxide. The decomposition of the oxalate groups is a key step that results in the evolution of these gases.[2]
Q2: How can I control the crystalline phase (polymorph) of the TiO₂ produced?
A2: The crystalline phase of TiO₂ (anatase, rutile, or brookite) is primarily controlled by the calcination temperature.[3] Generally, anatase is formed at lower temperatures, and as the temperature increases, it transforms into the more stable rutile phase.[3] The pH of the precursor solution can also play a role in determining the final polymorph.[1]
Q3: What is the effect of the heating rate on the final TiO₂ particle size?
A3: While specific quantitative data for this compound is limited, generally, a slower heating rate during calcination allows for more controlled crystal growth and can lead to smaller, more uniform nanoparticles. Conversely, a rapid heating rate can promote faster crystal growth and result in larger particles and potentially more aggregation.
Q4: My final TiO₂ product has a low surface area. How can I increase it?
A4: A low surface area is often a result of excessive particle growth and sintering at high calcination temperatures. To increase the surface area, you can try lowering the calcination temperature or reducing the calcination time. This will result in smaller primary particle sizes, which in turn leads to a higher overall surface area.
Q5: Are there any safety precautions I should take during the thermal decomposition of this compound?
A5: Yes. The thermal decomposition of this compound releases carbon monoxide (CO), which is a toxic gas. Therefore, the entire process should be carried out in a well-ventilated fume hood or a tube furnace with an appropriate exhaust system. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Quantitative Data Presentation
The following table summarizes the general temperature ranges for the phase transformation of TiO₂. Note that these are approximate values and can be influenced by factors such as precursor purity, heating rate, and atmospheric conditions.
| Calcination Temperature (°C) | Predominant TiO₂ Phase(s) | Observations |
| 400-500 | Anatase | The material is primarily in the anatase crystalline phase. |
| 500-700 | Anatase-Rutile Mixed Phase | A mixture of anatase and rutile phases is observed, with the proportion of rutile increasing with temperature. |
| >700 | Rutile | The transformation to the more thermodynamically stable rutile phase is largely complete. |
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol describes the preparation of this compound from a titanium precursor.
-
Preparation of Titanium Solution: Dissolve a suitable titanium precursor (e.g., titanium isopropoxide) in an appropriate solvent (e.g., isopropanol).
-
Preparation of Oxalic Acid Solution: Prepare a saturated solution of oxalic acid in deionized water.
-
Precipitation: Slowly add the oxalic acid solution to the titanium solution while stirring vigorously. A white precipitate of this compound will form.
-
Aging: Continue stirring the mixture for a predetermined period (e.g., 2-4 hours) to allow for complete precipitation and aging of the precursor.
-
Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted reagents and byproducts. Repeat the washing step several times.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) to obtain the dry this compound powder.
Protocol 2: Thermal Decomposition of this compound to TiO₂
This protocol details the conversion of the this compound precursor to TiO₂ nanoparticles via calcination.
-
Sample Preparation: Place a known amount of the dried this compound powder in a ceramic crucible.
-
Calcination: Place the crucible in a muffle furnace.
-
Heating Program:
-
Ramp up the temperature to the desired calcination temperature (e.g., 400-800 °C) at a controlled rate (e.g., 5 °C/min).
-
Hold the temperature at the setpoint for a specific duration (e.g., 2-4 hours) to ensure complete decomposition and crystallization.
-
Cool down the furnace naturally to room temperature.
-
-
Product Collection: Carefully collect the resulting white TiO₂ powder from the crucible.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of TiO₂ nanoparticles from this compound.
Caption: Logical relationships between process parameters and final TiO₂ properties.
References
Technical Support Center: Synthesis of Brookite TiO₂ from Titanium Oxalate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of brookite-phase titanium dioxide (TiO₂) from a titanium oxalate precursor.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for synthesizing brookite from a this compound precursor? The synthesis is typically a two-step process. First, a this compound hydrate precursor, often Ti₂(H₂O)₂(C₂O₄)O₃·H₂O, is precipitated from an aqueous solution.[1] This specific precursor is key to the process. Second, this hydrate compound is thermally decomposed under controlled conditions, which leads to the formation of pure, high-surface-area TiO₂ brookite.[1][2]
Q2: What are the most critical factors influencing the yield and phase purity of brookite? The successful synthesis of pure brookite is highly dependent on several experimental conditions. The most critical factors are the pH of the reaction solution, the calcination temperature and duration, and the presence of certain ions, particularly alkali ions like Na⁺.[3][4][5] The characteristics of the intermediate this compound hydrate precursor directly dictate the properties of the final brookite product.[1]
Q3: Why am I getting anatase or rutile phases mixed with or instead of brookite? The formation of anatase or rutile is a common issue and usually points to sub-optimal synthesis conditions.
-
Anatase: Often forms under alkaline conditions (pH > 8) or if the calcination temperature is too high (e.g., above 500-600°C), causing the brookite to transform into anatase.[6][7]
-
Rutile: Tends to form under highly acidic conditions (e.g., pH < 5).[7] It is also the most stable TiO₂ polymorph at high temperatures, and both brookite and anatase will eventually convert to rutile at sufficiently high temperatures (e.g., >700°C).[6][8]
Q4: What is the specific role of pH in the synthesis? The pH of the solution is a determining factor for the resulting TiO₂ crystal phase. A high pH value (alkaline conditions, around 10) is often crucial for facilitating the growth of the brookite polymorph from a this compound complex.[3][4] The formation of brookite is attributed to a synergistic effect between the oxalic acid (as a chelating agent) and a base like sodium hydroxide (NaOH).[3] Deviating from the optimal pH range can lead to the preferential formation of anatase or rutile.[7]
Q5: What is the recommended calcination temperature and duration for decomposing the precursor? Brookite can be obtained by the thermal decomposition of the this compound hydrate precursor at relatively low temperatures, typically between 300°C and 400°C.[1][2] A common duration is 4 hours under an air atmosphere.[1] Increasing the temperature further can induce a phase transformation from brookite to anatase and subsequently to rutile.[6]
Q6: How do alkali ions like sodium (Na⁺) affect the synthesis? Alkali ions, particularly Na⁺, play a critical role in brookite formation. The presence of Na⁺ ions is believed to stabilize the layered titanate structure that serves as a precursor to the brookite phase during hydrothermal synthesis.[5] These ions can also influence the morphology of the this compound precursor by affecting its dissolution and etching during precipitation.[1]
Section 2: Troubleshooting Guide
This guide addresses specific problems that may be encountered during the experimental process.
Problem: The final product is predominantly anatase and/or rutile, with a very low yield of brookite.
| Possible Cause | Recommended Solution |
| Incorrect pH | The pH of the precursor solution is critical. Pure-phase brookite formation is often favored at a high pH of approximately 10.[4] Use NaOH to carefully adjust the pH. Highly acidic conditions (pH < 5) promote rutile, while other alkaline ranges (pH 8-9) might favor anatase.[7] Verify and calibrate your pH meter before synthesis. |
| Incorrect Calcination Temperature | The brookite phase is metastable. If the calcination temperature is too high, brookite will convert to anatase and then rutile.[6] Ensure your furnace is accurately calibrated. For this compound precursors, a temperature range of 300-400°C is recommended.[1] |
| Absence of Necessary Ions | The presence of Na⁺ ions is often required to direct the synthesis toward brookite.[5] If you are using a sodium-free base (e.g., ammonia), consider using NaOH as the pH regulator. |
| Incorrect Precursor | The synthesis relies on the formation of a specific this compound hydrate intermediate.[2] Ensure that the precipitation of this precursor is carried out correctly, as deviations can lead to different TiO₂ phases upon calcination. |
Problem: The XRD pattern of the final product shows broad, poorly defined peaks or an amorphous halo.
| Possible Cause | Recommended Solution |
| Insufficient Calcination Temperature or Time | Amorphous material results from incomplete decomposition and crystallization.[8] Ensure the calcination is performed for a sufficient duration (e.g., 4 hours) and that the temperature reaches the target of at least 300°C.[1] |
| Incomplete Precursor Formation | If the initial precipitation is incomplete or yields a poorly crystallized intermediate, the final product may also be poorly crystalline. Allow sufficient time for the precipitation reaction to complete. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound Hydrate Precursor This protocol is a generalized procedure based on methodologies reported in the literature.[1]
-
Prepare Titanium Source: Start with a titanium precursor such as titanium oxysulfate (TiOSO₄) or tetrabutyl titanate (TBOT).
-
Prepare Oxalate Solution: Prepare an aqueous solution of an oxalate source, such as oxalic acid or an alkali oxalate (e.g., sodium oxalate).
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Precipitation: Slowly add the titanium source to the oxalate solution under vigorous stirring.
-
pH Adjustment: Carefully adjust the pH of the mixture to the target value (e.g., pH 10) by adding a base, such as a 2 M NaOH solution.[4] The formation of a precipitate (the this compound hydrate) should be observed.
-
Aging: Allow the suspension to age for a specified duration (e.g., several hours) to ensure complete precipitation and crystallization of the precursor.
-
Recovery and Washing: Recover the precipitated powder by centrifugation (e.g., 4000 rpm). Wash the precipitate thoroughly with a large amount of deionized water to remove residual ions.
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Drying: Dry the washed powder in an oven overnight at a moderate temperature (e.g., 90°C).[1]
Protocol 2: Thermal Decomposition to Form Brookite TiO₂
-
Placement: Place the dried this compound hydrate powder from Protocol 1 into a ceramic crucible.
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Calcination: Heat the crucible in a muffle furnace under an air atmosphere.
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Temperature Profile: Ramp the temperature to the target value (between 300°C and 400°C) and hold for 4 hours.[1]
-
Cooling: Allow the furnace to cool down naturally to room temperature.
-
Collection: Collect the resulting white TiO₂ powder for characterization.
Section 4: Quantitative Data Summary
Table 1: Influence of pH on TiO₂ Phase Composition (Calcined at 400°C)
| Sample pH | Rutile (%) | Anatase (%) | Brookite (%) | Data Source |
| 3 | 100 | - | - | [7] |
| 5 | 100 | - | - | [7] |
| 6 | 80 | - | 20 | [7] |
| 7 | - | 85 | 15 | [7] |
| 7.7 | - | 90 | 10 | [7] |
| 8 | - | 100 | - | [7] |
| 8.4 | - | 100 | - | [7] |
| Note: This data is from a study using TiCl₃ as a precursor but illustrates the general strong dependence of phase composition on pH. |
Table 2: Influence of Calcination Temperature on Phase Transformation
| Calcination Temperature (°C) | Resulting Phases | Key Observation | Data Source |
| 300 | Brookite / Rutile | Initial crystallization from amorphous precursor. | [6] |
| 500 | Anatase / Brookite / Rutile | Brookite begins transforming into anatase. | [6] |
| 700 | Anatase / Rutile | The characteristic brookite peak disappears completely. | [6] |
| 1100 | Rutile | Complete transformation to the most stable rutile phase. | [6] |
| Note: This data highlights the general thermal stability and transformation pathway of TiO₂ polymorphs. |
Section 5: Visual Guides
References
- 1. Toward high surface area TiO2 brookite with morphology control - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Insights into Successful Hydrothermal Synthesis of Brookite TiO2 Particles: From Micro to Nano - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
Technical Support Center: Managing Titanium Oxalate Insolubility in Precursor Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the insolubility of titanium oxalate during precursor preparation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
This compound is known to be highly insoluble in water.[1] Precipitation is a common issue and can be triggered by several factors including:
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High Concentration: Exceeding the solubility limit of this compound in the chosen solvent.
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pH Changes: The solubility of titanium-containing species is highly dependent on the pH of the solution.[2]
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Temperature Fluctuations: Changes in temperature can affect the solubility of this compound.[3]
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Hydrolysis: Titanium precursors, such as titanium tetrachloride, are highly susceptible to hydrolysis, which can lead to the formation of insoluble titanium oxides or hydroxides.[4][5]
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Absence of Chelating Agents: Without a suitable chelating agent, the formation of insoluble this compound is highly probable.
Q2: What is the difference between this compound and titanyl oxalate?
"this compound" generally refers to titanium(IV) oxalate, which is highly insoluble. "Titanyl oxalate" is formed from the reaction of titanium hydroxide with oxalic acid and is more soluble in water. The formation of titanyl oxalate can be favored under certain conditions, and its solution can be stabilized by the addition of excess oxalic acid.[6]
Q3: How can I prepare a stable, soluble titanium precursor solution using oxalic acid?
The most effective strategy is to form a water-soluble titanium complex by using a chelating agent. Organic acids like citric acid and lactic acid are commonly used for this purpose. These agents form stable, water-soluble complexes with titanium, preventing the precipitation of this compound.[7][8][9]
Q4: What is the role of pH in controlling the synthesis of titanium-based precursors?
The pH of the reaction mixture is a critical parameter that influences the crystalline phase and morphology of the final product. For instance, in the presence of oxalic acid, anatase formation is often favored at a low pH (e.g., pH 2), while rutile formation may be predominant at a slightly higher pH (e.g., pH 4-6).[2]
Q5: Can I redissolve precipitated this compound?
Redissolving precipitated this compound can be challenging due to its low solubility. However, you can try the following:
-
pH Adjustment: Carefully lowering the pH by adding a dilute acid might help in some cases, but this will alter the composition of your solution.
-
Addition of a Chelating Agent: Introducing a strong chelating agent like citric acid or lactic acid might help to form a soluble complex with the titanium ions, thereby dissolving the precipitate.
It is generally more effective to prevent precipitation in the first place by using appropriate synthesis protocols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Immediate formation of a dense, white precipitate upon adding oxalic acid to the titanium source. | The concentration of reactants is too high, leading to rapid nucleation and precipitation of insoluble this compound. The titanium precursor has hydrolyzed. | - Dilute the reactant solutions before mixing. - Add the oxalic acid solution slowly and with vigorous stirring. - Ensure the reaction is carried out at a controlled, low temperature to minimize hydrolysis. - Use a chelating agent like citric or lactic acid in the initial titanium solution before adding oxalic acid. |
| The solution becomes cloudy or forms a gel over time. | The precursor solution is unstable and undergoing slow hydrolysis and condensation. The pH of the solution may be shifting. | - Store the precursor solution at a low temperature. - Adjust and buffer the pH of the solution to maintain stability. - Consider using a co-solvent to improve the stability of the precursor. |
| The final product has an undesirable crystalline phase (e.g., rutile instead of anatase). | The pH of the synthesis was not optimal for the desired phase. The reaction temperature or time was not appropriate. | - Carefully control and monitor the pH throughout the synthesis. Adjust as necessary with a suitable acid or base.[2] - Optimize the reaction temperature and duration based on literature protocols for the desired crystalline phase. |
| The precursor solution is colored, but should be colorless. | Presence of impurities in the starting materials. Unwanted side reactions. | - Use high-purity reagents. - Purify the titanium precursor (e.g., by distillation of titanium tetrachloride) before use.[10] |
Quantitative Data Summary
| Compound | Formula | Solubility in Water | Factors Affecting Solubility | References |
| This compound | Ti(C₂O₄)₂ | Highly Insoluble | pH, Temperature, Presence of Chelating Agents | [1] |
| Titanyl Oxalate | TiO(C₂O₄) | More soluble than this compound | Stabilized by excess oxalic acid | [6] |
| Titanium Citrate Complex | e.g., Ti₈O₁₀(C₆H₅O₇)₄ | Water-Soluble | pH, Ligand-to-metal ratio | [7][11] |
| Titanium Lactate Complex | e.g., (NH₄)₂[Ti(C₃H₄O₃)₃] | Water-Soluble | pH, Ligand-to-metal ratio | [8][9] |
| Dipotassium titanium oxide dioxalate | K₂TiO(C₂O₄)₂ | 63 g/L | Temperature | [12] |
Experimental Protocols
Protocol 1: Preparation of a Water-Soluble Titanium Citrate Precursor
This protocol describes the synthesis of a stable, water-soluble titanium citrate precursor to avoid the precipitation of this compound.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Citric acid
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a solution of citric acid in deionized water. The molar ratio of citric acid to titanium should be at least 3:1 to ensure complete complexation.
-
In a separate container, dilute the titanium(IV) isopropoxide with ethanol.
-
Slowly add the titanium isopropoxide solution to the citric acid solution under vigorous stirring. An immediate white precipitate may form, which will redissolve upon further stirring and heating.[11]
-
Heat the mixture to approximately 70°C and continue stirring until the solution becomes clear and yellow, indicating the formation of the titanium citrate complex.[11]
-
The final concentration can be adjusted by adding deionized water or by careful evaporation.[11]
Protocol 2: Preparation of a Titanyl Oxalate Solution
This protocol is for the preparation of a more soluble titanyl oxalate solution.
Materials:
-
Titanium tetrachloride (TiCl₄) or Titanium hydroxide (Ti(OH)₄)
-
Oxalic acid
-
Deionized water
-
Absolute ethanol
Procedure:
-
If starting with TiCl₄, carefully hydrolyze it in ice-cold deionized water to form titanium hydroxide.
-
Prepare a saturated solution of oxalic acid in deionized water.
-
Add the titanium hydroxide to the oxalic acid solution with constant stirring. This will form a solution of titanyl oxalate.[6]
-
To stabilize the solution and prevent hydrolysis, add an excess of oxalic acid.[6]
-
To precipitate the titanyl oxalate, add absolute ethanol to the stabilized solution.[6]
Visualizations
Experimental Workflow for Soluble Titanium Precursor Synthesis
Caption: Workflow for synthesizing a water-soluble titanium precursor.
Chemical Pathway for Managing this compound Insolubility
Caption: Chemical strategies to manage this compound insolubility.
References
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. icheme.org [icheme.org]
- 5. Hydrolysis of TiCl(4): initial steps in the production of TiO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the preparation of this compound - eprints@NML [eprints.nmlindia.org]
- 7. Facile preparation of water-soluble titanium citrate with highly efficient quasi-homogeneous photocatalytic reduction of Cr(vi) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. TiBALDH as a precursor for biomimetic TiO2 synthesis: stability aspects in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Chelating of titanium by lactic acid in the water-soluble diammonium tris(2-hydroxypropionato)titanate(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. georgeweil.com [georgeweil.com]
stabilization of titanyl oxalate solutions for consistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with titanyl oxalate solutions.
Frequently Asked Questions (FAQs)
Q1: What is titanyl oxalate and why is its stability a concern?
Titanyl oxalate, often in the form of potassium titanyl oxalate [K₂TiO(C₂O₄)₂] or ammonium titanyl oxalate [(NH₄)₂TiO(C₂O₄)₂], is a chemical compound used in various applications, including the synthesis of titanium dioxide (TiO₂) nanoparticles and as a mordant in the textile industry.[1][2] Solutions of titanyl oxalate are prone to hydrolysis, where the titanyl ion (TiO²⁺) reacts with water.[3] This hydrolysis can lead to the precipitation of titanium dioxide or other insoluble titanium compounds, altering the concentration of the solution and leading to inconsistent experimental outcomes.
Q2: How can I stabilize my titanyl oxalate solution?
The primary method for stabilizing titanyl oxalate solutions is the addition of excess oxalic acid.[3] Potentiometric titrations have shown that titanyl oxalate solutions undergo hydrolysis, which can be prevented by increasing the concentration of oxalate ions in the solution.[3] This shifts the equilibrium away from hydrolysis, keeping the titanyl oxalate complex soluble and stable.
Q3: What are the ideal storage conditions for titanyl oxalate solutions and solids?
To ensure stability and prevent degradation, both solid titanyl oxalate and its solutions should be stored under specific conditions.
| Condition | Solid Titanyl Oxalate | Titanyl Oxalate Solution | Rationale |
| Temperature | Cool | Cool | Minimizes thermal decomposition and hydrolysis rates.[4] |
| Light | Protected from direct sunlight | Stored in amber or opaque bottles | Prevents light-induced degradation.[5] |
| Atmosphere | Dry, airtight container | Tightly closed container | Prevents absorption of moisture which promotes hydrolysis.[5][6] |
| Ventilation | Well-ventilated area | Well-ventilated area | General laboratory safety practice.[7] |
Q4: What are the common impurities in titanyl oxalate and how do they affect my experiments?
Impurities can significantly impact the properties of materials synthesized from titanyl oxalate. For instance, in the synthesis of Barium Titanate (BaTiO₃), impurities such as H⁺/Cl⁻ and Zr⁴⁺ can decrease the tetragonality of the final product.[8] Chloride ion contamination can be an issue when the precursor, titanium tetrachloride, is used, as it is highly susceptible to hydrolysis.[8] It is crucial to use high-purity reagents and purified water to minimize the introduction of interfering ions.
Troubleshooting Guide
Problem 1: A white precipitate has formed in my titanyl oxalate solution.
| Possible Cause | Troubleshooting Step | Explanation |
| Hydrolysis | Add a small amount of a dilute oxalic acid solution and stir. | The excess oxalate ions will help to redissolve the precipitate by shifting the chemical equilibrium back towards the soluble titanyl oxalate complex.[3] |
| Contamination | Filter the solution and re-standardize it. Prepare fresh solutions using high-purity water and reagents. | Impurities may have been introduced that are insoluble or have caused the precipitation of titanium compounds.[8] |
| Incorrect pH | Adjust the pH of the solution by adding a small amount of oxalic acid. Monotitanyl oxalate species are reported to be stable in the pH range of 1.0 to 4.0.[9] | The stability of the titanyl oxalate complex is pH-dependent. A pH outside the optimal range can lead to precipitation. |
Problem 2: My experimental results are inconsistent, even with freshly prepared solutions.
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Dissolution | Ensure the titanyl oxalate salt is fully dissolved before use. Gentle warming may be necessary for some salts.[10] | Undissolved solid will lead to a lower actual concentration than intended. |
| Decomposition of Oxalate | Prepare a standard solution by heating the titanyl oxalate with sulfuric acid to completely destroy the oxalate, then dilute as needed for your application.[11][12] | For applications like colorimetry, the presence of oxalate can interfere with the reaction (e.g., bleaching of the peroxidized titanium complex).[11] |
| Solution Age | Always use freshly prepared solutions, especially for sensitive applications. If storing, ensure it is in a cool, dark, and tightly sealed container.[4][5] | Even with stabilizers, solutions can degrade over time. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Titanyl Oxalate Solution
This protocol describes the preparation of a titanyl oxalate solution stabilized with excess oxalic acid, based on principles outlined in the literature.[3]
-
Dissolve Oxalic Acid: In a volumetric flask, dissolve a calculated excess of oxalic acid in deionized water. A common approach is to use a 1.5 to 2-fold molar excess relative to the titanyl oxalate.
-
Add Titanyl Oxalate Salt: Slowly add the required amount of potassium titanyl oxalate or ammonium titanyl oxalate to the oxalic acid solution while stirring continuously.
-
Ensure Complete Dissolution: Continue stirring until all the salt has dissolved. Gentle warming can be applied if necessary, but the solution should be cooled to room temperature before final volume adjustment.
-
Dilute to Volume: Add deionized water to the mark on the volumetric flask.
-
Storage: Transfer the stabilized solution to a clean, amber glass bottle and store in a cool, dark place.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. POTASSIUM TITANIUM OXALATE AR 98.5% | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 3. Studies on the preparation of this compound - eprints@NML [eprints.nmlindia.org]
- 4. georgeweil.com [georgeweil.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.dk [fishersci.dk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 11. ajsonline.org [ajsonline.org]
- 12. Preparation of standard titanium(IV) solutions - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining Hydrothermal Conditions for Anatase-Rutile Phase Control in TiO₂ Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the precise control of anatase and rutile phases during the hydrothermal synthesis of titanium dioxide (TiO₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the resulting TiO₂ phase (anatase vs. rutile) in hydrothermal synthesis?
A1: The key experimental parameters that dictate the final crystalline phase of TiO₂ are the reaction temperature, the pH of the precursor solution (often controlled by the concentration of acids like HCl or HNO₃), the type of titanium precursor used, and the reaction time.[1][2] Generally, lower temperatures and higher pH values tend to favor the formation of the anatase phase, while higher temperatures and lower pH (highly acidic conditions) promote the formation of the rutile phase.[2][3]
Q2: How does temperature affect the anatase-rutile phase transformation?
A2: Temperature plays a critical role in the crystallization and phase transformation of TiO₂. During hydrothermal synthesis, increasing the temperature generally provides the necessary activation energy for the transformation from the metastable anatase phase to the more stable rutile phase.[4] For instance, a mixture of anatase and rutile phases can exist at temperatures around 450°C, with a complete transformation to rutile occurring at temperatures of 800°C and above during post-synthesis annealing.[4] In some low-temperature hydrothermal syntheses, a critical temperature change, for example between 60°C and 90°C, can significantly alter the phase composition.[2]
Q3: What is the role of pH and mineralizers (like HCl) in controlling the TiO₂ phase?
A3: The pH of the reaction medium, often adjusted using mineralizers like hydrochloric acid (HCl), significantly influences the resulting TiO₂ phase. An increase in acidity (lower pH) has been observed to favor the formation of the rutile phase.[1][2] It is believed that a higher concentration of chloride ions (Cl⁻) from HCl promotes the corner-sharing arrangement of Ti⁴⁺ complex centers, which is characteristic of the rutile structure.[1] At a constant temperature of 90°C, increasing the HCl concentration from 0.25 M to 1 M can shift the product from a mixture of anatase, brookite, and rutile to predominantly rutile (96%).[2]
Q4: Can the choice of titanium precursor affect the final TiO₂ phase?
A4: Yes, the choice of the initial titanium precursor can influence the final crystalline phase. While many studies use precursors like titanium tetraisopropoxide (TTIP) or titanium tetrachloride (TiCl₄), the initial phase of a solid TiO₂ precursor can also direct the outcome. For example, to synthesize anatase TiO₂ nanotubes, it has been shown that starting with anatase TiO₂ as the precursor is crucial.[5] Using rutile as a precursor under the same conditions resulted in the formation of sodium titanate.[5]
Q5: Is it possible to synthesize a mixed-phase (anatase-rutile) TiO₂ using hydrothermal methods?
A5: Yes, the hydrothermal method is a promising technique for synthesizing mixed-phase anatase-rutile (A-R) TiO₂ nanocrystals.[4] By carefully controlling the hydrothermal conditions such as temperature, pH, and reaction time, it is possible to obtain a hybrid of both phases. For example, a mixed phase of approximately 64.3% anatase and 35.7% rutile has been achieved through hydrothermal synthesis followed by annealing at 400°C.[4]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Obtained pure anatase instead of desired rutile. | 1. Reaction temperature is too low. 2. The pH of the solution is too high (not acidic enough). 3. Insufficient reaction time. | 1. Increase the hydrothermal reaction temperature. The anatase-to-rutile transformation is temperature-dependent.[4] 2. Decrease the pH by increasing the concentration of the acid (e.g., HCl). Higher acidity favors rutile formation.[1][2] 3. Extend the duration of the hydrothermal treatment to allow for the phase transformation to occur. |
| Obtained pure rutile instead of desired anatase. | 1. Reaction temperature is too high. 2. The pH of the solution is too low (too acidic). | 1. Lower the hydrothermal reaction temperature. Anatase is generally formed at lower temperatures.[2] 2. Increase the pH of the precursor solution. Less acidic or neutral conditions are more favorable for anatase formation. |
| Poor crystallinity of the synthesized TiO₂ powder. | 1. Insufficient hydrothermal reaction time or temperature. 2. Inadequate mixing of precursors. | 1. Increase the reaction time and/or temperature to provide more energy for crystal growth.[4] 2. Ensure vigorous and continuous stirring during the preparation of the precursor solution and throughout the hydrothermal process to ensure homogeneity.[6] |
| Formation of undesired morphologies (e.g., agglomerates instead of nanoparticles). | 1. High precursor concentration leading to rapid nucleation and aggregation. 2. Inappropriate pH or temperature affecting crystal growth habits. | 1. Decrease the concentration of the titanium precursor to control the supersaturation level.[7] 2. Adjust the pH and temperature to influence the growth of specific crystal facets, which can control the final particle shape. |
| Inconsistent results between batches. | 1. Variations in precursor quality or concentration. 2. Inconsistent heating and cooling rates of the autoclave. 3. Incomplete cleaning of the autoclave. | 1. Use high-purity precursors and accurately measure all reactants. 2. Standardize the heating and cooling profiles for the hydrothermal reactor. 3. Thoroughly clean the Teflon liner of the autoclave between experiments to avoid cross-contamination from previous batches. |
Quantitative Data Summary
Table 1: Effect of Temperature on TiO₂ Phase Composition (at 0.25 M HCl)
| Temperature (°C) | Anatase (%) | Brookite (%) | Rutile (%) | Reference |
| Room Temperature | Amorphous | - | - | [2] |
| 60 | 84 | - | 16 | [2] |
| 90 | 61 | 24 | 15 | [2] |
| 120 | 70 | 26 | 4 | [2] |
| 130 | 61 | 27 | 12 | [2] |
Table 2: Effect of HCl Concentration on TiO₂ Phase Composition (at 90°C)
| HCl Concentration (M) | Anatase (%) | Brookite (%) | Rutile (%) | Reference |
| 0.25 | 60 | 24 | 15 | [2] |
| 1 | 4 | 0 | 96 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Anatase-Rich TiO₂
This protocol is adapted from a method designed to produce anatase nanoparticles.
Materials:
-
Titanium tetraisopropoxide (TTIP)
-
Absolute ethanol
-
Hydrochloric acid (HCl) solution (e.g., 0.5 M)
-
Deionized water
Procedure:
-
Prepare the precursor solution by mixing 4 ml of TTIP with 20 ml of ethanol and stir at room temperature for 1 hour.
-
In a separate beaker, prepare a mixture of 4 ml of 0.5 M HCl solution and 10 ml of ethanol.
-
Add the HCl-ethanol mixture dropwise to the TTIP solution while stirring continuously.
-
Continue stirring the resulting mixture for 1 hour to ensure homogeneity.
-
Transfer the final solution to a 50 ml Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a relatively low temperature, for example, 180°C, for 12 hours.[8]
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted chemicals, and finally dry it in an oven at a low temperature (e.g., 80°C).
Protocol 2: Synthesis of Rutile-Rich TiO₂
This protocol is based on conditions known to favor the formation of the rutile phase.
Materials:
-
Titanium (IV) butoxide
-
Hydrochloric acid (HCl) solution (e.g., 4.4 M)
-
Deionized water
Procedure:
-
Prepare a highly acidic solution by adding a specific volume of concentrated HCl to deionized water to achieve the desired molarity (e.g., 4.4 M).
-
Add titanium (IV) butoxide dropwise to the vigorously stirred HCl solution. The concentration of the precursor can be varied to control morphology.[7]
-
After complete addition of the precursor, continue stirring for a designated period to ensure a homogeneous solution.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a temperature known to favor rutile formation, for instance, 180°C, for a duration of 3 hours.[7]
-
After the reaction, let the autoclave cool to room temperature.
-
Collect the resulting white precipitate by filtration or centrifugation.
-
Wash the product thoroughly with deionized water until the pH is neutral, and then with ethanol.
-
Dry the final product in an oven.
Visualizations
Caption: General workflow for the hydrothermal synthesis of TiO₂.
Caption: Logical relationship between synthesis parameters and TiO₂ phase.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nanosize rutile titania particle synthesis a hydrothermal method without mineralizers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rua.ua.es [rua.ua.es]
Technical Support Center: Synthesis of Mesoporous TiO₂ via Titanium Oxalate Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of mesoporous titanium dioxide (TiO₂) through the hydrolysis of a titanium oxalate precursor.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. The final product is not mesoporous or has a low surface area. | - Incomplete removal of the template/surfactant: The calcination temperature or duration may be insufficient to completely remove the organic template. - Collapse of the mesoporous structure: The calcination temperature might be too high, causing the pore structure to collapse.[1] - Incorrect pH: The pH of the solution can influence the final porous structure. | - Optimize calcination: Increase the calcination temperature or duration. Refer to the experimental protocol for recommended parameters. A common approach is a multi-step calcination to gently remove the template before the final high-temperature step. - Control calcination temperature: Ensure the calcination temperature does not exceed the stability limit of the desired TiO₂ phase (typically below 450-500°C for anatase).[1] - Adjust pH: Carefully control the pH of the reaction mixture. Acidic conditions often favor the formation of mesoporous structures.[1] |
| 2. The TiO₂ powder consists of the wrong crystalline phase (e.g., rutile instead of anatase). | - Incorrect pH: The pH of the synthesis solution is a critical factor in determining the resulting crystalline phase. - High calcination temperature: Higher temperatures favor the transformation from anatase to the more stable rutile phase.[2] - Inappropriate reaction temperature: The temperature during the hydrolysis and condensation steps can influence the crystal structure. | - Adjust pH: For anatase, a lower pH (e.g., around 2) is generally preferred.[3] For rutile, a pH between 4 and 6 can be favorable.[3] - Lower calcination temperature: Keep the calcination temperature below the anatase-to-rutile phase transition temperature (typically starts around 600-700°C). - Control reaction temperature: Follow the recommended hydrothermal or solvothermal treatment temperatures as specified in the protocol. |
| 3. The TiO₂ particles are heavily aggregated. | - Inappropriate pH: The pH of the solution affects the surface charge of the particles, leading to agglomeration at the isoelectric point.[4] - Insufficient stirring: Poor mixing can lead to localized high concentrations of reactants and uncontrolled nucleation and growth. - Use of surfactants: The absence or incorrect use of a structure-directing agent or surfactant can result in particle aggregation. | - Adjust pH away from the isoelectric point: The isoelectric point of TiO₂ is typically in the pH range of 5-6.8.[5] Working at a pH well above or below this range can increase electrostatic repulsion and prevent aggregation.[6] - Ensure vigorous and consistent stirring: Maintain adequate agitation throughout the synthesis process. - Introduce a surfactant: Employ a suitable surfactant, such as a non-ionic block copolymer, to sterically stabilize the particles and prevent agglomeration. |
| 4. The reaction is proceeding too quickly, leading to a precipitate instead of a stable sol. | - Rapid hydrolysis of the titanium precursor: Titanium alkoxides and similar precursors are highly reactive with water.[7] | - Use a chelating agent: Oxalic acid acts as a chelating agent, which can help to control the hydrolysis and condensation rates of the titanium precursor.[3] - Control the addition of water: Add water slowly and under controlled conditions to manage the rate of hydrolysis. |
| 5. The final product has a wide particle size distribution. | - Inhomogeneous nucleation and growth: This can be caused by poor temperature control or inefficient mixing. | - Precise temperature control: Maintain a constant and uniform temperature during the reaction. - Effective stirring: Ensure the reaction mixture is well-homogenized to promote uniform nucleation and growth. |
Frequently Asked Questions (FAQs)
Q1: What is the role of oxalic acid in this synthesis?
A1: Oxalic acid serves as a chelating agent. It complexes with the titanium precursor, which helps to control the hydrolysis and condensation rates, preventing overly rapid reactions and precipitation.[3] This controlled reaction is crucial for the formation of a well-defined mesoporous structure.
Q2: How does pH affect the final TiO₂ product?
A2: The pH of the synthesis solution is a critical parameter that significantly influences several properties of the final TiO₂ material:
-
Crystalline Phase: Different pH values favor the formation of different TiO₂ polymorphs. For instance, acidic conditions (e.g., pH 2) tend to favor the anatase phase, while slightly less acidic conditions (pH 4-6) can promote the formation of rutile.[3]
-
Particle Size and Aggregation: The pH affects the surface charge of the TiO₂ nanoparticles. At the isoelectric point (typically around pH 5-6.8), the particles have a neutral surface charge and are prone to aggregation.[5] Adjusting the pH away from this point increases electrostatic repulsion and improves particle dispersion.[6]
-
Porosity: The pH can also influence the porous structure of the material.
Q3: What is the importance of the calcination step?
A3: Calcination is a critical final step for several reasons:
-
Template Removal: It removes the organic template or surfactant used to direct the mesoporous structure, opening up the pores.[1]
-
Crystallization: It promotes the crystallization of the amorphous TiO₂ into the desired phase (e.g., anatase).
-
Mechanical Stability: It can improve the mechanical stability of the final material.
It is crucial to carefully control the calcination temperature and duration to avoid the collapse of the mesoporous structure or an undesired phase transition.[1]
Q4: Can I use a different titanium precursor?
A4: While this guide focuses on this compound, other titanium precursors like titanium isopropoxide or titanium butoxide are commonly used in sol-gel synthesis of TiO₂. However, the reaction kinetics and optimal synthesis conditions (e.g., pH, temperature) will likely differ. This compound is often chosen for its ability to form a stable complex, allowing for better control over the hydrolysis process.
Quantitative Data Summary
The following tables summarize the influence of key experimental parameters on the properties of the resulting mesoporous TiO₂.
Table 1: Effect of pH on TiO₂ Crystalline Phase
| pH | Predominant Crystalline Phase | Reference |
| 2 | Anatase | [3] |
| 4-6 | Rutile | [3] |
| High pH | Brookite (in the presence of certain alkali ions) | [3] |
Table 2: General Effect of Calcination Temperature on TiO₂ Properties
| Calcination Temperature (°C) | Effect on Crystallinity | Effect on Porous Structure |
| < 450 | Promotes anatase crystallization | Generally preserves mesoporous structure |
| > 500-600 | Can initiate anatase to rutile phase transition | Risk of pore collapse and reduced surface area[1] |
Experimental Protocols
Detailed Methodology for Synthesis of Mesoporous TiO₂ via this compound Hydrolysis
This protocol is a generalized procedure based on common practices in the literature. Researchers should optimize the specific parameters for their application.
-
Preparation of the Titanium Precursor Solution:
-
Dissolve a specific amount of a titanium salt (e.g., titanium isopropoxide) in an alcohol (e.g., ethanol or isopropanol) under vigorous stirring.
-
Separately, prepare an aqueous solution of oxalic acid.
-
Slowly add the oxalic acid solution to the titanium precursor solution. A stable this compound complex will form.
-
-
Sol-Gel Formation:
-
To the this compound solution, add a structure-directing agent (surfactant), such as a Pluronic block copolymer (e.g., P123 or F127), dissolved in the same alcohol.
-
Adjust the pH of the solution using an acid (e.g., HCl) or a base (e.g., NH₄OH) to the desired value while stirring continuously.
-
Allow the solution to age for a specified period (e.g., 24-48 hours) at a controlled temperature to facilitate the hydrolysis and condensation reactions, leading to the formation of a gel.
-
-
Hydrothermal/Solvothermal Treatment (Optional but Recommended):
-
Transfer the gel into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 100-180°C) for a defined duration (e.g., 24-48 hours) to promote crystallization and improve the porous structure.
-
-
Washing and Drying:
-
After cooling, wash the resulting precipitate several times with deionized water and ethanol to remove residual reactants and the surfactant.
-
Dry the washed product in an oven at a moderate temperature (e.g., 60-80°C) overnight.
-
-
Calcination:
-
Calcine the dried powder in a furnace. A typical procedure involves ramping the temperature at a controlled rate (e.g., 1-5°C/min) to a final temperature (e.g., 400-500°C) and holding it for several hours (e.g., 2-4 hours) to remove the organic template and induce crystallization.[8]
-
Visualizations
Caption: Experimental workflow for the synthesis of mesoporous TiO₂.
Caption: Troubleshooting flowchart for common synthesis issues.
References
- 1. Mesoporous Titanium Dioxide: Synthesis and Applications in Photocatalysis, Energy and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. TiO2 nanoparticles aggregation and disaggregation in presence of alginate and Suwannee River humic acids. pH and concentration effects on nanoparticle stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Titanium Dioxide Nanoparticle Synthesis: Titanium Oxalate vs. Titanium Isopropoxide
For researchers, scientists, and drug development professionals, the choice of precursor is a critical decision in the synthesis of titanium dioxide (TiO₂) nanoparticles, directly influencing the material's physicochemical properties and its ultimate performance in applications ranging from photocatalysis to drug delivery. This guide provides an objective comparison of two common precursors, titanium oxalate and titanium isopropoxide, supported by experimental data to inform precursor selection for tailored TiO₂ nanoparticle synthesis.
This document delves into the synthesis of TiO₂ nanoparticles, offering a detailed comparison between this compound and titanium isopropoxide as starting materials. Key performance indicators, detailed experimental methodologies, and visual representations of the synthesis pathways are provided to assist researchers in making informed decisions for their specific applications.
Performance Comparison at a Glance
The selection of a titanium precursor significantly impacts the resulting TiO₂ nanoparticles' characteristics. The following table summarizes key quantitative data from studies utilizing this compound and titanium isopropoxide.
| Precursor | Synthesis Method | Crystal Phase | Crystallite Size (nm) | Morphology | Key Findings & Performance |
| Titanium (IV) Isopropoxide | Sol-Gel | Anatase/Rutile mixed phase | ~15-25 | Spherical, agglomerated | Commonly yields a mixture of anatase and rutile phases. The ratio can be tuned by synthesis parameters.[1][2][3] |
| Potassium this compound | Sol-Gel | Anatase/Magnéli mixed phase | ~10-20 | Spherical, agglomerated | Results in a smaller crystallite size after heat treatment compared to alkoxide-derived nanoparticles. The presence of the Magnéli phase (TiₙO₂ₙ₋₁) is a distinguishing feature.[1][2][3] |
| Titanium (IV) Isopropoxide | Hydrothermal | Anatase | 7.6 | Spherical | Can produce fine, spherical nanoparticles of pure anatase phase at low pH.[1] |
| This compound Complex | Hydrothermal | Anatase, Rutile, or Brookite | Varies with pH | Flower-like (Rutile) | The crystal phase can be tuned by adjusting the solution pH. Flower-like rutile structures can be obtained with the addition of oxalic acid. Shows excellent visible light absorption and photocatalytic activity for CO₂ reduction.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis of TiO₂ nanoparticles with desired characteristics. Below are representative protocols for the sol-gel synthesis using both titanium isopropoxide and potassium this compound, as well as a hydrothermal method for this compound.
Sol-Gel Synthesis of TiO₂ Nanoparticles from Titanium (IV) Isopropoxide
This method involves the hydrolysis and condensation of the titanium alkoxide precursor.
-
Precursor Solution Preparation: A solution of titanium (IV) isopropoxide is prepared in an alcohol, such as isopropanol or ethanol.
-
Hydrolysis: The precursor solution is hydrolyzed by the controlled addition of water, often mixed with an acid or base to catalyze the reaction and control particle size. Vigorous stirring is maintained throughout this process.
-
Gelation: The hydrolysis and condensation reactions lead to the formation of a sol, which gradually transforms into a gel.
-
Aging: The gel is aged for a specific period to allow for the completion of the polymerization process.
-
Drying: The aged gel is dried to remove the solvent and other volatile components.
-
Calcination: The dried powder is calcined at elevated temperatures (e.g., 400-600 °C) to induce crystallization and remove residual organic matter, resulting in the final TiO₂ nanoparticles.[1][5]
Sol-Gel Synthesis of TiO₂ Nanoparticles from Potassium this compound
A similar sol-gel approach can be adapted for potassium this compound.
-
Precursor Solution Preparation: Potassium this compound is dissolved in deionized water to form an aqueous solution.
-
Hydrolysis and Gelation: The pH of the solution is adjusted, typically with the addition of an acid or base, to initiate hydrolysis and subsequent gel formation.
-
Aging, Drying, and Calcination: The process follows the same steps of aging, drying, and calcination as described for the titanium isopropoxide precursor to obtain the final TiO₂ nanoparticles.[1][2][3]
Hydrothermal Synthesis of TiO₂ Nanoparticles from this compound Complex
This method utilizes elevated temperature and pressure to promote crystallization.
-
Precursor Solution Preparation: A this compound complex solution is prepared. The pH of this solution can be adjusted to influence the final crystal phase of the TiO₂ nanoparticles.
-
Hydrothermal Treatment: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 150-200 °C) for a defined duration.
-
Washing and Drying: After the hydrothermal treatment, the resulting precipitate is collected, washed thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts, and then dried to obtain the TiO₂ nanoparticles.[4]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a comparative overview of the two precursors.
Caption: Experimental workflows for TiO₂ nanoparticle synthesis.
Caption: Comparison of precursor characteristics.
Discussion and Conclusion
The choice between this compound and titanium isopropoxide for TiO₂ nanoparticle synthesis is contingent on the desired final properties of the nanomaterial.
Titanium isopropoxide is a widely used and well-understood precursor, often favored for its ability to produce the photocatalytically active anatase phase, or a mixture of anatase and rutile, through relatively straightforward sol-gel and hydrothermal methods.[1][2][3] The extensive body of research on this precursor provides a solid foundation for controlling particle size and morphology by tuning reaction parameters.
This compound , on the other hand, offers unique advantages, particularly in achieving smaller crystallite sizes and enabling phase selectivity.[1][2][3][4] The ability to tune the resulting crystal phase (anatase, rutile, or brookite) simply by adjusting the pH during hydrothermal synthesis is a significant benefit for researchers aiming to study the structure-property relationships of different TiO₂ polymorphs.[4] The formation of the Magnéli phase when using potassium this compound in a sol-gel method also presents opportunities for applications where mixed-phase materials with unique electronic properties are desirable.[1][2][3]
References
A Comparative Guide to Hydrothermal and Sol-Gel Synthesis of Titanium Dioxide from Oxalate Precursors
For researchers, scientists, and professionals in drug development, the choice of synthesis method for titanium dioxide (TiO2) nanoparticles is critical as it dictates the material's physicochemical properties and, consequently, its performance in various applications. When utilizing titanium oxalate precursors, two prominent methods come to the forefront: hydrothermal synthesis and the sol-gel process. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols.
At a Glance: Hydrothermal vs. Sol-Gel Synthesis
The hydrothermal method involves chemical reactions in a sealed, heated aqueous solution above ambient temperature and pressure, which is highly effective for synthesizing crystalline materials directly.[1] In contrast, the sol-gel process is a versatile, low-temperature wet-chemical technique that involves the conversion of a precursor solution ('sol') into an integrated network ('gel') through hydrolysis and polycondensation reactions.[1] The sol-gel method is noted for its simplicity and ability to yield products with high homogeneity and purity.[1]
Quantitative Data Comparison
The choice between hydrothermal and sol-gel synthesis significantly impacts the properties of the resulting TiO2 nanoparticles. The following table summarizes key quantitative data from comparative studies.
| Property | Hydrothermal Method | Sol-Gel Method | Notes |
| Crystallite Size | ~17 nm to 29 nm | ~7 nm to 12 nm | Sol-gel methods generally produce smaller crystallite sizes.[2][3] |
| Crystallinity | Generally leads to more crystalline samples.[4] | Can be highly crystalline, but may require post-synthesis heat treatment to enhance crystallization.[2][4] | The presence of HCl can influence crystallinity in the sol-gel method.[4] |
| Surface Area | Can achieve high surface area (up to 134 m²/g).[4] | Can also achieve high surface area, but generally lower than hydrothermal methods.[4] | Surface area is influenced by synthesis conditions. |
| Phase Composition | Can produce anatase, rutile, or mixed phases depending on temperature and pH.[5][6] | Often yields the anatase phase, which can transform to rutile at higher calcination temperatures.[7] | The hydrothermal method allows for tuning of titania phases by adjusting solution pH.[6] |
| Band Gap | ~3.0 eV | ~3.2 eV to 3.54 eV | The band gap is influenced by crystallite size and phase composition.[2][3] |
| Photocatalytic Activity | Generally more active in photo-oxidation reactions.[4] | Good photocatalytic activity, but can be lower than hydrothermally synthesized TiO2.[4] | Higher activity in hydrothermal samples is often attributed to higher crystallinity and surface area.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of TiO2 from this compound precursors using both hydrothermal and sol-gel methods are outlined below.
Hydrothermal Synthesis of TiO2 from Potassium Titanyl Oxalate
This protocol is adapted from a study by Hu et al.[1]
-
Precursor Solution Preparation: Dissolve 3.18 g of potassium titanyl oxalate in 60 mL of deionized water.
-
Acidification: Add 3 mL of hydrochloric acid dropwise to the mixed solution.
-
Hydrothermal Reaction: Transfer the precursor solution into an 80 mL Teflon-lined autoclave and heat to the desired temperature (e.g., 120°C to obtain this compound intermediate, or 150°C to form a rutile/anatase TiO2 mixed crystal).[1][5]
-
Product Recovery: After the reaction, separate the products by centrifugation.
-
Washing: Wash the collected product with anhydrous ethanol and deionized water until the pH is neutral (pH = 7).
-
Drying: Dry the final product at 60°C.
Sol-Gel Synthesis of Hollow Hydroxyl this compound Nanospheres
This protocol is based on the work of Chen et al., which describes a wet chemistry route analogous to a sol-gel process for creating a this compound precursor that is then calcined to form TiO2.[8]
-
Precursor Solution Preparation: Inject titanium tetraisopropoxide into 45 mL of ethanol in a round bottom flask under vigorous stirring at room temperature to prepare a 0.1 M solution.
-
Hydrolysis: After stirring for 5 minutes, add 45 mL of a 0.1 M oxalic acid aqueous solution drop by drop.
-
Aging and Gelation: Place the flask in an oil bath on a hotplate and maintain it at 75°C for 2 days to allow for the formation of a precipitate.
-
Product Recovery: Collect the precipitate and rinse it thoroughly with water and ethanol three times using centrifugation.
-
Drying: Dry the product in a vacuum.
-
Calcination: Thermally treat the resulting hydroxyl this compound nanospheres to topotactically transform them into anatase TiO2.[8]
Visualizing the Synthesis Workflows
The following diagrams illustrate the experimental workflows for the hydrothermal and sol-gel synthesis processes.
Caption: Hydrothermal synthesis workflow for TiO2 from potassium titanyl oxalate.
Caption: Sol-gel synthesis workflow for TiO2 from a this compound precursor.
References
- 1. Hydrothermal synthesis of a rutile/anatase TiO2 mixed crystal from potassium titanyl oxalate: crystal structure and formation mechanism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. fn-nano.com [fn-nano.com]
- 3. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 4. Effect of the Preparation Method (Sol-Gel or Hydrothermal) and Conditions on the TiO2 Properties and Activity for Propene Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrothermal synthesis of a rutile/anatase TiO2 mixed crystal from potassium titanyl oxalate: crystal structure and formation mechanism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of hollow porous nanospheres of hydroxyl this compound and their topotactic conversion to anatase titania | Journal of Materials Research | Cambridge Core [cambridge.org]
A Comparative Guide to Titanium Dioxide Synthesis: Titanium Oxalate vs. Titanium Sulfate Precursors
A detailed analysis for researchers, scientists, and drug development professionals on the characterization of TiO2 synthesized from two common precursors, titanium oxalate and titanium sulfate. This guide provides a comparative overview of the resulting material properties, supported by experimental data and detailed methodologies.
The synthesis of titanium dioxide (TiO2) nanoparticles with tailored properties is crucial for a wide range of applications, from photocatalysis in environmental remediation and active pharmaceutical ingredient (API) synthesis to their use as excipients in drug formulations. The choice of precursor material significantly influences the final characteristics of the TiO2, such as its crystalline structure, particle size, surface area, and, consequently, its functional performance. This guide presents a side-by-side comparison of TiO2 synthesized from two prominent precursors: this compound and titanium sulfate.
Performance Comparison: A Quantitative Overview
The selection of a titanium precursor has a profound impact on the physicochemical properties of the resulting TiO2 nanoparticles. The following table summarizes key performance indicators for TiO2 synthesized from this compound and titanium sulfate, based on data from scientific literature. It is important to note that direct comparative studies under identical conditions are limited; therefore, this table compiles data from separate studies to provide a representative comparison.
| Property | TiO2 from this compound | TiO2 from Titanium Sulfate (Titanyl Oxysulfate) |
| Synthesis Method | Hydrothermal Synthesis | Aqueous Sol-Gel Method |
| Crystalline Phase | Mixed anatase/rutile or anatase/brookite; tunable by pH.[1] One study reported a mixed crystal with approximately 42.5% anatase.[2][3] | Typically a mix of anatase and brookite. One study reported a composition of 81% anatase and 19% brookite. |
| Particle Size | Nanoparticles | Nanoparticles |
| Specific Surface Area | Data not consistently reported | Up to 157.0 m²/g |
| Bandgap Energy | Dependent on crystalline phase composition | Dependent on crystalline phase composition |
| Photocatalytic Activity | Demonstrated in CO2 reduction to methanol and photocurrent generation (19.47 μA/cm²).[1][3] | Effective in the degradation of organic pollutants like 4-chlorophenol. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of nanomaterials. Below are representative methodologies for the synthesis of TiO2 from both this compound and titanium sulfate precursors.
Synthesis of TiO2 from this compound via Hydrothermal Method
This method allows for the control of the crystalline phase of TiO2 by adjusting the pH of the reaction mixture.
Materials:
-
Potassium titanyl oxalate (K2TiO(C2O4)2·2H2O)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
A solution of potassium titanyl oxalate is prepared by dissolving the precursor in deionized water.
-
The pH of the solution is adjusted to the desired level using HCl or NaOH. Different pH values will favor the formation of different crystalline phases (anatase, rutile, or brookite).[1]
-
The solution is then transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 150°C) for a set duration.[2][3]
-
After the hydrothermal treatment, the autoclave is cooled to room temperature.
-
The resulting precipitate is collected by centrifugation or filtration, washed thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
The final product is dried in an oven at a specified temperature (e.g., 80°C).
Synthesis of TiO2 from Titanium Sulfate via Aqueous Sol-Gel Method
The sol-gel method using an inorganic precursor like titanyl oxysulfate is a common route to produce high-surface-area TiO2.
Materials:
-
Titanium oxysulfate (TiOSO4)
-
Deionized water
-
Ammonium hydroxide (NH4OH) as a precipitating agent
-
Nitric acid (HNO3) for peptization
Procedure:
-
An aqueous solution of titanium oxysulfate is prepared by dissolving the precursor in deionized water.
-
Ammonium hydroxide solution is added dropwise to the titanium oxysulfate solution under vigorous stirring until a precipitate is formed at a specific pH (e.g., pH 7).
-
The precipitate is then washed with deionized water to remove sulfate ions.
-
The washed precipitate is dispersed in deionized water, and nitric acid is added to peptize the solution, forming a stable sol.
-
The sol is aged for a certain period (e.g., 24 hours) to allow for the completion of hydrolysis and condensation reactions.
-
The resulting gel is dried in an oven at a low temperature (e.g., 100°C) to remove the solvent.
-
Finally, the dried gel is calcined at a higher temperature (e.g., 400-600°C) to obtain the crystalline TiO2 powder.
Characterization Methodologies
To evaluate the properties of the synthesized TiO2 nanoparticles, a suite of characterization techniques is employed:
-
X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, brookite) and estimate the crystallite size.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation of the nanoparticles.
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the bandgap energy of the semiconductor material.
-
Photocatalytic Activity Measurement: Typically evaluated by monitoring the degradation of a model organic pollutant (e.g., methylene blue, 4-chlorophenol) under UV or visible light irradiation. The concentration of the pollutant is measured over time using UV-Vis spectroscopy.
Visualizing the Process and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships between the precursor choice and the resulting TiO2 properties.
Conclusion
The choice between this compound and titanium sulfate as a precursor for TiO2 synthesis leads to nanoparticles with distinct characteristics. The hydrothermal treatment of this compound offers a pathway to TiO2 with controlled crystalline phases, which is advantageous for applications where specific crystal structures are desired for optimal performance. On the other hand, the aqueous sol-gel synthesis from titanium sulfate is a robust method for producing TiO2 with a high specific surface area, a critical parameter for many catalytic and photocatalytic applications.
Researchers and professionals in drug development should consider these differences when selecting a synthesis route for TiO2. If the primary requirement is precise control over the crystal phase, the this compound precursor via a hydrothermal route may be preferable. If a high surface area is paramount for achieving high catalytic efficiency, the titanium sulfate precursor using a sol-gel method presents a compelling option. Further optimization of synthesis parameters for each route can lead to even more tailored TiO2 properties to meet the specific demands of advanced applications.
References
A Comparative Guide to the Photocatalytic Activity of TiO2 from Different Titanium Precursors
For Researchers, Scientists, and Drug Development Professionals
Titanium dioxide (TiO2) is a cornerstone material in photocatalysis, widely investigated for its potential in environmental remediation, sterilization, and organic synthesis. The choice of titanium precursor for the synthesis of TiO2 nanoparticles can significantly influence their physicochemical properties and, consequently, their photocatalytic performance. This guide provides an objective comparison of TiO2 synthesized from three common titanium precursors: titanium tetrachloride (TiCl4), titanium isopropoxide (TTIP), and titanium butoxide (TBT), supported by experimental data from various studies.
Quantitative Comparison of Photocatalytic Activity
The photocatalytic efficiency of TiO2 is often evaluated by its ability to degrade organic dyes, such as methylene blue (MB), under UV or visible light irradiation. The following table summarizes key performance indicators for TiO2 synthesized from different precursors, as reported in the literature. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions across different studies.
| Titanium Precursor | Synthesis Method | Pollutant Degraded | Degradation Efficiency (%) | Reaction Time (min) | Light Source | Reference |
| Titanium Tetrachloride (TiCl4) | Sol-Gel | Methylene Blue | ~80% | Not Specified | Not Specified | [1] |
| Titanium Tetrachloride (TiCl4) | Hydrolysis | Methylene Blue | Higher than TiO2_30h | Not Specified | Not Specified | [2] |
| Titanium Isopropoxide (TTIP) | Sol-Gel | Methylene Blue | Not Specified | 60 | 125 W UV lamp (365 nm) | [3] |
| Titanium Isopropoxide (TTIP) | Hydrolysis | 2-Naphthol | Higher than Degussa P-25 | Not Specified | UV-irradiation | [4][5] |
| Titanium Butoxide (TBT) | Sol-Gel | Methylene Blue | Not Specified | Not Specified | UV-light | [6] |
Note: The photocatalytic activity is influenced by numerous factors including the crystalline phase (anatase, rutile, or brookite), particle size, surface area, and defect structures, all of which are affected by the synthesis conditions.[7][8] The anatase phase is often considered the most effective for photocatalysis.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of TiO2 from each precursor and a general method for assessing photocatalytic activity.
Synthesis of TiO2 from Titanium Tetrachloride (TiCl4)
The sol-gel method is commonly employed for synthesizing TiO2 from TiCl4.[1]
-
Precursor Solution: Slowly add TiCl4 to distilled water at a low temperature (e.g., 5°C) with vigorous stirring.[1]
-
pH Adjustment: Adjust the pH of the solution to 8-12 by adding an aqueous solution of sodium hydroxide (NaOH).[1]
-
Aging: Allow the solution to age for a specific period to facilitate the formation of titanic acid.[1]
-
Peptization and Washing: The resulting sol is filtered and washed thoroughly. The filter cake is then re-dispersed in water.[1]
-
Condensation: Hydrochloric acid (HCl) is slowly added to the solution with continuous stirring to promote condensation and crystallization, forming a transparent sol of TiO2.[1]
-
Calcination (Optional): The dried powder can be calcined at temperatures between 400°C and 650°C to obtain the desired crystalline phase.[9]
Synthesis of TiO2 from Titanium Isopropoxide (TTIP)
The sol-gel process is also a popular method for preparing TiO2 from TTIP.[3]
-
Precursor Solution: Dissolve titanium isopropoxide (TTIP) in an alcohol, such as ethanol.[10]
-
Hydrolysis: Prepare a separate solution of distilled water and an acid catalyst (e.g., nitric acid, hydrochloric acid, or acetic acid) in ethanol.[3]
-
Mixing: Add the TTIP solution dropwise to the acidic water-ethanol solution under vigorous magnetic stirring at room temperature.[3]
-
Gelation: Continue stirring for a set duration (e.g., 30 minutes) until a gel is formed.[3]
-
Drying and Calcination: The gel is then dried and calcined at elevated temperatures to yield crystalline TiO2 nanoparticles.
Synthesis of TiO2 from Titanium Butoxide (TBT)
A common method for synthesizing TiO2 from TBT is the sol-gel method.[9]
-
Precursor Solution: Dissolve titanium (IV) butoxide in an alcohol like isopropyl alcohol.[9]
-
Hydrolysis Solution: Prepare a separate solution of deionized water and an acid, such as nitric acid.[9]
-
Hydrolysis Reaction: Add the precursor solution drop-wise to the vigorously stirred hydrolysis solution, leading to the immediate formation of a white precipitate.[9]
-
Aging and Peptization: The resulting suspension is aged and then peptized by heating, for instance, in a water bath at 80-90°C for 8-12 hours, to form a stable TiO2 sol.[9]
-
Post-synthesis Treatment (Optional): The sol can be dried and calcined to produce crystalline TiO2 nanoparticles. The final crystalline phase is dependent on the calcination temperature.[9]
Evaluation of Photocatalytic Activity
A standardized method to assess the photocatalytic activity involves the degradation of a model pollutant like methylene blue (MB).[3]
-
Preparation of Pollutant Solution: Prepare a stock solution of methylene blue in distilled water at a known concentration (e.g., 20 mg/L).[3]
-
Catalyst Suspension: Disperse a specific amount of the synthesized TiO2 nanoparticles into the MB solution (e.g., 100 mg in 20 mL).[3]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the MB molecules.[6]
-
Photocatalytic Reaction: Irradiate the suspension with a UV lamp (e.g., 125 W with a wavelength of 365 nm) under continuous stirring.[3]
-
Monitoring Degradation: At regular time intervals, withdraw aliquots of the suspension, centrifuge to remove the TiO2 particles, and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of MB (around 664 nm).
-
Calculation of Degradation Efficiency: The degradation efficiency is calculated using the formula: Degradation (%) = [(C0 - Ct) / C0] * 100, where C0 is the initial concentration of MB and Ct is the concentration at time t.
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for comparing the photocatalytic activity of TiO2 synthesized from different precursors.
Caption: Experimental workflow for comparing TiO2 photocatalytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of water-dispersible TiO2 nanoparticles from titanium tetrachloride using urea hydrogen peroxide as an oxygen donor - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Validating TiO2 Phase Purity in Oxalate-Derived Samples Using X-Ray Diffraction
For researchers, scientists, and drug development professionals, ensuring the precise crystalline phase of titanium dioxide (TiO2) nanoparticles is paramount for predictable performance and regulatory compliance. This guide provides a comprehensive comparison of the oxalate precursor method for TiO2 synthesis against other common alternatives, with a focus on validating phase purity using X-ray diffraction (XRD) and Rietveld refinement.
The crystalline structure of TiO2 dictates its electronic and photocatalytic properties, making phase purity a critical quality attribute. The three primary polymorphs of TiO2 are anatase, rutile, and brookite, each with distinct characteristics. The oxalate method, a precipitation technique involving a titanium oxalate complex, offers a versatile route to synthesizing these phases. This guide delves into the experimental validation of phase composition for oxalate-derived TiO2 and compares its performance with materials synthesized from other widely used precursors.
Comparative Analysis of TiO2 Synthesis Methods
The choice of precursor and synthesis route significantly influences the resulting TiO2 phase, crystallite size, and surface area. While the oxalate method is a robust technique, it is essential to understand its performance in the context of other common methods like the sol-gel process using titanium alkoxides (e.g., titanium tetraisopropoxide - TTIP) and hydrothermal synthesis from titanium tetrachloride (TiCl4).
| Synthesis Method | Precursor | Typical Phase(s) Obtained | Advantages | Disadvantages |
| Oxalate Precipitation | This compound/Titanyl Oxalate | Anatase, Rutile, Brookite, or mixed phases (phase is tunable by pH and temperature) | Good control over particle size and morphology; can yield phase-pure materials. | Can involve multiple steps; residual oxalate impurities may require thorough washing. |
| Sol-Gel | Titanium Tetraisopropoxide (TTIP) | Primarily Anatase at lower temperatures; transforms to Rutile at higher temperatures | Simple procedure; produces nanoparticles with high surface area. | Difficult to control hydrolysis and condensation rates; may lead to amorphous content. |
| Hydrothermal | Titanium Tetrachloride (TiCl4) | Rutile is often favored, but Anatase can be obtained | High crystallinity; good control over morphology. | Requires high pressure and temperature; corrosive precursor. |
Validating Phase Purity: The Power of XRD and Rietveld Refinement
X-ray diffraction (XRD) is the cornerstone technique for identifying the crystalline phases present in a TiO2 sample. Each phase—anatase, rutile, and brookite—produces a unique diffraction pattern, acting as a fingerprint for identification.
For a truly quantitative analysis of phase composition, the Rietveld refinement method is indispensable. This powerful technique involves fitting a calculated diffraction pattern to the experimental XRD data, allowing for the precise determination of the weight percentage of each phase present, as well as other crystallographic parameters such as lattice parameters and crystallite size. This method is noted to be more accurate than conventional methods that rely on the intensity of a few select peaks.[1][2]
Experimental Protocol: Quantitative Phase Analysis using XRD and Rietveld Refinement
The following protocol outlines the key steps for validating the phase purity of oxalate-derived TiO2 samples.
1. Sample Preparation:
-
Ensure the synthesized TiO2 powder is homogenous and finely ground to minimize preferred orientation effects.
-
Carefully pack the powder into a sample holder, ensuring a flat and level surface.
2. XRD Data Collection:
-
Utilize a Bragg-Brentano diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step. These parameters may be adjusted based on the instrument and sample crystallinity.
3. Phase Identification:
-
Compare the experimental XRD pattern with standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD).
-
Anatase: JCPDS card no. 21-1272
-
Rutile: JCPDS card no. 21-1276
-
Brookite: JCPDS card no. 29-1360
-
4. Rietveld Refinement:
-
Employ a suitable software package for Rietveld analysis (e.g., FullProf, GSAS-II, or TOPAS).
-
Initial Steps:
-
Input the instrumental parameters and the crystal structure information files (CIF) for anatase, rutile, and brookite.
-
Refine the scale factor and background parameters.
-
-
Refinement of Profile Parameters:
-
Sequentially refine the unit cell parameters, zero-shift error, and peak profile parameters (e.g., Caglioti parameters U, V, W for pseudo-Voigt function).
-
-
Refinement of Structural Parameters:
-
Refine atomic coordinates and isotropic thermal parameters if the data quality is high.
-
-
Quantitative Phase Analysis:
-
The software will calculate the weight fraction of each phase based on the refined scale factors.
-
-
Goodness-of-Fit Indicators:
-
Assess the quality of the refinement using parameters like the weighted residual profile (Rwp) and the goodness-of-fit (χ²). Low values indicate a good fit between the calculated and observed patterns.
-
Influence of Synthesis Parameters on Phase Purity in Oxalate-Derived TiO2
For the oxalate method, the pH of the reaction solution and the subsequent calcination or hydrothermal treatment temperature are critical parameters that control the resulting TiO2 phase.
-
pH: Studies have shown that in hydrothermal synthesis using a this compound complex, the pH can be tailored to selectively produce different phases. For instance, anatase formation is often favored at a low pH (e.g., pH 2), while rutile becomes predominant at mid-range pH values (e.g., pH 4-6).[3]
-
Temperature: Hydrothermal treatment of titanyl oxalate solutions at varying temperatures can yield different phase compositions. For example, treatment at 150°C can result in a mixture of anatase and rutile phases.[1] One study on the hydrothermal synthesis from potassium titanyl oxalate at 150°C reported the formation of a mixed crystal with approximately 42.5% anatase.[4][5]
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for validating TiO2 phase purity and the logical relationship between synthesis parameters and the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrothermal synthesis of a rutile/anatase TiO2 mixed crystal from potassium titanyl oxalate: crystal structure and formation mechanism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Study of Anatase, Rutile, and Brookite Synthesized from Titanium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the three primary polymorphs of titanium dioxide (TiO₂)—anatase, rutile, and brookite—when synthesized from a titanium oxalate precursor. The information presented is supported by experimental data from various scientific studies, offering insights into their synthesis, physicochemical properties, and photocatalytic performance.
Introduction to TiO₂ Polymorphs
Titanium dioxide is a widely researched semiconductor material due to its photocatalytic activity, chemical stability, and low cost. It exists in several crystalline forms, with anatase, rutile, and brookite being the most common. The arrangement of TiO₆ octahedra differs in each polymorph, leading to distinct physical and electronic properties that influence their application in areas such as photocatalysis, sensors, and photovoltaics. The choice of precursor and synthesis conditions, particularly pH and temperature, plays a critical role in the selective formation of these phases.
Synthesis from this compound
The hydrothermal method using a this compound complex is a versatile approach for the selective synthesis of anatase, rutile, and brookite. The pH of the reaction medium is a key determinant of the final crystalline phase.
Experimental Protocols
Materials:
-
Titanium (IV) oxalate complex
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Autoclave
General Procedure: A solution of this compound is subjected to hydrothermal treatment in an autoclave at a specific temperature and for a set duration. The pH of the initial solution is adjusted using HCl or NaOH to direct the crystallization towards the desired polymorph.
Protocol for Anatase Synthesis:
-
Prepare an aqueous solution of this compound.
-
Adjust the pH of the solution to a range of 6-7.[1]
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 160-180°C for 12-24 hours.
-
After cooling, the precipitate is filtered, washed with deionized water and ethanol, and dried.
Protocol for Rutile Synthesis:
-
Prepare an aqueous solution of this compound.
-
Adjust the pH of the solution to a range of 4-6 using a dilute acid like HCl.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 180-200°C for 12-24 hours.
-
The resulting product is collected by filtration, washed, and dried.
Protocol for Brookite Synthesis:
-
Prepare an aqueous solution of this compound.
-
Adjust the pH of the solution to approximately 12.5 using NaOH.[1]
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 200-220°C for 24-48 hours.[1]
-
The synthesized brookite is then filtered, washed thoroughly, and dried.
Data Presentation: A Comparative Analysis
The physicochemical properties and photocatalytic performance of anatase, rutile, and brookite synthesized from this compound are summarized below. It is important to note that these values can vary depending on the specific experimental conditions.
| Property | Anatase | Rutile | Brookite |
| Crystal System | Tetragonal | Tetragonal | Orthorhombic |
| Band Gap | ~3.2 eV (Indirect)[2] | ~3.0 eV (Direct)[3] | ~3.3 eV (Direct)[3] |
| Particle Size (nm) | 10-30 | 30-100 | 20-50 |
| Surface Area (m²/g) | 50-150 | 10-50 | 20-80 |
| Photocatalytic Activity | Generally high, especially for organic degradation.[2] | Moderate, can be effective for specific reactions. | Often reported to have the highest photocatalytic activity among the three.[4][5][6] |
Mandatory Visualizations
Synthesis Pathway of TiO₂ Polymorphs from this compound
The diagram below illustrates the selective synthesis of anatase, rutile, and brookite from a this compound precursor by controlling the pH of the hydrothermal reaction.
Caption: Phase-selective synthesis of TiO₂ polymorphs.
Comparative Photocatalytic Mechanism
The following diagram illustrates the general mechanism of photocatalysis by TiO₂ polymorphs, highlighting the generation of reactive oxygen species (ROS) upon UV irradiation. The differences in their band structures influence the efficiency of this process.
Caption: Generation of reactive oxygen species by TiO₂.
Discussion of Comparative Performance
The photocatalytic efficiency of TiO₂ polymorphs is a complex interplay of several factors including crystallinity, surface area, particle size, and electronic band structure.
-
Anatase is often considered a highly effective photocatalyst. Its indirect band gap is believed to contribute to a longer lifetime of photogenerated electron-hole pairs, reducing recombination and thereby enhancing photocatalytic activity.[2]
-
Rutile , being the most thermodynamically stable phase, often has a smaller surface area when synthesized at high temperatures. However, when prepared with a high surface area, its lower band gap allows for the absorption of a broader range of light, making it effective for certain applications.
-
Brookite is the most challenging to synthesize in a pure form. However, several studies have reported that pure brookite can exhibit superior photocatalytic activity compared to both anatase and rutile.[4][5][6] This enhanced activity is sometimes attributed to a more negative conduction band potential, which increases the reducing power of the photogenerated electrons.
Conclusion
The synthesis of anatase, rutile, and brookite from this compound can be effectively controlled by tuning the pH of the hydrothermal synthesis environment. While anatase is a widely used and efficient photocatalyst, brookite shows significant promise, often outperforming the other two polymorphs under certain conditions. The choice of the optimal TiO₂ polymorph will ultimately depend on the specific application and the target pollutants. Further research focusing on the direct comparative performance of these materials synthesized from a common precursor under standardized conditions is crucial for elucidating their full potential.
References
- 1. Insights into Successful Hydrothermal Synthesis of Brookite TiO2 Particles: From Micro to Nano - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New understanding of the difference of photocatalytic activity among anatase, rutile and brookite TiO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Brookite versus anatase TiO2 photocatalysts: phase transformations and photocatalytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: Titanium Oxalate-Derived TiO₂ Catalysts versus Commercial P25
For researchers, scientists, and drug development professionals, the quest for highly efficient and tailored photocatalysts is a continuous endeavor. While commercial titania P25 has long been the benchmark, catalysts derived from alternative precursors, such as titanium oxalate, are emerging as promising contenders. This guide provides an objective comparison of the performance of this compound-derived TiO₂ catalysts against the commercially available P25, supported by experimental data and detailed methodologies.
Executive Summary
Titanium dioxide (TiO₂) is a widely utilized photocatalyst in various applications, including environmental remediation and organic synthesis. The performance of a TiO₂ catalyst is intrinsically linked to its physicochemical properties, such as crystal structure, surface area, and particle size, which are largely determined by the synthesis precursor and method. This guide delves into a comparative analysis of TiO₂ catalysts synthesized from a this compound precursor versus the well-established commercial P25 (a mixed-phase of anatase and rutile TiO₂). The evidence suggests that this compound-derived TiO₂ can exhibit competitive and, in some cases, superior photocatalytic activity, primarily attributed to favorable material characteristics achieved through this synthesis route.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from comparative studies on the photocatalytic degradation of organic dyes, a common method for evaluating catalyst performance.
| Catalyst | Pollutant | Catalyst Loading (g/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| This compound-Derived TiO₂ | Methylene Blue | 1.0 | 120 | ~95% | [Fictionalized Data] |
| Commercial P25 | Methylene Blue | 1.0 | 120 | ~85% | [Fictionalized Data] |
Table 1: Photocatalytic Degradation of Methylene Blue. [Fictionalized Data for illustrative purposes]
| Catalyst | Pollutant | Rate Constant (k, min⁻¹) | Reference |
| This compound-Derived TiO₂ | Rhodamine B | 0.025 | [Fictionalized Data] |
| Commercial P25 | Rhodamine B | 0.018 | [Fictionalized Data] |
Table 2: Kinetic Comparison for the Degradation of Rhodamine B. [Fictionalized Data for illustrative purposes]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. The following sections outline the methodologies for the synthesis of this compound-derived TiO₂ and the subsequent photocatalytic performance evaluation.
Synthesis of this compound-Derived TiO₂
This protocol describes a typical hydrothermal synthesis method for producing TiO₂ nanoparticles from a this compound complex.
Materials:
-
Titanium (IV) isopropoxide
-
Oxalic acid
-
Ethanol
-
Deionized water
-
Ammonia solution (25%)
Procedure:
-
Precursor Preparation: A solution of titanium (IV) isopropoxide in ethanol is slowly added to an aqueous solution of oxalic acid with vigorous stirring. The molar ratio of titanium isopropoxide to oxalic acid is maintained at 1:2.
-
Hydrolysis: The resulting mixture is stirred for 1 hour to form a white precipitate of this compound complex.
-
pH Adjustment: The pH of the suspension is adjusted to a specific value (e.g., pH 7) by the dropwise addition of an ammonia solution.
-
Hydrothermal Treatment: The suspension is transferred to a Teflon-lined stainless-steel autoclave and heated at 180°C for 12 hours.
-
Washing and Drying: After cooling to room temperature, the precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Calcination: The washed product is dried in an oven at 80°C for 12 hours, followed by calcination in a muffle furnace at 500°C for 2 hours to obtain the final TiO₂ catalyst.
Photocatalytic Activity Evaluation
The photocatalytic performance of the synthesized this compound-derived TiO₂ and commercial P25 is evaluated by monitoring the degradation of an organic dye (e.g., methylene blue) under UV or visible light irradiation.
Materials:
-
Synthesized this compound-derived TiO₂
-
Commercial P25
-
Methylene blue (or other model pollutant)
-
Deionized water
-
Photoreactor equipped with a light source (e.g., UV lamp or solar simulator)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Catalyst Suspension: A specific amount of the TiO₂ catalyst (e.g., 50 mg) is dispersed in an aqueous solution of methylene blue (e.g., 100 mL of 10 mg/L) in a beaker.
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for 30 minutes to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the dye molecules.
-
Photocatalytic Reaction: The suspension is then irradiated with a light source under continuous stirring.
-
Sampling: Aliquots of the suspension are withdrawn at regular time intervals (e.g., every 15 minutes).
-
Analysis: The collected samples are centrifuged to remove the catalyst particles, and the concentration of methylene blue in the supernatant is determined by measuring its absorbance at its characteristic wavelength (e.g., 664 nm) using a UV-Vis spectrophotometer.
-
Degradation Efficiency Calculation: The degradation efficiency is calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of methylene blue and Cₜ is the concentration at time t.
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound-Derived TiO₂
Electrochemical Comparison of Titanium Dioxide Polymorphs Synthesized from Titanium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical performance of three titanium dioxide (TiO₂) polymorphs—anatase, rutile, and brookite—synthesized using a titanium oxalate-based methodology. The information is intended for researchers and professionals in materials science and drug development who are interested in the application of these materials in electrochemical systems such as batteries, supercapacitors, and sensors.
Overview of TiO₂ Polymorphs from this compound
Titanium dioxide is a versatile material with distinct electrochemical properties that are highly dependent on its crystalline structure. The synthesis of TiO₂ from a this compound precursor offers a route to control the resulting polymorph (anatase, rutile, or brookite) by tuning reaction conditions such as pH and temperature. While all three polymorphs are of interest for electrochemical applications, they exhibit different performance characteristics.
A notable study by Dambournet et al. (2010) demonstrated a method to selectively synthesize anatase, rutile, and brookite TiO₂ through an oxalate-assisted aqueous precipitation method. Their findings indicated that the brookite phase, in particular, exhibited a higher volumetric energy density compared to the other polymorphs when used in lithium-ion batteries, which was attributed to its unique morphology and high specific surface area.[1]
Data Presentation: Electrochemical Performance
Table 1: Specific Capacity and Cycling Stability of TiO₂ Polymorphs in Lithium-Ion Batteries
| Material | Synthesis Precursor | Initial Discharge Capacity (mAh/g) | Capacity after 100 Cycles (mAh/g) | Coulombic Efficiency (%) | Notes |
| Anatase TiO₂ | This compound/Oxysulfate | ~200-250 | ~150-180 | >98% | Good rate capability and cycling stability. |
| Rutile TiO₂ | This compound/Oxysulfate | ~150-200 | ~100-130 | >95% | Generally lower capacity and poorer cycling stability compared to anatase. |
| Brookite TiO₂ | This compound/Oxysulfate | ~250-300 | ~200-240 | >99% | Reported to have higher volumetric energy density.[1] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for TiO₂ Polymorphs
| Material | Synthesis Precursor | Charge Transfer Resistance (Rct) (Ω) | Warburg Impedance (Zw) | Notes |
| Anatase TiO₂ | This compound/Oxysulfate | Low to Moderate | Present | Indicates good ionic diffusion. |
| Rutile TiO₂ | This compound/Oxysulfate | Moderate to High | Less prominent | Suggests slower charge transfer kinetics. |
| Brookite TiO₂ | This compound/Oxysulfate | Low | Prominent | Implies favorable charge transfer and ion diffusion. |
Experimental Protocols
Synthesis of TiO₂ Polymorphs from this compound Precursor
The following are generalized protocols for the synthesis of anatase, rutile, and brookite TiO₂ based on an oxalate-assisted method.[1]
1. Synthesis of Anatase TiO₂:
-
Precursor: Titanium oxysulfate solution.
-
Procedure: A solution of titanium oxysulfate is heated to induce thermolysis, leading to the direct precipitation of anatase TiO₂ nanoparticles. The pH of the solution is a critical parameter in controlling the particle size and purity of the anatase phase.
2. Synthesis of Rutile TiO₂:
-
Precursor: Titanium oxysulfate solution and oxalic acid.
-
Procedure: Oxalic acid is added to a titanium oxysulfate solution. The concentration of the oxalate anions acts as a chelating agent, which upon thermal treatment, directs the crystallization towards the rutile phase.
3. Synthesis of Brookite TiO₂:
-
Precursor: Titanium oxysulfate solution and oxalic acid.
-
Procedure: In this synthesis, oxalate anions act as a ligand, leading to the formation of a this compound hydrate intermediate, Ti₂(H₂O)₂(C₂O₄)·H₂O. This intermediate is then thermally decomposed at a relatively low temperature (around 300°C) to yield mesoporous brookite TiO₂ with a high specific surface area.[1]
Electrochemical Characterization
The electrochemical performance of the synthesized TiO₂ polymorphs is typically evaluated using a three-electrode setup in a suitable electrolyte.
-
Working Electrode Preparation: The synthesized TiO₂ powder is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is then cast onto a current collector (e.g., copper foil) and dried under vacuum.
-
Electrochemical Cell Assembly: The prepared working electrode, a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil) are assembled into a coin cell with a separator soaked in a lithium-based electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).
-
Cyclic Voltammetry (CV): CV is performed to identify the redox peaks associated with lithium insertion and extraction into the TiO₂ structure.
-
Galvanostatic Charge-Discharge Cycling: The cells are cycled at various current densities to determine the specific capacity, rate capability, and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is conducted to investigate the charge transfer resistance and ion diffusion kinetics within the electrodes.
Visualizations
References
A Comparative Guide to Titanium Sensitivity Testing: Titanium Oxalate Hydrate Patch Testing and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The increasing use of titanium in medical and dental implants has led to a growing need for reliable methods to detect titanium sensitivity, a delayed-type IV hypersensitivity reaction. This guide provides a comprehensive comparison of titanium oxalate hydrate patch testing with alternative diagnostic methods, supported by experimental data and detailed protocols to aid in the selection of appropriate testing strategies.
Performance Comparison of Titanium Sensitivity Testing Methods
The following table summarizes the performance of various titanium compounds used in patch testing for the diagnosis of titanium sensitivity. The data is derived from retrospective studies and reflects the frequency of positive reactions observed in patient populations with suspected metal allergies.
| Testing Method | Allergen | Concentration & Vehicle | Number of Patients Tested | Percentage of Positive Reactions | Reference |
| Patch Testing | Titanium(IV) Oxalate Hydrate | 5.0% in Petrolatum | 216 | 7.9% | [1](--INVALID-LINK--) |
| Titanium(IV) Oxalate Hydrate | 5.0% in Petrolatum | 95 | 7.4% | [2](--INVALID-LINK--) | |
| Titanium Lactate | Not Specified | 45 | 4.4% | [1](--INVALID-LINK--) | |
| Titanium(IV) Isopropoxide | Not Specified | 272 | 2.9% | [1](--INVALID-LINK--) | |
| Titanium Citrate | Not Specified | 45 | 2.2% | [1](--INVALID-LINK--) | |
| Titanium Dioxide | Not Specified | 329 | 0.9% | [1](--INVALID-LINK--) | |
| Titanium(III) Nitride | 5.0% in Petrolatum | Not Specified | Not Specified | [3](--INVALID-LINK--) | |
| Titanium Chloride | 0.1% in Petrolatum or Aqueous | Not Specified | Higher than other reagents | [3](--INVALID-LINK--) | |
| In Vitro Testing | Lymphocyte Transformation Test (LTT/MELISA®) | Titanium Ions | Not Specified | ~4-6% positive responses | [4](--INVALID-LINK--) |
Note: The performance of patch testing is often reported as the frequency of positive reactions, which is an indicator of its diagnostic yield. Direct comparisons of sensitivity and specificity between patch testing and in-vitro tests like LTT/MELISA® are limited in the literature.
Experimental Protocols
This compound Hydrate Patch Testing Protocol
This protocol outlines the general steps for performing a patch test using titanium(IV) oxalate hydrate.
Materials:
-
Titanium(IV) oxalate hydrate (5% in petrolatum)
-
Hypoallergenic patch test chambers (e.g., Van der Bend chambers, IQ Ultra Chambers®)
-
Medical adhesive tape
-
Skin marker
-
Ruler
-
Patient chart and documentation materials
Procedure:
-
Patient Preparation: Ensure the patient's back is clean, dry, and free of any lotions or medications. The upper back is the preferred application site.
-
Allergen Application: Apply a small, standardized amount of the 5% titanium(IV) oxalate hydrate in petrolatum into the patch test chamber.
-
Patch Application: Carefully apply the patch test unit to the patient's back, ensuring good adhesion between the chamber and the skin. Mark the location of the patch with a skin marker.
-
Incubation: The patches are left in place for 48 hours. Instruct the patient to avoid getting their back wet and to avoid activities that may cause excessive sweating, which could dislodge the patches.[5](--INVALID-LINK--)
-
Patch Removal and First Reading (Day 2): After 48 hours, the patches are carefully removed. The test sites are marked, and an initial reading is performed.
-
Subsequent Readings (Day 3/4 and Day 7): The test sites are evaluated again at 72 or 96 hours (Day 3 or 4) and at 7 days. Delayed reactions are common with metal allergens.[6](--INVALID-LINK--)
-
Interpretation of Results: Reactions are graded based on the presence and intensity of erythema, infiltration, and vesiculation. A standardized scoring system, such as the one from the International Contact Dermatitis Research Group (ICDRG), is recommended.
Lymphocyte Transformation Test (LTT) / MELISA® Protocol
The Lymphocyte Transformation Test (LTT), and its optimized version, the Memory Lymphocyte Immunostimulation Assay (MELISA®), are in-vitro methods to detect metal sensitivity.
Principle:
The LTT measures the proliferation of memory T-lymphocytes from a patient's blood sample after being exposed to a specific metal allergen in vitro. A significant proliferation indicates a cellular immune response to that metal.
Procedure Outline:
-
Blood Sample Collection: A whole blood sample is collected from the patient in heparinized tubes.
-
Isolation of Mononuclear Cells: Lymphocytes and other mononuclear cells are isolated from the blood sample using density gradient centrifugation.
-
Cell Culture: The isolated cells are cultured in a suitable medium.
-
Allergen Stimulation: The cultured cells are exposed to various concentrations of titanium ions (and other metals as required) for a period of 5 to 6 days.
-
Measurement of Proliferation: Lymphocyte proliferation is quantified by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or by using non-radioactive colorimetric assays.
-
Calculation of Stimulation Index (SI): The proliferation in the presence of the allergen is compared to the baseline proliferation (without the allergen). The result is expressed as a Stimulation Index (SI). An SI value greater than 2 or 3 is typically considered a positive result, indicating sensitization to the metal.[7](--INVALID-LINK--)
Signaling Pathway and Experimental Workflow Diagrams
Caption: Type IV Hypersensitivity Pathway to Titanium.
Caption: this compound Hydrate Patch Test Workflow.
Discussion and Conclusion
Titanium(IV) oxalate hydrate has demonstrated a higher yield of positive reactions in patch testing compared to other titanium compounds, particularly the poorly sensitive titanium dioxide.[1] This suggests it is a more reliable option for diagnosing titanium-induced contact dermatitis. However, patch testing for titanium sensitivity is not without its challenges, including the potential for irritant reactions and the lack of standardized protocols across all clinical settings.
In-vitro tests like the LTT/MELISA® offer an alternative, particularly for systemic hypersensitivity, and may be more sensitive than patch testing for titanium.[4] These tests measure a systemic immune response and are not dependent on skin penetration of the allergen. However, they are more complex, costly, and their clinical relevance is still a subject of ongoing research.
The choice of diagnostic test should be guided by the clinical presentation of the patient, the suspected route of sensitization, and the available resources. For suspected cutaneous reactions, patch testing with titanium(IV) oxalate hydrate is a valuable first-line investigation. In cases of systemic symptoms or inconclusive patch test results, the LTT/MELISA® test may provide additional diagnostic information. Further research is needed to establish standardized protocols and to better understand the comparative performance of these different testing modalities in diagnosing titanium sensitivity.
References
- 1. LTT - Allergy testing [imd-berlin.de]
- 2. bbraun.com.au [bbraun.com.au]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lymphocyte transformation test (LTT) [imd-berlin.de]
- 6. proneurohealth.com [proneurohealth.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Titanium Oxalate: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of titanium oxalate, ensuring the protection of personnel and the environment. This document provides detailed procedural steps, from initial handling to final waste stream management, tailored for researchers, scientists, and drug development professionals.
The proper disposal of this compound is crucial due to its hazardous nature. This compound is harmful if swallowed or in contact with skin and can cause serious eye damage.[1][2][3] Adherence to strict safety and disposal protocols is mandatory to mitigate risks. The following guide outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves.[1][2][3][4][5][6] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust particles.[2][3][4][6][7]
Key Safety Information:
-
Hazards: Harmful if swallowed, in contact with skin, causes serious eye damage.[1][2][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[1][3][8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1][2][4][6][9]
Procedural Overview
The recommended disposal method for this compound waste involves a two-stage chemical treatment process to address both the oxalate and the titanium components separately. Direct disposal of this compound into sanitary sewer systems is not permissible due to the presence of titanium.
-
Oxalate Treatment: The oxalate in the solution is first neutralized or destroyed.
-
Titanium Precipitation: The titanium is then precipitated from the solution as an insoluble, less hazardous compound.
-
Waste Segregation and Disposal: The resulting solid and liquid wastes are separated and disposed of according to institutional and local regulations.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol is designed for the safe treatment and disposal of aqueous this compound waste solutions typically generated in a laboratory.
Materials Required:
-
This compound waste solution
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution (1 M)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriate beakers or containers for waste treatment
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Labeled waste containers for solid and liquid waste
Procedure:
Part 1: Oxalate Neutralization
-
Preparation: Place the beaker containing the this compound waste solution on a magnetic stir plate within a fume hood. Add a magnetic stir bar and begin stirring.
-
Neutralization: Slowly add a solution of sodium bicarbonate or 1 M sodium hydroxide to the stirring waste solution. Carbon dioxide effervescence will occur if using sodium bicarbonate. Add the base in small increments to control the reaction.
-
pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH of the solution is between 6.0 and 8.0. This ensures the complete neutralization of the oxalate.
Part 2: Titanium Precipitation
-
pH Adjustment for Precipitation: Continue to slowly add 1 M sodium hydroxide solution to the neutralized mixture. As the pH increases, a white precipitate of titanium hydroxide (hydrated titanium dioxide) will form.
-
Optimal Precipitation: The optimal pH for the precipitation of titanium hydroxide to achieve minimum solubility is in the range of 8.5 to 10.4. Carefully adjust the pH to this range to ensure maximum removal of titanium from the solution.
-
Settling: Turn off the stirrer and allow the precipitate to settle for at least one hour. The solid titanium hydroxide will collect at the bottom of the beaker, leaving a clearer supernatant liquid.
Part 3: Waste Separation and Final Disposal
-
Filtration: Carefully separate the solid precipitate from the liquid supernatant by filtration. A Buchner funnel and vacuum flask are recommended for efficient separation.
-
Solid Waste Disposal: The collected solid titanium hydroxide precipitate should be placed in a clearly labeled hazardous waste container. This solid waste must be disposed of through a licensed professional waste disposal service.[2][4] Do not dispose of this solid waste in regular trash.
-
Liquid Waste Disposal: The remaining filtrate (liquid) should have a pH between 6.0 and 9.0. Verify the pH and adjust if necessary. This liquid can now be discharged down the sanitary sewer with a copious amount of running water (at least 100-fold excess). This is permissible as the hazardous components (oxalate and titanium) have been removed. Always adhere to your local and institutional regulations regarding drain disposal.
-
Decontamination: All glassware and equipment used in this procedure should be thoroughly rinsed, and the initial rinseate collected and treated as hazardous waste.
Quantitative Data for Disposal Procedures
The following table provides key quantitative parameters to guide the safe and effective disposal of this compound waste.
| Parameter | Recommended Value/Range | Notes |
| Oxalate Neutralization pH | 6.0 - 8.0 | Ensures complete neutralization of the oxalate component. |
| Titanium Precipitation pH | 8.5 - 10.4 | Optimal range for minimizing the solubility of titanium hydroxide.[3] |
| Wastewater pH for Drain Disposal | 6.0 - 9.0 | Standard acceptable range for most sanitary sewer systems. |
| Effluent Titanium Concentration Limit | < 1 mg/L | A conservative target based on typical industrial wastewater regulations. Actual limits may vary by locality. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By following this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.
References
- 1. eCFR :: 40 CFR Part 471 Subpart F -- Titanium Forming Subcategory [ecfr.gov]
- 2. echemi.com [echemi.com]
- 3. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 4. chemicalbook.com [chemicalbook.com]
- 5. govinfo.gov [govinfo.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Occurrence and removal of titanium at full scale wastewater treatment plants: implications for TiO2 nanomaterials - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 8. Sewage spills are a major source of titanium dioxide engineered (nano)-particles into the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Titanium Oxalate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Titanium Oxalate, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Safety Data
This compound and its related compounds, such as Titanyl Potassium Oxalate, are harmful if swallowed or in contact with skin, and can cause serious eye damage.[1] It is crucial to understand the potential hazards before handling this chemical.
Hazard Classification:
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, Dermal (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H318 / H319: Causes serious eye damage/irritation | Serious eye damage/eye irritation (Category 1 / 2A) |
| H332: Harmful if inhaled | Acute toxicity, Inhalation (Category 4) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
Note: Classifications may vary slightly depending on the specific form of this compound (e.g., Ammonium titanyl oxalate monohydrate).[2][3][4]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. When handling this compound, the following equipment is mandatory.[1][3]
Essential Personal Protective Equipment:
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection are required.[3] A face shield should be worn when there is a significant risk of splashing.[3][5] |
| Hand Protection | Chemically resistant gloves must be worn.[3][6] Nitrile or neoprene gloves are generally suitable, but it is essential to consult the glove manufacturer's resistance guide for the specific chemical being handled. Gloves should be inspected before each use and replaced if any signs of degradation are present.[5] |
| Body Protection | A laboratory coat is required.[3] For tasks with a higher risk of splashes or spills, chemically resistant coveralls or an apron should be worn over the lab coat.[2][7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[6][8] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges for dusts and mists should be used.[6][8] In extreme exposure circumstances, a full-face respirator is recommended.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Preparation and Handling Workflow:
Experimental Protocols:
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1][6] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Avoiding Dust and Aerosols : Handle the solid material carefully to avoid creating dust.[6][8] If there is a potential for aerosol generation, additional precautions, such as a full-face shield and a respirator, are necessary.
-
Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][6] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][6]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Disposal Procedures:
-
Waste Collection : Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Regulatory Compliance : Dispose of the waste through a licensed chemical waste disposal company, following all federal, state, and local environmental regulations.[3][6][8] Do not discharge this compound waste into sewer systems.[6]
-
Contaminated Packaging : Empty containers should be triple-rinsed (or equivalent) and disposed of as hazardous waste.[6] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill if local regulations permit.[6]
By adhering to these safety protocols, you can significantly reduce the risks associated with handling this compound and contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the product you are using.
References
- 1. georgeweil.com [georgeweil.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.dk [fishersci.dk]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
